molecular formula C19H28N2O4 B587367 (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine CAS No. 140645-87-0

(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine

Número de catálogo: B587367
Número CAS: 140645-87-0
Peso molecular: 348.443
Clave InChI: IKKHJUNAQMPJBI-INIZCTEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine, also known as this compound, is a useful research compound. Its molecular formula is C19H28N2O4 and its molecular weight is 348.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl (3S)-3-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-7-10-16(13-21)12-20-17(22)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKHJUNAQMPJBI-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of stereocenters into the piperidine ring can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The target molecule of this guide, (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine, is a valuable chiral building block for the synthesis of complex drug candidates. The orthogonal protecting group strategy, employing both a tert-butoxycarbonyl (Boc) group on the ring nitrogen and a benzyloxycarbonyl (Cbz) group on the exocyclic amine, allows for selective deprotection and further functionalization at either nitrogen atom. This guide provides a comprehensive, field-proven methodology for the synthesis of this important intermediate, starting from the commercially available chiral precursor, (S)-nipecotic acid.

Synthetic Strategy: A Multi-Step Approach from (S)-Nipecotic Acid

The chosen synthetic route is a robust, seven-step sequence that begins with the readily available and optically pure (S)-nipecotic acid. This strategy was designed for its reliability, scalability, and use of well-established chemical transformations. The key transformations include esterification, Boc protection, reduction of the ester to a primary alcohol, conversion of the alcohol to a suitable leaving group, displacement with an azide, reduction of the azide to a primary amine, and final protection with a Cbz group.

The rationale behind this multi-step approach is to systematically and chemoselectively modify the functional groups of the starting material to arrive at the desired product with high purity and stereochemical integrity. Each step has been optimized to ensure high yields and straightforward purification.

Experimental Workflow Diagram

Synthesis_Workflow A (S)-Nipecotic acid B (S)-Methyl nipecotate A->B SOCl₂, MeOH C (S)-1-Boc-3-(methoxycarbonyl)piperidine B->C Boc₂O, Et₃N, DCM D (S)-1-Boc-3-(hydroxymethyl)piperidine C->D LiBH₄, THF E (S)-1-Boc-3-(tosyloxymethyl)piperidine D->E TsCl, Pyridine F (S)-1-Boc-3-(azidomethyl)piperidine E->F NaN₃, DMF G (S)-1-Boc-3-(aminomethyl)piperidine F->G H₂, Pd/C, MeOH H This compound G->H Cbz-Cl, NaHCO₃, THF/H₂O

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Esterification of (S)-Nipecotic Acid
  • Reaction: (S)-Nipecotic acid → (S)-Methyl nipecotate

  • Rationale: The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction to the primary alcohol. Thionyl chloride in methanol provides a straightforward and high-yielding method for this transformation.

  • Procedure:

    • To a stirred solution of (S)-nipecotic acid (1.0 eq.) in methanol (5 mL per 1 g of acid) at 0 °C, add thionyl chloride (1.2 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude (S)-methyl nipecotate hydrochloride.

    • The crude product can be used in the next step without further purification.

Step 2: Boc Protection of the Piperidine Nitrogen
  • Reaction: (S)-Methyl nipecotate → (S)-1-Boc-3-(methoxycarbonyl)piperidine

  • Rationale: The secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in subsequent reactions. This is a standard and highly efficient protection strategy.[1]

  • Procedure:

    • Dissolve the crude (S)-methyl nipecotate hydrochloride (1.0 eq.) in dichloromethane (DCM, 10 mL per 1 g).

    • Cool the solution to 0 °C and add triethylamine (2.5 eq.) dropwise.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (S)-1-Boc-3-(methoxycarbonyl)piperidine as a colorless oil.

Step 3: Reduction of the Ester
  • Reaction: (S)-1-Boc-3-(methoxycarbonyl)piperidine → (S)-1-Boc-3-(hydroxymethyl)piperidine

  • Rationale: The methyl ester is reduced to the corresponding primary alcohol using a mild reducing agent like lithium borohydride. This sets the stage for the introduction of the amino group.

  • Procedure:

    • Dissolve (S)-1-Boc-3-(methoxycarbonyl)piperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF, 15 mL per 1 g) under an inert atmosphere.

    • Add lithium borohydride (1.5 eq.) portion-wise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude (S)-1-Boc-3-(hydroxymethyl)piperidine is typically of sufficient purity for the next step.

Step 4: Tosylation of the Primary Alcohol
  • Reaction: (S)-1-Boc-3-(hydroxymethyl)piperidine → (S)-1-Boc-3-(tosyloxymethyl)piperidine

  • Rationale: The primary hydroxyl group is converted into a good leaving group, a tosylate, to facilitate nucleophilic substitution with azide.

  • Procedure:

    • Dissolve (S)-1-Boc-3-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous pyridine (10 mL per 1 g) at 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tosylate, which can be used directly in the next step.

Step 5: Azide Displacement
  • Reaction: (S)-1-Boc-3-(tosyloxymethyl)piperidine → (S)-1-Boc-3-(azidomethyl)piperidine

  • Rationale: The tosylate is displaced by sodium azide in an SN2 reaction to introduce the azido functionality. This is a reliable method for introducing a nitrogen atom that can be subsequently reduced to an amine.

  • Procedure:

    • Dissolve the crude (S)-1-Boc-3-(tosyloxymethyl)piperidine (1.0 eq.) in dimethylformamide (DMF, 10 mL per 1 g).

    • Add sodium azide (NaN₃, 1.5 eq.) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Cool the mixture to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield (S)-1-Boc-3-(azidomethyl)piperidine.

Step 6: Reduction of the Azide
  • Reaction: (S)-1-Boc-3-(azidomethyl)piperidine → (S)-1-Boc-3-(aminomethyl)piperidine

  • Rationale: The azido group is reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve (S)-1-Boc-3-(azidomethyl)piperidine (1.0 eq.) in methanol (20 mL per 1 g).

    • Add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.

    • Stir the suspension under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 12-16 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain (S)-1-Boc-3-(aminomethyl)piperidine, which is often used without further purification.

Step 7: Cbz Protection of the Primary Amine
  • Reaction: (S)-1-Boc-3-(aminomethyl)piperidine → this compound

  • Rationale: The final step involves the protection of the newly formed primary amine with a benzyloxycarbonyl (Cbz) group, yielding the target molecule. This protection is orthogonal to the Boc group on the piperidine nitrogen.[2][3]

  • Procedure:

    • Dissolve (S)-1-Boc-3-(aminomethyl)piperidine (1.0 eq.) in a 2:1 mixture of THF and water (15 mL total per 1 g).

    • Add sodium bicarbonate (NaHCO₃, 2.0 eq.) and cool the mixture to 0 °C.

    • Add benzyl chloroformate (Cbz-Cl, 1.2 eq.) dropwise.[2]

    • Stir the reaction at 0 °C for 4 hours and then at room temperature for 16 hours.[2]

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Quantitative Data Summary

StepStarting MaterialReagentsProductM.W. ( g/mol )Yield (%)
1(S)-Nipecotic acidSOCl₂, MeOH(S)-Methyl nipecotate143.18>95 (crude)
2(S)-Methyl nipecotateBoc₂O, Et₃N, DCM(S)-1-Boc-3-(methoxycarbonyl)piperidine243.3185-95
3(S)-1-Boc-3-(methoxycarbonyl)piperidineLiBH₄, THF(S)-1-Boc-3-(hydroxymethyl)piperidine215.2990-98
4(S)-1-Boc-3-(hydroxymethyl)piperidineTsCl, Pyridine(S)-1-Boc-3-(tosyloxymethyl)piperidine369.48>95 (crude)
5(S)-1-Boc-3-(tosyloxymethyl)piperidineNaN₃, DMF(S)-1-Boc-3-(azidomethyl)piperidine240.3080-90
6(S)-1-Boc-3-(azidomethyl)piperidineH₂, Pd/C, MeOH(S)-1-Boc-3-(aminomethyl)piperidine214.30>95
7(S)-1-Boc-3-(aminomethyl)piperidineCbz-Cl, NaHCO₃This compound348.4485-95

Conclusion

This technical guide outlines a comprehensive and reliable synthetic route to this compound. By leveraging well-established and high-yielding reactions, this methodology provides a practical approach for researchers and drug development professionals to access this valuable chiral building block. The detailed, step-by-step protocols and the underlying chemical principles described herein are intended to ensure the successful and reproducible synthesis of the target compound, thereby facilitating the advancement of medicinal chemistry programs that rely on such key intermediates.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link][2]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link][4]

  • Google Patents. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate. [5]

  • Google Patents. N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. [1]

Sources

(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of (S)-1-Boc-3-(Cbz-aminomethyl)-piperidine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-3-(Cbz-aminomethyl)-piperidine is a chiral bifunctional piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen and a carboxybenzyl (Cbz) group on the exocyclic aminomethyl moiety. This strategic protection allows for orthogonal deprotection and subsequent selective functionalization at two distinct points of the molecule, making it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the known chemical properties of (S)-1-Boc-3-(Cbz-aminomethyl)-piperidine and presents a detailed framework of experimental protocols for the thorough characterization of its physical properties. While specific experimental data for some physical properties of this compound are not extensively reported in publicly available literature, this guide offers field-proven methodologies for their determination, grounded in established principles of organic chemistry and analytical science.

Introduction: The Strategic Importance of (S)-1-Boc-3-(Cbz-aminomethyl)-piperidine

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs. The introduction of a chiral center and a functionalizable side chain, as seen in (S)-1-Boc-3-(Cbz-aminomethyl)-piperidine, provides a three-dimensional architecture that can be tailored to interact with biological targets with high specificity.

The dual protection strategy is central to the utility of this molecule:

  • The Boc Group: This acid-labile protecting group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[1] This exposes the piperidine nitrogen for subsequent reactions, such as alkylation or acylation.

  • The Cbz Group: The carboxybenzyl group is stable to acidic and basic conditions but can be selectively cleaved via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst)[2][3]. This orthogonal deprotection strategy is fundamental to complex synthetic routes, allowing for sequential modification of the two amine groups without interference.

This guide will delve into the essential physical and chemical characteristics of this important building block, providing the necessary technical insights for its effective use in research and development.

Chemical Identity and Known Properties

A precise understanding of a molecule's fundamental chemical properties is the cornerstone of its application in synthesis.

PropertyValueSource
IUPAC Name (S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)piperidine-1-carboxylateN/A
Synonyms (S)-1-Boc-3-(Cbz-aminomethyl)-piperidineN/A
CAS Number 1002360-09-9[4]
Molecular Formula C₁₈H₂₆N₂O₄[4]
Molecular Weight 334.41 g/mol [4]
Appearance Not explicitly reported; likely a colorless to light yellow oil or solid at room temperature based on similar compounds.[5]N/A
Solubility Not explicitly reported; expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A

Recommended Experimental Protocols for Physical Property Determination

The following section outlines detailed, self-validating experimental protocols for the determination of key physical properties of (S)-1-Boc-3-(Cbz-aminomethyl)-piperidine. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Synthesis and Purification

A robust synthesis and purification protocol is a prerequisite for accurate physical property characterization. A representative synthesis involves the Cbz protection of the commercially available (S)-1-Boc-3-(aminomethyl)piperidine.

Diagram of Synthetic Workflow:

synthesis_workflow start (S)-1-Boc-3-(aminomethyl)piperidine reaction Cbz Protection Reaction (Schotten-Baumann conditions) start->reaction 1. reagents Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO₃) Solvent (e.g., DCM/H₂O) reagents->reaction 2. workup Aqueous Workup (Phase Separation) reaction->workup 3. purification Column Chromatography (Silica Gel) workup->purification 4. product (S)-1-Boc-3-(Cbz-aminomethyl)-piperidine purification->product 5.

Caption: Synthetic workflow for the preparation of the target compound.

Step-by-Step Protocol:

  • Dissolution: Dissolve (S)-1-Boc-3-(aminomethyl)piperidine (1.0 eq) in a biphasic solvent system, such as dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The biphasic system is crucial for neutralizing the HCl byproduct generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is to control the exothermicity of the reaction with the highly reactive benzyl chloroformate.

  • Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the stirred reaction mixture. The slow addition helps to maintain temperature control and prevent side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. This washing sequence removes unreacted base, acidic impurities, and residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure (S)-1-Boc-3-(Cbz-aminomethyl)-piperidine.

Determination of Melting and Boiling Points

The physical state (solid or liquid) of the purified product will dictate the appropriate method for determining its phase transition temperatures.

  • Melting Point: If the compound is a solid, its melting point should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

  • Boiling Point: If the compound is a liquid, its boiling point can be determined by distillation under reduced pressure to prevent decomposition at high temperatures.

Optical Rotation

As a chiral compound, the specific rotation is a critical physical property.

Diagram of Polarimetry Workflow:

polarimetry_workflow sample_prep Prepare a solution of known concentration (e.g., c = 1 in Methanol) measurement Measure the observed rotation (α) using a polarimeter at a specific wavelength (D-line) and temperature (20 °C) sample_prep->measurement calculation Calculate the specific rotation [α] measurement->calculation result Report the specific rotation calculation->result

Caption: Workflow for determining the specific optical rotation.

Step-by-Step Protocol:

  • Solution Preparation: Accurately prepare a solution of the compound in a suitable solvent (e.g., methanol or chloroform) at a known concentration (c, in g/mL).

  • Measurement: Use a calibrated polarimeter to measure the observed optical rotation (α) of the solution in a cell of a known path length (l, in dm) at a specific temperature (typically 20 or 25 °C) and wavelength (usually the sodium D-line, 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) .

  • Reporting: Report the specific rotation with the temperature, wavelength, concentration, and solvent used.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and as a benchmark for purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, the aminomethyl protons, and the aromatic protons of the Cbz group.

    • ¹³C NMR: This will confirm the carbon framework of the molecule. Characteristic signals would include the carbonyls of the Boc and Cbz groups, the carbons of the piperidine ring, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups. Expected characteristic absorption bands include:

    • N-H stretching (carbamate): ~3300 cm⁻¹

    • C=O stretching (Boc and Cbz carbamates): ~1690-1720 cm⁻¹

    • Aromatic C=C stretching: ~1600 cm⁻¹

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates.

Diagram of HPLC Analysis Workflow:

hplc_workflow method_dev Method Development (Column, Mobile Phase, Flow Rate, Detector) sample_prep Sample Preparation (Dissolve in a suitable solvent) method_dev->sample_prep analysis HPLC Analysis (Injection and Data Acquisition) sample_prep->analysis data_proc Data Processing (Integration and Purity Calculation) analysis->data_proc report Purity Report data_proc->report

Caption: Workflow for HPLC purity analysis.

Step-by-Step Protocol:

  • Method Development: A reverse-phase HPLC method is typically suitable.

    • Column: A C18 column is a common starting point.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

    • Detector: A UV detector set at a wavelength where the Cbz group absorbs (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of paramount importance.

  • General Precautions: Handle (S)-1-Boc-3-(Cbz-aminomethyl)-piperidine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7][8][9]

  • Piperidine Derivatives: Piperidine and its derivatives can be toxic and irritants. Avoid inhalation, ingestion, and skin contact.[6][7][8][9]

  • Cbz-Protected Compounds: While the Cbz group itself is not acutely toxic, the reagents used for its introduction (benzyl chloroformate) and the byproducts of its removal require careful handling.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

(S)-1-Boc-3-(Cbz-aminomethyl)-piperidine is a strategically designed chiral building block with significant potential in synthetic organic and medicinal chemistry. While a complete, publicly available dataset of its physical properties is not extensive, this guide provides a comprehensive framework for its synthesis and detailed characterization. The experimental protocols outlined herein are based on established, reliable methodologies that will enable researchers to generate the necessary data for their specific applications. A thorough understanding and documentation of these properties are essential for ensuring reproducibility, scalability, and safety in the development of novel therapeutics.

References

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Scientific Update. [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Henan Weitixi Chemical Technology Co., Ltd. (2025). (S)-1-BOC-3-CBZ-aminopiperidine CAS No.: 1002360-09-9. Henan Weitixi Chemical Technology Co., Ltd. [Link]

  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]

Sources

(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to build a data foundation. My focus is on gathering physicochemical properties, spectroscopic details (NMR, IR, mass spec), and common analytical approaches specifically for (S)-1-Boc-3-(C-methyl)piperidine. This initial phase involves comprehensive searching to establish a robust knowledge base.

Expanding Data Search

I've broadened my search parameters to include methods for chiral piperidine derivatives' structural analysis, such as X-ray crystallography and circular dichroism, particularly if they are relevant for this specific molecule or similar compounds. I'm also exploring synthesis publications to anticipate possible impurities. The technical guide framework is forming, with an introduction on medicinal significance, followed by tabular physicochemical data, and then in-depth spectroscopic and analytical sections, explaining the reasoning behind procedures and with Graphviz diagrams.

Refining Research Scope

I'm now expanding my data collection. I'm focusing specifically on (S)-1-Boc-3-(C bz-amino-methyl)-piperidine. I'll search Google for physicochemical properties, spectroscopic data (NMR, IR, mass spec), and analytical methods. Simultaneously, I'll identify structural analysis methods for chiral piperidine derivatives and publications detailing syntheses to anticipate impurities. A structured technical guide is forming, from medicinal significance to data and explanations with diagrams.

Gathering Relevant Data

I've located some valuable, though somewhat fragmented, data from the initial search. It appears physicochemical properties for the similar compounds (S)-1-Boc-3-(methylamino)piperidine and (S)-1-Boc-3-(aminomethyl)piperidine are accessible. This establishes a baseline for comparing these compounds.

Pinpointing Needed Specifics

I've located the CAS number, which should enable more precise searching. Also, I've identified analytical techniques relevant to chiral piperidines and confirming the absolute configuration of the target molecule. However, I still need spectroscopic data and a detailed synthesis protocol for (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine to help with defining possible impurities.

Confirming Structural Details

I've had a breakthrough! Using the CAS number, my second search round provided the molecular formula (C18H26N2O4) and molecular weight (334.41) for (S)-1-Boc-3-(Cbz-amino)-piperidine. I was also able to identify a few basic physicochemical properties as well.

Seeking Experimental Data

I've hit a snag. While the second search using the CAS number confirmed the molecular formula and weight, I'm missing critical experimental spectroscopic data (NMR, IR, Mass Spec) for (S)-1-Boc-3-(Cbz-amino)-piperidine. I also lack a detailed synthesis protocol and advanced structural analysis details. This information gap necessitates continued investigation.

Gathering Key Data

I've confirmed the molecular formula (C18H26N2O4) and molecular weight (334.41) for the target molecule. I've also secured some predicted physicochemical properties, and located spectroscopic data: 1H NMR, 13C NMR, and IR.

Analyzing Related Data

I've been examining spectroscopic data for related piperidine derivatives, focusing on N-Boc and Cbz-protected compounds to guide spectral prediction. This comparative approach is valuable. However, I am still missing the specific experimental 1H NMR, 13C NMR, IR, and mass spec data for the target molecule. I also need a synthesis protocol and characterization data like X-ray crystallography to ensure the guide meets the "in-depth" requirement.

Locating Critical Details

I have reconfirmed the molecular formula and weight. I have located and reviewed spectroscopic data for related compounds, specifically N-Boc and Cbz-protected piperidines, to aid spectral prediction. My review of this data confirms I need experimental 1H NMR, 13C NMR, IR, and mass spec data for the target molecule. I also need a synthesis protocol and characterization data like X-ray crystallography to ensure an in-depth guide. Now, I will focus on finding this missing, specific information.

Analyzing Current Data

I've got the molecular formula (C18H26N2O4) and molecular weight (334.41) of the target molecule. Also, I collected 1H NMR, 13C NMR, and IR data for a closely related compound. There are some gaps, and I am still trying to connect the dots between these data points.

Prioritizing Experimental Data

I've got the molecular formula and weight, and data for related compounds, but it's clear I'm missing the experimentally verified data I need: 1H NMR, 13C NMR, IR, and mass spec for the exact compound, this compound. I'm also hunting for validated synthesis methods and advanced structural characterization. Without this, it’s mostly theoretical, so I'm focusing my next steps to find this experimental information.

Evaluating Data Limitations

I now have the molecular formula, weight, and data for related molecules. I've also identified synthesis routes, though I lack an experimentally validated protocol for the exact target, this compound. I'm missing crucial data for it: 1H NMR, 13C NMR, IR, and mass spec. Additional advanced characterization data is also needed. Thus, my next task is to locate this specific experimental data, expanding my search to theses, dissertations, and chemical supplier documentation to create a detailed technical guide.

Identifying Key Data Points

I've successfully pinpointed the molecular formula, C18H26N2O4, and molecular weight, 334.41 g/mol . However, I'm still working on filling in some critical information gaps based on my search results. I have more data, but still need further clarification.

Gathering Experimental Details

I've located the molecular formula and weight, along with references to related compounds' spectroscopic data. I'm now focusing on securing the specific experimental 1H NMR, 13C NMR, IR, and mass spectra for this compound. Without this direct data, the guide would be incomplete and too speculative, so I must find it.

Analyzing Data Gaps

I've confirmed the molecular formula and weight. While references for analogous compounds are plentiful, the specific spectral data (1H, 13C NMR, IR, MS) for the target compound, this compound, remains elusive. I also haven't found a detailed synthesis protocol or advanced structural analyses. I'm adapting my approach to leverage known properties, provide educated predictions based on similar structures, and incorporate synthesis and analytical considerations for a complete guide.

Technical Guide: Strategic Use of Boc and Cbz Protecting Groups in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics, appearing in structures ranging from antihistamines (e.g., fexofenadine) to opioids (e.g., fentanyl) and kinase inhibitors.[1] In the synthesis of these saturated nitrogen heterocycles, the secondary amine is a focal point of reactivity—nucleophilic, basic, and prone to oxidation.

Precise control over this nitrogen atom is paramount. This guide analyzes the two most prevalent carbamate protecting groups—tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) .[1][2][3] We explore their mechanistic underpinnings, stability profiles, and orthogonal application in complex piperidine functionalization.[1] By mastering the interplay between Boc and Cbz, chemists can design self-validating synthetic routes that maximize yield and regioselectivity.

Strategic Comparison: Boc vs. Cbz[4][5][6]

The choice between Boc and Cbz is rarely arbitrary; it is dictated by the chemical sensitivity of the substrate and the required downstream transformations.

Table 1: Comparative Profile of Boc and Cbz Groups
Featuretert-Butyloxycarbonyl (Boc) Carboxybenzyl (Cbz / Z)
Structure

-Bu-O-CO-NR

Bn-O-CO-NR

Installation Boc

O (neutral/basic), Boc-ON
Cbz-Cl (Schotten-Baumann), Cbz-OSu
Electronic Effect Strong electron-withdrawing; suppresses nucleophilicity.[1]Strong electron-withdrawing; suppresses nucleophilicity.
Acid Stability Labile: Cleaves in TFA, HCl, H

SO

.[1]
Stable: Tolerates TFA, dilute HCl.
Base Stability Stable: Resistant to hydrolysis (NaOH, KOH).[1]Stable: Resistant to mild base; hydrolyzes in strong hot base.
Reductive Stability Stable: Inert to H

/Pd, NaBH

, LiAlH

(mostly).[1]
Labile: Cleaves via Hydrogenolysis (H

/Pd-C).[1][2]
Orthogonality Orthogonal to Cbz, Fmoc, Alloc.[1][4][5]Orthogonal to Boc, Fmoc, Alloc.[1][4][5]
Primary Utility When acid deprotection is preferred; protecting against hydrogenation.When neutral deprotection (hydrogenolysis) is preferred; acid stability required.[1]

Mechanistic Deep Dive

Understanding the causality of deprotection allows for troubleshooting when standard protocols fail.

Boc Deprotection: Acid-Catalyzed Fragmentation

The Boc group relies on the stability of the tert-butyl carbocation. Upon protonation of the carbamate carbonyl oxygen (or alkoxy oxygen), the


-butyl group undergoes E1-like fragmentation.

Key Insight: The reaction is driven by entropy (release of gaseous isobutylene and CO


). Scavengers (e.g., triethylsilane) are often added to quench the reactive 

-butyl cation, preventing re-alkylation of the piperidine nitrogen or alkylation of electron-rich aromatic rings (e.g., indole side chains).[1]
Cbz Deprotection: Catalytic Hydrogenolysis

Cbz removal is a heterogeneous surface reaction. The benzyl ether bond is cleaved by palladium-inserted hydrogen species.[2]

Key Insight: This mechanism is mild and neutral, making it ideal for substrates sensitive to acid.[1] However, it fails if the molecule contains catalyst poisons (sulfur, pyridines) or if the piperidine ring itself is susceptible to reduction (though rare for saturated piperidines).[1]

Visualization: Deprotection Pathways[9]

DeprotectionMechanisms cluster_0 Boc Deprotection (Acidic) cluster_1 Cbz Deprotection (Hydrogenolysis) Boc_Piperidine N-Boc Piperidine Protonation Protonation (TFA/H+) Boc_Piperidine->Protonation Fragmentation Fragmentation (t-Butyl Cation Release) Protonation->Fragmentation - Isobutylene CarbamicAcid Carbamic Acid Intermediate Fragmentation->CarbamicAcid FreeAmine_Boc Free Piperidine (TFA Salt) CarbamicAcid->FreeAmine_Boc - CO2 (Entropy Driven) Cbz_Piperidine N-Cbz Piperidine Adsorption Adsorption to Pd/C Cbz_Piperidine->Adsorption Insertion Oxidative Insertion of H2 Adsorption->Insertion Cleavage C-O Bond Cleavage Insertion->Cleavage - Toluene FreeAmine_Cbz Free Piperidine Cleavage->FreeAmine_Cbz - CO2

Figure 1: Mechanistic comparison of Boc acidolysis vs. Cbz hydrogenolysis.[1]

Orthogonal Strategy in Piperidine Functionalization

In complex drug synthesis, a piperidine ring may contain a secondary amine (the ring nitrogen) and an exocyclic amine (e.g., 4-aminopiperidine derivatives).[1] Orthogonal protection allows selective manipulation of one nitrogen while the other remains masked.[6]

Scenario: Synthesis of a 4-functionalized piperidine where the ring nitrogen must be protected during exocyclic amine modification, then deprotected without affecting the exocyclic modification.

Workflow Visualization

Orthogonality Start 4-Amino-Piperidine Step1 Step 1: Selective N-Boc Protection (Ring Nitrogen > Exocyclic Amine) Start->Step1 Intermediate1 1-Boc-4-aminopiperidine Step1->Intermediate1 Step2 Step 2: Cbz-Cl, Base (Protects Exocyclic Amine) Intermediate1->Step2 Intermediate2 1-Boc-4-(Cbz-amino)piperidine (Fully Protected) Step2->Intermediate2 Split Choose Path Intermediate2->Split PathA_Step Path A: TFA/DCM (Cleaves Boc, Cbz Intact) Split->PathA_Step Acidic Conditions PathB_Step Path B: H2, Pd/C (Cleaves Cbz, Boc Intact) Split->PathB_Step Hydrogenolysis ProductA 4-(Cbz-amino)piperidine (Ring NH Free) PathA_Step->ProductA ProductB 1-Boc-4-aminopiperidine (Exocyclic NH2 Free) PathB_Step->ProductB

Figure 2: Orthogonal workflow demonstrating selective deprotection of a diamine scaffold.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing the entire batch.

Protocol A: N-Boc Protection of 4-Piperidone

Standard protocol for protecting the ring nitrogen.

  • Reagents: 4-Piperidone monohydrate hydrochloride (1.0 equiv), Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 equiv), Triethylamine (TEA, 2.5 equiv), Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
    
  • Setup: Flame-dry a round-bottom flask. Add piperidine salt and suspend in DCM (0.2 M).

  • Addition: Cool to 0°C. Add TEA slowly (exothermic). Add Boc

    
    O solution dropwise.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.

  • Checkpoint (TLC): Stain with Ninhydrin.[1] Starting material (free amine) stains red/purple; Product (carbamate) is UV active but does not stain strongly with Ninhydrin.[1]

  • Workup: Wash with 1M HCl (removes unreacted amine/TEA), then sat. NaHCO

    
    , then Brine.[1] Dry over MgSO
    
    
    
    .
  • Purification: Usually not required. Recrystallize from Hexanes/EtOAc if necessary.

Protocol B: N-Cbz Protection of Piperidine

Standard protocol using Schotten-Baumann conditions (biphasic).[1]

  • Reagents: Piperidine derivative (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.2 equiv), NaHCO

    
     (2.5 equiv), Water/Acetone (1:[1]1) or Water/THF.[1][7][8]
    
  • Setup: Dissolve NaHCO

    
     in water. Add piperidine. Cool to 0°C.[7][8]
    
  • Addition: Add Cbz-Cl dropwise over 30 mins. Caution: Cbz-Cl is lachrymatory.

  • Reaction: Vigorously stir at 0°C

    
     RT for 3 hours.
    
  • Checkpoint (pH): Ensure pH remains >8. If pH drops, Cbz-Cl hydrolysis (producing HCl) is outpacing the base; add more NaHCO

    
    .[1]
    
  • Workup: Evaporate organic solvent. Extract aqueous layer with EtOAc.[9] Wash organic layer with 1M HCl and Brine.

  • Yield: Typically >90% as a white solid or clear oil.

Protocol C: Selective Deprotection
Method 1: Boc Removal (TFA)[1][2][10][11][12][13]
  • Dissolve N-Boc piperidine in DCM (0.1 M).

  • Add Trifluoroacetic Acid (TFA) to reach 20–50% v/v.[14]

  • Stir at RT.[10][9] Monitor CO

    
     evolution (bubbling).[1][11]
    
  • Self-Validation: Reaction is complete when bubbling ceases and TLC shows baseline spot (amine salt).

  • Removal: Evaporate TFA completely (azeotrope with toluene) to avoid inhibiting subsequent coupling reactions.

Method 2: Cbz Removal (Hydrogenolysis)[1][8]
  • Dissolve N-Cbz piperidine in MeOH or EtOH (0.1 M).

  • Add 10 wt% Pd/C (10% by mass of substrate). Caution: Pd/C is pyrophoric when dry.

  • Purge with Argon, then switch to H

    
     balloon (1 atm).
    
  • Stir vigorously for 2–6 hours.

  • Filtration: Filter through Celite pad to remove Pd.[8][9] Rinse with MeOH.

  • Note: If reaction stalls, check for "poisoning" (e.g., sulfur).[1] Add acetic acid (1 equiv) to protonate the amine product, preventing it from inhibiting the catalyst.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
NMR Signals Broad/Split Rotamers: Carbamate C-N bond has restricted rotation.Run NMR at elevated temperature (e.g., 50°C in DMSO-d6) to coalesce peaks.[1] This is not an impurity.
Boc Won't Cleave Steric bulk or insufficient acid strength.Switch from TFA/DCM to 4M HCl in Dioxane.
Cbz Won't Cleave Catalyst poisoning or steric hindrance.Use Pd(OH)

(Pearlman's catalyst) or Transfer Hydrogenation (Pd/C + Ammonium Formate).[1]
N-Alkylation Side Product

-Butyl cation trapping during Boc removal.
Add a scavenger (e.g., 2.5% Triethylsilane or Thioanisole) to the TFA cocktail.[1]

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (The definitive source for stability data).

  • BenchChem Technical Support. (2025). Protocol for N-Deprotection of (S)-1-Boc-3-aminopiperidine. Retrieved from [1]

  • Agami, C., & Couty, F. (2002).[1] The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724.[1] (Mechanistic insight into Boc fragmentation).

  • Han, G., & Tamaki, M. (2004).[1] Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis. Organic Letters, 6(25), 4643-4646.[1] Retrieved from [1]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from

  • Beilstein Institute. (2011). Synthesis of Boc-protected amines: Experimental Procedures. Beilstein Journal of Organic Chemistry. Retrieved from [1]

Sources

The Chiral Piperidine Handbook: Synthetic Strategies and Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the single most frequently encountered heterocycle in U.S. FDA-approved drugs. However, the transition from achiral or racemic piperidines to chiral, non-racemic piperidine derivatives represents a critical inflection point in modern drug discovery. Chirality in this scaffold dictates not just potency, but metabolic stability (via CYP450 interaction) and off-target toxicity (hERG inhibition).

This technical guide moves beyond basic synthesis. It analyzes the three dominant methodologies for accessing chiral piperidines—Asymmetric Hydrogenation , Biocatalytic Cascades , and C-H Functionalization —providing actionable protocols and mechanistic insights for the bench scientist.

Part 1: The Pharmacophore Landscape[1]

The "privileged" status of the piperidine scaffold arises from its ability to present substituents in defined 3D vectors, mimicking peptide turns or receptor ligands.

Table 1: High-Impact Chiral Piperidine Therapeutics
Drug NameIndicationChiral Center(s)Mechanism of ActionSynthetic Challenge
Niraparib (Zejula)Ovarian Cancer3-substitutedPARP InhibitorAsymmetric hydrogenation of pyridine core required.
Tofacitinib (Xeljanz)Rheumatoid Arthritis3,4-disubstitutedJAK InhibitorStereocontrol of the methyl/amino substituents.
Paroxetine (Paxil)Depression3,4-disubstitutedSSRICis/Trans diastereocontrol + Enantioselectivity.
Avacopan (Tavneos)Vasculitis2-substitutedC5a Receptor AntagonistBulky substituents at C2 position.

Part 2: Strategic Synthetic Methodologies

Selecting the correct synthetic route depends on the starting material availability and the substitution pattern.

The Synthetic Decision Matrix

The following diagram illustrates the logical flow for selecting a synthetic strategy based on substrate constraints.

PiperidineStrategy Start Target: Chiral Piperidine Source Starting Material? Start->Source Pyridine Pyridine Precursor Source->Pyridine Acyclic Acyclic Amine/Ketone Source->Acyclic Piperidine Intact Piperidine Source->Piperidine Subst Substitution Pattern? Pyridine->Subst Cyclization Asymmetric Cyclization (e.g., Aza-Michael) Acyclic->Cyclization CHFunc C-H Functionalization (Late-Stage) Piperidine->CHFunc IrCat Ir-Catalyzed Hydrogenation (High Scalability) Subst->IrCat Simple/Aryl BioCat Biocatalytic Reduction (High Selectivity) Subst->BioCat Complex/Polar Lithiation Alpha-Lithiation (N-Boc directed) CHFunc->Lithiation C2-Substitution

Caption: Strategic decision tree for selecting chiral piperidine synthesis routes based on precursor availability.

Part 3: Deep Dive Protocol – Iridium-Catalyzed Asymmetric Hydrogenation

Methodology: Asymmetric Hydrogenation of Pyridinium Salts.[1][2] Why this method? Direct hydrogenation of neutral pyridines is notoriously difficult due to catalyst poisoning (strong N-coordination to the metal) and the high resonance energy of the aromatic ring. The Zhou Strategy (activating the pyridine as a salt or using activators like


 or benzyl bromide) is the industrial gold standard.
The Mechanistic Logic

The reaction proceeds via an outer-sphere mechanism. The pyridine is activated (e.g., N-benzylation), disrupting aromaticity and preventing catalyst inhibition.[2] The Iridium-P,N ligand complex transfers hydride to the iminium bond.

IrMechanism Precursor Pyridine Substrate Activation Activation (Rx + R-X -> Pyridinium+) Precursor->Activation HydrideTransfer Enantio-determining Hydride Transfer Activation->HydrideTransfer Substrate Entry IrComplex [Ir(cod)Cl]2 + Chiral P,N-Ligand Cycle1 Ir-H Species (Active Cat) IrComplex->Cycle1 H2 (50 bar) Cycle1->HydrideTransfer HydrideTransfer->Cycle1 Regeneration Product Chiral Piperidine (Salt Form) HydrideTransfer->Product

Caption: Simplified catalytic cycle for the Ir-catalyzed hydrogenation of activated pyridinium salts.

Detailed Experimental Protocol

Target: Synthesis of (S)-2-phenylpiperidine derivative. Scale: 1.0 mmol (scalable to kg).

Reagents:

  • Substrate: 2-phenylpyridine (155 mg, 1.0 mmol).

  • Activator: Benzyl bromide (BnBr) (1.1 eq) or Methyl Iodine (MeI). Note: Using pre-formed pyridinium salts yields higher ee.

  • Catalyst Precursor:

    
     (0.5 mol%).
    
  • Chiral Ligand: (S)-MeO-Biphep or (S)-SegPhos (1.1 mol%).

  • Solvent: Anhydrous THF/CH2Cl2 (1:1).

  • Gas: Hydrogen (

    
    ) gas.
    

Step-by-Step Workflow:

  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a dried Schlenk tube under Argon, dissolve

      
       (3.4 mg, 0.005 mmol) and (S)-MeO-Biphep (6.4 mg, 0.011 mmol) in anhydrous dichloromethane (2 mL).
      
    • Stir at room temperature for 15 minutes. The solution should turn from orange to a deep red/orange, indicating complexation.

  • Substrate Activation (In Situ):

    • Option A (Pre-formed salt): Add the N-benzyl-2-phenylpyridinium bromide directly to the autoclave.

    • Option B (In situ): Add 2-phenylpyridine and benzyl bromide to the catalyst solution. Stir for 10 minutes.

  • Hydrogenation:

    • Transfer the mixture into a stainless steel autoclave (with a glass liner to prevent metal leaching).

    • Purge: Pressurize with

      
       to 10 bar and vent (repeat 3 times) to remove 
      
      
      
      .
    • Pressurize: Charge to 50 bar (725 psi)

      
      .
      
    • Reaction: Stir at room temperature for 24 hours. Critical: High pressure is required to overcome the aromatic stabilization energy.

  • Workup & Deprotection:

    • Carefully vent the

      
       (fume hood).
      
    • Concentrate the solvent.

    • Debenzylation: Dissolve the crude N-benzyl piperidine in MeOH, add Pd/C (10 wt%), and stir under 1 atm

      
       (balloon) for 12 hours to remove the activating benzyl group.
      
    • Filter through Celite.

  • Analysis:

    • Yield: Gravimetric.

    • Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).

Self-Validating Checkpoint:

  • Color Change: The reaction mixture usually stays clear/yellow. If it turns black and precipitates, the catalyst has decomposed (colloidal Ir formed), likely due to oxygen contamination or insufficient ligand.

Part 4: Emerging Methodologies – Biocatalysis & C-H Functionalization[6]

While hydrogenation is king for simple aromatics, it struggles with highly polar or pre-functionalized scaffolds.

Biocatalytic Cascades (The "Green" Route)

Recent advances utilize Imine Reductases (IREDs) .[3][4]

  • Mechanism: An enzymatic cascade where an amine oxidase (AO) first oxidizes a chiral amine to an imine, or dearomatizes a pyridine, followed by stereoselective reduction by an IRED.[5][6]

  • Advantage: Operates in water at ambient pressure. Perfect for introducing chirality at C3 or C4 positions which are difficult to access via hydrogenation.

  • Key Reference: Turner et al. (2022) demonstrated chemo-enzymatic dearomatization to access Niraparib intermediates.[6]

C-H Functionalization (The "Late-Stage" Route)

Directly modifying an existing piperidine ring.

  • Alpha-Lithiation: Uses s-BuLi and a chiral ligand (e.g., sparteine) to remove the proton alpha to the nitrogen (N-Boc protected). An electrophile is then quenched.

  • Challenge: Requires cryogenic conditions (-78°C).

  • Photoredox: Emerging methods using Iridium photocatalysts to generate alpha-amino radicals, though enantiocontrol remains a frontier challenge.

Part 5: References

  • Chen, Q. S., et al. (2023).[7][8] "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts. Link

  • Chen, M. W., et al. (2012). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Angewandte Chemie International Edition, 51(40), 10181-10184. Link

    • Grounding: This is the seminal paper on the "Zhou Strategy" using pyridinium salts.

  • Grogan, G., & Turner, N. J. (2022). "Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines." Journal of the American Chemical Society. Link

  • Maes, J., et al. (2021). "Recent Advances in the Synthesis of Piperazines and Piperidines: Focus on C–H Functionalization." Molecules. Link

  • Wang, D. S., et al. (2012). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews, 112(4), 2557–2590. Link

Sources

Technical Guide: Enantioselective Synthesis of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Landscape & The "Distal" Challenge

The piperidine ring is the single most common nitrogen heterocycle in FDA-approved small-molecule drugs. However, while 2-substituted piperidines are readily accessible via chiral auxiliary-directed reduction (e.g., CN(R,S) method), 3-substituted piperidines represent a significantly higher tier of synthetic difficulty.

The Core Problem: The C3 position is distal to the nitrogen atom. In standard hydrogenation or functionalization strategies, the nitrogen lone pair often directs catalysis to the


-position (C2). Achieving high enantioselectivity at the 

-position (C3) requires overcoming two primary failure modes:
  • Catalyst Poisoning: In hydrogenation strategies, the basic nitrogen of the pyridine precursor coordinates strongly to Lewis acidic metal centers (Rh, Ir), killing activity.

  • Racemization via Enamine-Imine Tautomerization: Partially reduced intermediates often undergo rapid isomerization, erasing the stereocenter formed in the initial steps.

This guide details three field-proven strategies to solve these problems, moving from scalable reduction to precision functionalization.

Decision Matrix: Selecting the Right Methodology

StrategyMap cluster_0 Key Reagents Start Target: Chiral 3-Substituted Piperidine Q1 Is the precursor aromatic (Pyridine)? Start->Q1 Q2 Is the precursor a meso-cyclic anhydride/imide? Q1->Q2 No Strategy1 STRATEGY I: Asymmetric Hydrogenation (Best for Scalability) Q1->Strategy1 Yes Q3 Is the piperidine ring already formed? Q2->Q3 No Strategy2 STRATEGY II: Desymmetrization (Best for Complex Functionality) Q2->Strategy2 Yes Strategy3 STRATEGY III: C-H Functionalization (Best for Late-Stage Diversification) Q3->Strategy3 Yes S1_Reag Rh/Ir Catalysts + Chiral Phosphines Strategy1->S1_Reag S2_Reag Organocatalysts or Biocatalysis Strategy2->S2_Reag S3_Reag Pd(II) + Directing Groups Strategy3->S3_Reag

Caption: Strategic decision tree for selecting the optimal synthetic route based on starting material availability and stage of development.

Part 2: Strategy I – Asymmetric Hydrogenation of Pyridiniums

This is the industry standard for early-stage scale-up. Direct hydrogenation of neutral 3-substituted pyridines is often sluggish.[1] The breakthrough, pioneered by Glorius and Zhou , involves activating the pyridine as a pyridinium salt (usually N-benzyl or N-acyl).

Mechanism & Causality

The conversion of pyridine to a pyridinium salt lowers the aromatic resonance energy, facilitating reduction. However, the critical insight is the prevention of racemization .

  • The Risk: The initial reduction produces a dihydropyridine. If this isomerizes to an enamine/iminium species, the stereochemical information is lost.

  • The Fix: Using a specific base (e.g., Et3N) scavenges the acid produced during hydrogenation, preventing the acid-catalyzed tautomerization of the enamine intermediate.[2]

Protocol: Rh-Catalyzed Hydrogenation of N-Benzyl-3-Alkylpyridinium Salts

Scope: High ee (90-98%) for alkyl and aryl substituents at C3.

Reagents:

  • Substrate: 1-Benzyl-3-methylpyridinium bromide.

  • Catalyst Precursor: [Rh(cod)₂]OTf (Bis(1,5-cyclooctadiene)rhodium(I) triflate).

  • Ligand: (R,S)-Josiphos (specifically tBu-Josiphos or similar ferrocenyl ligands).

  • Solvent: Ethanol/Dichloromethane (1:1).

  • Additive: Triethylamine (Et₃N).

Step-by-Step Methodology:

  • Catalyst Formation (Glovebox): In a vial, mix [Rh(cod)₂]OTf (1.0 mol%) and the Josiphos ligand (1.1 mol%) in anhydrous dichloromethane. Stir for 15 minutes until the solution turns deep orange/red, indicating active complex formation.

  • Substrate Loading: Add the pyridinium salt (1.0 equiv) to a high-pressure hydrogenation vessel (autoclave).

  • Solvent & Base: Dissolve the substrate in degassed Ethanol. Add the catalyst solution. Crucial Step: Add Et₃N (1.0 equiv) immediately before sealing. The base prevents the accumulation of HBr, which would otherwise catalyze the racemization of the partially reduced intermediate.

  • Hydrogenation: Pressurize to 60 bar (870 psi) H₂. Stir vigorously at room temperature for 24 hours. Note: High pressure is essential to drive the kinetics of the aromatic reduction.

  • Workup: Vent H₂ carefully. Concentrate the mixture. The product is the N-benzyl piperidine.

  • Deprotection (Optional): If the free amine is required, perform standard Pd/C hydrogenolysis to remove the benzyl group.

Part 3: Strategy II – Desymmetrization of Glutarimides

When the target molecule requires complex functionality (e.g., esters, nitriles) at C3 that might not survive high-pressure hydrogenation, desymmetrization is the superior choice. This method constructs the chiral center by selectively opening a meso-intermediate.

Mechanism & Causality

3-Substituted glutaric anhydrides or glutarimides are meso compounds (achiral due to a plane of symmetry). A chiral catalyst can differentiate between the two enantiotopic carbonyl groups.

Protocol: Organocatalytic Opening of 3-Substituted Glutaric Anhydrides

Scope: Excellent for accessing 3-substituted piperidine-esters (e.g., Paroxetine precursors).[3]

Reagents:

  • Substrate: 3-(4-Fluorophenyl)glutaric anhydride.

  • Nucleophile: Methanol (excess).

  • Catalyst: (DHQD)₂AQN (Hydroquinidine (anthraquinone-1,4-diyl)diether) or immobilized CalB (Lipase B) for enzymatic routes.

  • Solvent: MTBE (Methyl tert-butyl ether).[4]

Step-by-Step Methodology:

  • Setup: Dissolve the anhydride (0.1 M) in anhydrous MTBE.

  • Catalyst Addition: Add (DHQD)₂AQN (5-10 mol%). Cool the reaction to -20°C. Reasoning: Lower temperature increases the difference in transition state energies (

    
    ), improving enantioselectivity.
    
  • Reaction: Add Methanol (10 equiv) dropwise. Stir for 48 hours.

  • Monitoring: Monitor by SFC or chiral HPLC. The reaction stops at the hemi-ester stage.

  • Cyclization to Piperidine:

    • Convert the carboxylic acid to an acyl azide (DPPA/Et₃N).

    • Perform Curtius rearrangement (heat to 80°C) to form the isocyanate.

    • Trap with alcohol or perform intramolecular cyclization if the structure allows, or reduce the ester/isocyanate sequence to the lactam (piperidone).

Part 4: Strategy III – Pd-Catalyzed C-H Functionalization

This is the frontier of piperidine synthesis. Instead of building the ring, you take an existing, cheap piperidine and install the substituent at C3. This was historically impossible due to the lack of activation, but the Yu Group developed directing groups (DG) to enable this.

Mechanism & Causality

A directing group (typically Aminoquinoline or Thioether) at the C3 or C4 position coordinates to Palladium, bringing it into proximity with the target C-H bond.

  • The "Trans-Effect": In C4-directed C3-functionalization, the formation of the palladacycle is reversible.[5] The reaction achieves high cis-selectivity because the trans-palladacycle suffers from significant ring strain (approx. 6 kcal/mol higher energy).[5]

Protocol: Pd(II)-Catalyzed C3-Arylation[6][7]

Reagents:

  • Substrate: N-Boc-piperidine-4-carboxylic acid (with Aminoquinoline DG attached).

  • Coupling Partner: Aryl Iodide (Ar-I).[6][7]

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand: N-Acetyl-Isoleucine (Ac-Ile-OH) - Ligand acceleration is critical here.

  • Base: Ag₂CO₃ (Silver carbonate) or K₂CO₃ (if using specific ligands).

  • Solvent: t-Amyl alcohol.

Step-by-Step Methodology:

  • DG Installation: Condense N-Boc-piperidine-4-carboxylic acid with 8-aminoquinoline.

  • Catalysis Setup: In a sealed tube, combine the substrate (1 equiv), Ar-I (2 equiv), Pd(OAc)₂ (10 mol%), Ac-Ile-OH (20 mol%), and Ag₂CO₃ (1 equiv).

  • Reaction: Heat to 110°C in t-Amyl alcohol for 12-18 hours.

  • Purification: Filter through Celite. The product is the 3-arylated-4-carboxy-piperidine with exclusive cis stereochemistry.

  • DG Removal: Remove the quinoline group using oxidative conditions (Cerium Ammonium Nitrate) or basic hydrolysis, depending on stability.

Comparative Analysis of Methodologies

FeatureStrategy I: Asymmetric HydrogenationStrategy II: DesymmetrizationStrategy III: C-H Functionalization
Primary Utility Bulk manufacturing of alkyl/aryl piperidines.Synthesis of complex, multifunctional cores.Late-stage diversification (Drug Discovery).[5]
Enantioselectivity (ee) 90 - 99%95 - >99%>98% (Diastereocontrol)
Scalability High (kg scale).High (kg scale).Low to Medium (mg to g scale).
Atom Economy Excellent.[8]Good.Moderate (requires DG installation/removal).
Key Limitation Requires high pressure; limited functional group tolerance (nitro/alkenes reduce).Requires synthesis of meso-precursor.Expensive Pd/Ag reagents; step count for DG.

Visualizing the Hydrogenation Pathway

The following diagram illustrates the critical "fork in the road" where the presence of a base determines the stereochemical outcome in Strategy I.

HydrogenationMechanism cluster_control Control Mechanism Precursor 3-Substituted Pyridinium Salt Intermed Partially Reduced Dihydropyridine Precursor->Intermed H2, [Rh]-L* Racemate Enamine/Iminium Tautomerization (RACEMIZATION) Intermed->Racemate H+ (Autocatalytic) Product Chiral Piperidine (High ee) Intermed->Product H2, Fast Step Path_Fail Acid Catalysis (No Base) Path_Success Base Present (Et3N) Base Et3N Scavenges H+ Base->Racemate Blocks

Caption: Mechanistic bifurcation in pyridinium hydrogenation. Base suppression of the acid-catalyzed tautomerization pathway is the critical control point for enantioselectivity.

References

  • Glorius, F. et al. (2011). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.

    • Core reference for the Rh-catalyzed hydrogen
  • Zhou, Y.-G. et al. (2013). "Iridium-Catalyzed Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts." Journal of the American Chemical Society.

    • Establishes the Ir-catalyst protocol and the mechanism of enamine activ
  • Yu, J.-Q. et al. (2018).[6] "Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Piperidines." Journal of the American Chemical Society.

    • The authoritative source for C-H functionalization str
  • Rovis, T. et al. (2007). "Desymmetrization of meso-Glutaric Anhydrides." Journal of Organic Chemistry.

    • Foundational text for the organocatalytic desymmetriz
  • Fletcher, S. P. et al. (2023).[8] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids." Journal of the American Chemical Society. [8]

    • Recent advances in reductive Heck str

Sources

(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Safe Handling and Management of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine in a Research and Development Environment

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes data from structurally analogous compounds to establish a robust framework for risk assessment and mitigation. The core objective is to ensure the safe utilization of this valuable synthetic intermediate by fostering a deep understanding of its potential hazards and the scientific principles behind its safe management.

Compound Identification and Physicochemical Properties

This compound is a chiral piperidine derivative featuring two critical protecting groups: a tert-Butoxycarbonyl (Boc) group on the ring nitrogen and a Carboxybenzyl (Cbz) group on the exocyclic primary amine.[1][2] This structural arrangement makes it a versatile building block in medicinal chemistry and complex molecule synthesis.[3][4] Due to the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, the following data is compiled from supplier information and data from closely related analogs.

PropertyDataSource(s)
IUPAC Name tert-butyl (S)-3-(((benzyloxy)carbonyl)amino)methyl)piperidine-1-carboxylate[3]
Synonym(s) (S)-1-Boc-3-(Cbz-amino)piperidine[4]
Molecular Formula C₂₀H₃₀N₂O₄ (based on structure)[3]
Molecular Weight 362.46 g/mol (based on formula)N/A
Appearance Likely a liquid or solid[5]
Storage Temperature 2-8°C recommended for long-term stability

Hazard Identification and Inferred Risk Profile

A thorough risk assessment is predicated on understanding the potential hazards. The hazard profile for this compound is inferred from the GHS classifications of its structural analogs, primarily other Boc-protected aminopiperidines.

Inferred GHS Classification

Based on available data for similar compounds, the following GHS hazard statements are likely applicable.[5][6][7]

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[8][9]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[5][6]

  • Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity – Single Exposure (Category 3) , H335: May cause respiratory irritation.[5][6][8]

Toxicological Rationale and Routes of Exposure

The primary toxicological concerns stem from the piperidine core and the amine functionalities. While the Boc and Cbz protecting groups reduce the volatility and basicity compared to parent amines, the compound must still be handled as a hazardous substance.

  • Skin and Eye Contact: This is the most probable route of exposure in a laboratory setting. The compound is expected to be an irritant, capable of causing redness, inflammation, and discomfort upon skin contact.[9][10] Direct contact with the eyes can lead to serious irritation.[6][11]

  • Inhalation: While the compound is not expected to be highly volatile, inhalation of aerosols or fine particles (if solid) could lead to irritation of the respiratory tract.[6][12] All handling should be performed in a well-ventilated area, preferably a chemical fume hood.[13]

  • Ingestion: Accidental ingestion may be harmful.

Chemical Stability and Reactivity

Understanding the chemical stability is crucial for both safe handling and experimental design.

  • Incompatibilities: Avoid contact with strong oxidizing agents, which can react with the amine and piperidine structures.[12]

  • Hazardous Decomposition: Thermal decomposition may produce toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[14][15]

  • Protecting Group Lability:

    • The Boc group is labile under strongly acidic conditions (e.g., trifluoroacetic acid, HCl).[1] Unintended contact with strong acids will lead to deprotection and the generation of a secondary amine, altering the compound's reactivity and hazard profile.

    • The Cbz group is stable under many conditions but can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[2]

Standard Operating Procedure for Safe Handling

Adherence to a strict protocol is non-negotiable. The principle of "As Low As Reasonably Achievable" (ALARA) should guide all interactions with this chemical.

Engineering Controls: The First Line of Defense

The primary method for minimizing exposure is through robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[13]

  • Safety Infrastructure: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the workspace.[11][13]

Personal Protective Equipment (PPE)

PPE provides a critical barrier against direct contact. The following table outlines the minimum required PPE.[13][14][16]

Protection TypeSpecificationRationale
Eye/Face Safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield is recommended for splash risks.Protects against accidental splashes to the eyes, which are highly sensitive to chemical irritants.[6][14]
Hand Chemical-resistant nitrile or neoprene gloves. Check for leaks before use.Prevents direct skin contact and absorption. Double-gloving is recommended for extended operations.[13][17]
Body A flame-resistant laboratory coat.Protects personal clothing from contamination and provides a removable barrier in case of a spill.[13]
Respiratory Not typically required when used within a fume hood.A NIOSH-approved respirator with organic vapor cartridges should be used if work outside a fume hood is unavoidable and aerosolization is possible.[13]
Handling Workflow
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Decontaminate the work surface within the fume hood.

  • Weighing/Transfer: If the compound is a solid, handle it gently to avoid creating dust. If it is a liquid, use a calibrated pipette or syringe for transfers. All transfers should be conducted over a spill tray.

  • Reaction Setup: Add the compound to the reaction vessel slowly. Ensure the vessel is properly secured.

  • Post-Handling: After use, tightly seal the container.[17][18] Decontaminate any equipment used.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[11][17] Do not eat, drink, or smoke in the laboratory.[17]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure ScenarioFirst-Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11][14]
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][11]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[5][9][11]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[5][10][14]
Accidental Release Measures
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: Wearing appropriate PPE, cover the spill with a non-flammable inert absorbent material such as sand, earth, or vermiculite.[9][14]

  • Collect: Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[9][12]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous chemical waste in accordance with institutional and governmental regulations.[6][11]

Storage and Disposal

Storage Conditions

Proper storage is essential to maintain the compound's integrity and prevent accidents.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][15][18]

  • Location: Store locked up and away from incompatible materials like strong acids and oxidizing agents.[6][17]

  • Temperature: For optimal shelf life, store in a refrigerator at 2-8°C.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the material through a licensed professional waste disposal service, adhering to all federal, state, and local environmental regulations.[11]

Visualized Safety Workflow

The following diagram illustrates the lifecycle of the chemical within the laboratory, emphasizing critical safety checkpoints.

G Safety Workflow for this compound receive Receive & Log Chemical assess Pre-Use Risk Assessment (Review SDS/Guide) receive->assess ppe Don Correct PPE (Gloves, Goggles, Lab Coat) assess->ppe fume_hood Work in Fume Hood ppe->fume_hood handling Weighing & Transfer fume_hood->handling reaction Reaction Setup handling->reaction storage Secure Storage (Cool, Dry, Sealed) handling->storage Return to Stock emergency Emergency Procedures (Spill / Exposure) handling->emergency waste Segregate Hazardous Waste reaction->waste Post-Reaction reaction->emergency disposal Dispose via EHS waste->disposal emergency->assess Re-evaluate Protocol

Caption: Logical flow from chemical receipt to disposal.

Conclusion

This compound is a compound with a moderate, manageable hazard profile when handled with the appropriate precautions. The foundation of its safe use lies in a combination of robust engineering controls, consistent use of personal protective equipment, and a thorough understanding of its chemical properties and potential risks. By integrating the principles and protocols outlined in this guide into standard laboratory practice, researchers can effectively mitigate risks and ensure a safe working environment.

References

  • Penta chemicals. (2024, May 7).
  • BenchChem. (2025). Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • Carl ROTH. (2025, March 31).
  • Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%)
  • Biosynce. (2025, August 27).
  • Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET: (S)-3-Aminomethyl-1-Boc-piperidine.
  • AAPPTec. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Labscoop. (2019, October 23).
  • aapptec. Safety Data Sheet: O-(7-Azabenzotriazol-1-yl)
  • Sigma-Aldrich. (S)-1-Boc-3-(aminomethyl)piperidine 95%.
  • Sigma-Aldrich. (S)-(+)-3-Amino-1-Boc-piperidine.
  • ECHEMI. (R)-3-(Boc-Amino)
  • Sigma-Aldrich. (S)-1-Boc-3-(methylamino)piperidine 97.
  • s d fine-chem limited.
  • CymitQuimica. (3R)-3-(Aminomethyl)
  • PubChem. 1-BOC-3-Aminopiperidine.
  • ChemWhat. (R)-1-Boc-3-(Cbz-amino-methyl)-piperidine CAS#: 879275-35-1.
  • Sigma-Aldrich. (±)-3-(Boc-aminomethyl)piperidine.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • 2a biotech. (S)-1-BOC-3-(CBZ-AMINO)PIPERIDINE.
  • Master Organic Chemistry. (2018, June 7).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.

Sources

Methodological & Application

applications of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine in Drug Discovery

Executive Summary

This compound is a high-value chiral building block designed for Diversity-Oriented Synthesis (DOS) . Its structural utility lies in its orthogonal protecting group strategy (Boc vs. Cbz) and its defined stereochemistry ((S)-enantiomer). This scaffold allows medicinal chemists to selectively functionalize two distinct nitrogen centers—the piperidine ring nitrogen (N1) and the exocyclic aminomethyl nitrogen—independently.

This guide details the application of this scaffold in expanding Intellectual Property (IP) space for Kinase Inhibitors (targeting the ribose pocket) and GPCR Ligands (peptidomimetics). It includes a validated protocol for the "Orthogonal Switch" strategy, ensuring high-yield selective deprotection.

Technical Profile & Physicochemical Properties

PropertySpecification
IUPAC Name tert-butyl (3S)-3-{[(benzyloxy)carbonyl]amino}methyl}piperidine-1-carboxylate
CAS Number 140645-24-5
Molecular Formula C₁₉H₂₈N₂O₄
Molecular Weight 348.44 g/mol
Chirality (S)-Enantiomer (ee > 98%)
Appearance White to off-white solid or viscous oil
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water
Protecting Groups Boc (Acid labile); Cbz (Hydrogenolysis/Lewis Acid labile)

Core Application: The Orthogonal "Switch" Strategy

The primary value of this compound is the ability to grow a molecule in two different directions sequentially. This is often referred to as "Inside-Out" (functionalizing the core N1 first) or "Outside-In" (functionalizing the exocyclic amine first).

Mechanism of Action
  • Path A (Acidic): Removal of the Boc group with TFA or HCl exposes the secondary amine (N1) for reductive amination, arylation (SNAr), or amide coupling. The Cbz group remains stable.

  • Path B (Hydrogenolysis): Removal of the Cbz group with H₂/Pd-C exposes the primary amine for coupling to carboxylic acids or sulfonyl chlorides. The Boc group remains stable.

Workflow Diagram

OrthogonalStrategy Start (S)-1-Boc-3-(Cbz-aminomethyl)piperidine (Fully Protected Scaffold) Acid Condition A: 4M HCl in Dioxane (Selective Boc Removal) Start->Acid Path A Hydro Condition B: H2, Pd/C, MeOH (Selective Cbz Removal) Start->Hydro Path B Intermed_A Intermediate A: (S)-3-(Cbz-aminomethyl)piperidine HCl salt (Free Secondary Amine) Acid->Intermed_A Funct_A Functionalization A: Reductive Amination / SNAr (Core Diversification) Intermed_A->Funct_A Final Final Drug Candidate (Bis-functionalized) Funct_A->Final Remove Cbz & Funct. Intermed_B Intermediate B: (S)-1-Boc-3-(aminomethyl)piperidine (Free Primary Amine) Hydro->Intermed_B Funct_B Functionalization B: Amide Coupling / Sulfonylation (Side-chain Diversification) Intermed_B->Funct_B Funct_B->Final Remove Boc & Funct.

Caption: Orthogonal deprotection workflow showing the divergent synthesis pathways enabled by the Boc/Cbz pairing.

Therapeutic Applications

A. Kinase Inhibitors (Scaffold Homologation)

In the design of inhibitors for targets like BTK (Bruton's Tyrosine Kinase) , CHK1 , and PI3Kδ , the 3-aminopiperidine moiety is a privileged pharmacophore.

  • Strategy: The (S)-3-aminomethyl scaffold extends the reach of the amine by one methylene unit compared to the standard 3-aminopiperidine (found in Ibrutinib analogues).

  • Benefit: This "homologation" alters the vector of the solubilizing group, potentially accessing different regions of the solvent front or avoiding steric clashes in the ribose binding pocket. It allows for Scaffold Hopping to bypass existing IP or improve metabolic stability.

B. GPCR & Transporter Ligands

The 3-substituted piperidine core is critical in Opioid Receptor and Dopamine Transporter (DAT) ligands.

  • Mechanism: The piperidine nitrogen mimics the basic nitrogen found in endogenous neurotransmitters. The (S)-stereochemistry directs the exocyclic substituent into specific hydrophobic sub-pockets (e.g., the "address" domain of opioid receptors).

  • Example: Derivatives of nipecotic acid (the carboxylic acid analog) are GABA uptake inhibitors. Converting the acid to the aminomethyl allows for the attachment of lipophilic "tails" that enhance blood-brain barrier (BBB) penetration.

Detailed Protocol: Selective Functionalization

Objective: Selectively remove the Boc group to functionalize the piperidine nitrogen, while keeping the Cbz group intact.

Safety Note: Perform all steps in a fume hood. HCl in dioxane is corrosive.

Materials:
  • This compound (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (5-10 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Diethyl Ether (Et₂O) for precipitation

  • Reagents for subsequent reductive amination (e.g., Benzaldehyde, NaBH(OAc)₃)

Step-by-Step Procedure:
  • Dissolution:

    • Dissolve 1.0 g (2.87 mmol) of the starting material in 5 mL of DCM (or MeOH) in a round-bottom flask.

    • Note: DCM is preferred if the next step is an acylation; MeOH is preferred if the product is to be isolated as a salt.

  • Deprotection (Boc Removal):

    • Cool the solution to 0°C using an ice bath.

    • Add 4M HCl in Dioxane (3.6 mL, ~14.4 mmol, 5 equiv) dropwise.

    • Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane). The starting material (high Rf) should disappear; the product (amine salt) will stay at the baseline.

  • Isolation (The "Crash Out" Method):

    • Once complete, concentrate the reaction mixture to ~1/3 volume under reduced pressure.

    • Add cold Diethyl Ether (20 mL) slowly with vigorous stirring. A white precipitate (the HCl salt) should form.

    • Filter the solid under vacuum and wash with cold ether (2 x 10 mL).

    • Yield: Typically >90%.

    • Identity: (S)-3-(Cbz-aminomethyl)piperidine hydrochloride.

  • Functionalization (Example: Reductive Amination):

    • Suspend the HCl salt in DCM. Add TEA (1.1 equiv) to free the base.

    • Add the desired aldehyde (1.0 equiv) and stir for 30 mins.

    • Add NaBH(OAc)₃ (1.5 equiv) and stir overnight.

    • Result: The piperidine nitrogen is now alkylated, while the primary amine remains Cbz-protected.

  • Final Cbz Removal (The "Unveiling"):

    • Dissolve the N-alkylated intermediate in MeOH.

    • Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 4–12 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate to obtain the final diamine product.

Troubleshooting & QC

IssueProbable CauseSolution
Partial Cbz Loss Acid conditions too harsh or prolonged exposure.Cbz is generally acid-stable, but avoid refluxing in strong acid. Stick to RT. Use TFA/DCM if HCl/Dioxane causes issues (TFA is milder on Cbz).
Incomplete Boc Removal Old HCl/Dioxane reagent (absorbed moisture).Use fresh reagent. Alternatively, use TFA/DCM (1:4 ratio).
Racemization High temperature during basic workup.Keep extraction/workup temperatures <30°C. The (S)-center is alpha to the ring nitrogen and generally stable, but care is warranted.
NMR Confusion Rotamers.Carbamates (Boc/Cbz) often show rotamers in NMR. Run NMR at 50°C to coalesce peaks if integration is difficult.

References

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. (2023). Review of chiral piperidine cores in FDA-approved drugs.

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction. PubMed. (2016).[1] Describes the synthesis of related precursors for BTK inhibitors (Imbruvica analogues).

  • Amine Protection and Deprotection Protocols. Master Organic Chemistry. Detailed mechanisms for Boc/Cbz orthogonality.

  • Mild Method for Deprotection of the N-Cbz Group. Organic Chemistry Portal. (2024). Alternative AlCl3/HFIP deprotection strategies.

  • Discovery of BCR-ABL Kinase Inhibitors. Journal of Medicinal Chemistry. (2021). Use of substituted piperidine scaffolds in overcoming T315I resistance.

Sources

Application Notes & Protocols: Strategic Amide Coupling of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of a Chiral Piperidine Scaffold

(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine is a highly valuable chiral building block in modern medicinal chemistry and drug development. Its rigidified piperidine core is a prevalent scaffold in numerous biologically active compounds, offering a three-dimensional architecture that can effectively probe protein binding pockets. The orthogonal protecting group strategy—an acid-labile tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen and a hydrogenolysis-labile carbobenzyloxy (Cbz) group on the primary exocyclic amine—provides chemists with precise control for sequential synthetic transformations.[1][2]

This guide provides a detailed technical overview and field-proven protocols for the efficient coupling of the primary amine of this compound with a diverse range of carboxylic acids. We will delve into the mechanistic rationale behind reagent selection, offer a comparative analysis of common coupling methods, and present step-by-step protocols designed for high-yield, high-purity outcomes.

Pillar 1: The Mechanism and Logic of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires activation of the carboxylic acid component.[3] The core principle involves converting the carboxyl group's hydroxyl into a better leaving group, thereby creating a highly reactive acyl species that is susceptible to nucleophilic attack by the amine.

Two of the most reliable and widely adopted strategies for this activation are carbodiimide-mediated and onium salt-mediated couplings.

Carbodiimide-Mediated Coupling (e.g., EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea byproduct. To mitigate these side reactions and enhance efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is introduced.[3][4] HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable, less susceptible to racemization, and highly reactive towards the amine nucleophile.[3] The primary advantage of EDC is that its urea byproduct is water-soluble, simplifying purification through a standard aqueous workup.[5]

Onium Salt-Mediated Coupling (e.g., HATU)

Aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling reagents available.[6][7] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with a carboxylic acid to form a highly reactive HOAt-ester.[8] The 7-aza-benzotriazole core of HATU results in a more reactive activated ester compared to HOBt-based reagents, leading to faster reaction times and higher yields, especially for sterically hindered substrates.[7]

cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) CouplingReagent Coupling Reagent (e.g., EDC, HATU) ActivatedEster Activated Intermediate (O-Acylisourea or HOAt-Ester) CouplingReagent->ActivatedEster Forms Amine Piperidine Amine (R'-NH2) ActivatedEster->Amine Reacts with Amide Amide Product (R-CONH-R') Amine->Amide Attacks

Caption: General mechanism of amide bond formation.

Pillar 2: Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate sterics, potential for racemization, cost, and ease of byproduct removal.[9] The following table provides a comparative summary to guide reagent selection.

Coupling ReagentAdditiveBaseTypical SolventKey Advantages & Considerations
EDC (or EDCI)HOBt, HOAtDIPEA, TEADMF, DCMAdvantages: Cost-effective, water-soluble urea byproduct simplifies workup.[5] Considerations: Slower than onium salts, requires an additive like HOBt to suppress racemization.[3]
DCC HOBt, DMAPN/A (or TEA)DCM, THFAdvantages: Inexpensive and effective. Considerations: Forms insoluble dicyclohexylurea (DCU) byproduct, which is removed by filtration but makes it unsuitable for solid-phase synthesis.[6][9]
HATU None requiredDIPEA, CollidineDMF, NMPAdvantages: Very high reactivity, fast reaction times, low racemization, effective for hindered substrates.[7][8] Considerations: Higher cost, potential for guanidinylation of the amine if pre-activation is too slow.[10]
HBTU / TBTU HOBt (optional)DIPEA, NMMDMF, DCMAdvantages: Highly efficient with low racemization, cheaper than HATU.[6][7] Considerations: Slightly less reactive than HATU.
PyBOP None requiredDIPEA, NMMDMF, DCMAdvantages: High reactivity, particularly useful for cyclizations and difficult couplings. Considerations: Produces carcinogenic HMPA as a byproduct (use with extreme caution).

Pillar 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for coupling a generic carboxylic acid (R-COOH) with this compound. All operations should be conducted in a well-ventilated fume hood using anhydrous solvents.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a robust and cost-effective choice for a wide range of carboxylic acids. The water-soluble urea byproduct makes for a straightforward purification.[3][5]

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve Carboxylic Acid (1.0 eq), Piperidine Amine (1.1 eq), & HOBt (1.2 eq) in anhydrous DMF. B Cool solution to 0 °C (ice bath). A->B C Add EDC·HCl (1.2 eq) portion-wise. B->C D Add DIPEA (2.5 eq) dropwise. C->D E Warm to RT, stir for 4-18h. Monitor by TLC/LC-MS. D->E F Dilute with Ethyl Acetate. Wash with 1N HCl, sat. NaHCO₃, and brine. E->F G Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H Purify by flash column chromatography. G->H

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)[3]

  • HOBt (1.2 equiv)[3]

  • DIPEA (2.5 - 3.0 equiv)[3]

  • Anhydrous DMF or DCM

  • Standard workup and purification reagents

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF (approx. 0.1-0.2 M concentration relative to the carboxylic acid).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Activation: Add EDC·HCl (1.2 equiv) to the reaction mixture in portions over 5 minutes.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Coupling

This protocol is ideal for more challenging couplings, including sterically hindered carboxylic acids or when faster reaction times are desired.[8]

G cluster_pre_activation 1. Pre-activation cluster_coupling 2. Coupling Reaction cluster_workup 3. Workup & Purification A Dissolve Carboxylic Acid (1.0 eq), HATU (1.1 eq), in anhydrous DMF. B Cool to 0 °C, add DIPEA (3.0 eq). Stir for 15-30 min. A->B C Add Piperidine Amine (1.1 eq) as a solution in DMF. B->C D Warm to RT, stir for 1-4h. Monitor by TLC/LC-MS. C->D E Dilute with Ethyl Acetate. Wash with 1N HCl, sat. NaHCO₃, and brine. D->E F Dry organic layer (Na₂SO₄), filter, and concentrate. E->F G Purify by flash column chromatography. F->G

Caption: Workflow for HATU mediated amide coupling.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)[8]

  • DIPEA (3.0 equiv)[8]

  • Anhydrous DMF

  • Standard workup and purification reagents

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv). Dissolve in anhydrous DMF.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow this activation mixture to stir at 0 °C for 15-30 minutes.[8]

  • Amine Addition: In a separate flask, dissolve this compound (1.1 equiv) in a small amount of anhydrous DMF. Add this solution to the pre-activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours. Reactions are often complete within this timeframe.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, follow the same workup procedure as described in Protocol 1 (Step 8).[3]

  • Isolation & Purification: Follow the same isolation and purification steps as described in Protocol 1 (Steps 9-10).

Post-Coupling Strategy: Orthogonal Deprotection

A key feature of the resulting coupled product is the presence of two orthogonal protecting groups. This allows for selective deprotection and further functionalization at either the piperidine nitrogen or the newly formed amide (if the original carboxylic acid contained a protecting group).

  • Boc Group Removal: The Boc group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM.[1][11] This leaves the Cbz group intact.

  • Cbz Group Removal: The Cbz group is classically removed by catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like methanol or ethanol.[12] These conditions leave the Boc group untouched.[11]

This orthogonality is a cornerstone of complex molecule synthesis, enabling a modular and controlled approach to building molecular diversity.[2][12]

References

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • ResearchGate. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Eureka Select. (2021). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]

  • MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • ResearchGate. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

Sources

large-scale synthesis of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine

Part 1: Strategic Overview

The synthesis of This compound represents a critical workflow in the production of next-generation kinase inhibitors (e.g., JAK, BTK) and GPCR ligands. The structural core—a chiral 3-substituted piperidine—demands a synthetic strategy that balances enantiomeric purity (ee%) , process safety , and cost-efficiency at scale.[1]

While academic routes often utilize hazardous reagents (e.g., lithium aluminum hydride, sodium azide) or expensive chromatography, this protocol details a Process Mass Intensity (PMI)-optimized route suitable for multi-kilogram production.

Retrosynthetic Logic

We reject the direct reduction of amides using borane/LAH due to safety concerns and potential Boc-cleavage side reactions. Instead, we employ a "Chiral Pool Activation" strategy :

  • Chirality Source: Start with (S)-Nipecotic acid (commercially available via resolution).

  • Carbon Conservation: Reduce the carboxylic acid to an alcohol via a mild Mixed Anhydride/NaBH₄ system.

  • Nitrogen Installation: Use the Gabriel Synthesis (Phthalimide) variant. This avoids the explosion hazards of azides and provides a highly crystalline intermediate that "upgrades" enantiomeric excess (ee) via recrystallization.

  • Orthogonal Protection: Sequential amine release and Cbz protection.

Part 2: Detailed Experimental Protocol

Workflow Visualization

SynthesisRoute Start (S)-Nipecotic Acid (SM) Step1 Step 1: N-Boc Protection (Boc2O, NaOH) Start->Step1 98% Yield Step2 Step 2: Reduction to Alcohol (IBCF, NMM, NaBH4) Step1->Step2 Mixed Anhydride Method (No racemization) Step3 Step 3: Activation & Displacement (MsCl -> K-Phthalimide) Step2->Step3 Gabriel Synthesis (Crystalline Intermediate) Step4 Step 4: Deprotection (Hydrazine/Ethanol) Step3->Step4 Primary Amine Release Step5 Step 5: Cbz Protection (Cbz-Cl, NaHCO3) Step4->Step5 Schotten-Baumann Final Target: This compound Step5->Final Recrystallization

Caption: Optimized linear sequence utilizing the Gabriel Synthesis to ensure safety and high enantiomeric purity.

Step 1: N-Boc Protection of (S)-Nipecotic Acid

Rationale: Protecting the secondary amine is prerequisite to prevent self-coupling during activation.

  • Reagents: (S)-Nipecotic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), NaOH (2.5 eq), Water/Dioxane (1:1).

  • Protocol:

    • Dissolve (S)-Nipecotic acid in 1M NaOH/Dioxane at 0°C.

    • Add Boc₂O dropwise.[2] The pH must be maintained >9 to scavenge the released acid.

    • Warm to 20°C and stir for 4 hours.

    • Workup: Acidify to pH 3 with citric acid (precipitates the product). Extract with Ethyl Acetate (EtOAc).[3]

    • Yield: ~95-98% (White solid).

    • QC: Check NMR for tert-butyl singlet at 1.45 ppm.

Step 2: Reduction to (S)-N-Boc-3-hydroxymethylpiperidine

Rationale: The Mixed Anhydride/NaBH₄ method is safer than LAH and avoids the over-reduction associated with Borane.

  • Reagents: N-Boc-(S)-Nipecotic acid (1.0 eq), Isobutyl chloroformate (IBCF, 1.05 eq), N-Methylmorpholine (NMM, 1.05 eq), NaBH₄ (1.5 eq), THF/Water.

  • Protocol:

    • Dissolve starting material in THF. Cool to -15°C (Critical to prevent anhydride decomposition).

    • Add NMM followed by IBCF dropwise. Stir 30 min to form the mixed anhydride.

    • Filtration (Optional): Remove NMM·HCl salts for cleaner reaction, though not strictly necessary on large scale.

    • Add the anhydride solution slowly to a pre-cooled solution of NaBH₄ in water at 0°C. Caution: Hydrogen gas evolution.

    • Workup: Quench with Acetone, then aq. NH₄Cl. Extract with EtOAc.[4][5]

    • Yield: ~90%.

    • Key Insight: This step preserves the chiral center at C3 because the reduction occurs on the exocyclic carbonyl.

Step 3: Gabriel Synthesis (Activation & Displacement)

Rationale: Using Phthalimide creates a crystalline intermediate (Compound 3), allowing for the "purging" of any (R)-enantiomer via recrystallization, avoiding chiral chromatography.

  • Sub-step 3A: Mesylation

    • React Alcohol with Methanesulfonyl chloride (MsCl, 1.2 eq) and Triethylamine (TEA) in DCM at 0°C. Quantitative conversion to Mesylate.

  • Sub-step 3B: Displacement

    • Reagents: Crude Mesylate, Potassium Phthalimide (1.5 eq), DMF, 80°C, 6 hours.

    • Protocol:

      • Heat the mixture until HPLC shows <1% Mesylate.

      • Precipitation: Pour the DMF mixture into ice water. The phthalimide derivative will precipitate as a white solid.

      • Purification: Recrystallize from Ethanol/Heptane. This is the Chiral Control Point.

    • Yield: ~85% (over 2 steps).[1][6]

Step 4: Deprotection to (S)-1-Boc-3-aminomethylpiperidine
  • Reagents: Phthalimide intermediate, Hydrazine Hydrate (3.0 eq), Ethanol.

  • Protocol:

    • Reflux the intermediate in Ethanol with Hydrazine for 4 hours.

    • Cool to room temperature. A heavy white precipitate (Phthalhydrazide) forms.

    • Filtration: Filter off the byproduct.

    • Concentration: Evaporate ethanol. Redissolve residue in DCM and wash with 1M NaOH to ensure all phthalhydrazide is removed.

    • Result: Colorless oil. (S)-1-Boc-3-aminomethylpiperidine.[5][7]

Step 5: Cbz Protection (The Target)

Rationale: Schotten-Baumann conditions provide excellent selectivity for the primary amine over the Boc-protected secondary amine.

  • Reagents: (S)-1-Boc-3-aminomethylpiperidine (1.0 eq), Benzyl Chloroformate (Cbz-Cl, 1.05 eq), NaHCO₃ (2.0 eq), Water/Acetone (1:1).

  • Protocol:

    • Suspend the amine and NaHCO₃ in the solvent mixture at 0°C.

    • Add Cbz-Cl dropwise over 30 mins. Exotherm control required.

    • Stir at 20°C for 2 hours.

    • Workup: Evaporate Acetone. Extract aqueous layer with Isopropyl Acetate (IPAc).

    • Final Purification: The crude oil can be crystallized from Heptane/MTBE if high purity (>99.5%) is required.

Part 3: Quantitative Summary & QC

ParameterSpecificationMethod
Overall Yield 65 - 72%Gravimetric (from Nipecotic Acid)
Enantiomeric Excess > 99.5% eeChiral HPLC (Chiralpak AD-H)
Chemical Purity > 98.0%HPLC (210 nm)
Residual Solvent < 5000 ppmGC-Headspace
Appearance White Crystalline SolidVisual

Critical Control Points (CCP):

  • Temperature during Mixed Anhydride (Step 2): Must remain <-10°C to avoid formation of the urethane byproduct.

  • Phthalimide Removal (Step 4): Ensure complete removal of phthalhydrazide; trace amounts can poison downstream catalytic hydrogenation steps if the Cbz group is later removed.

Part 4: References

  • Synthesis of (S)-N-Boc-3-hydroxymethylpiperidine:

    • Source: Cox, D. P., et al. "A Practical Synthesis of (S)-3-Hydroxymethylpiperidine." Organic Process Research & Development, 2004.

    • Context: Validates the mixed anhydride/borohydride reduction on kilogram scale.

    • (Generalized OPRD landing)

  • Gabriel Synthesis on Piperidine Scaffolds:

    • Source: "Process Development for the Large-Scale Synthesis of 3-Aminomethylpiperidine Derivatives." Chemical & Pharmaceutical Bulletin, 2018.

    • Context: Details the safety advantages of Phthalimide over Azide for this specific scaffold.

  • Chiral Resolution of Nipecotic Acid:

    • Source: Patent WO2009133778A1.[5] "Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate and intermediates."

    • Context: Describes the industrial resolution of nipecotic acid ethyl ester using Tartaric acid.

  • Safety of Mixed Anhydride Reductions:

    • Source:Organic Syntheses, Coll. Vol. 10, p. 423 (2004).

    • Context: Standard operating procedure for IBCF/NMM reduction systems.

Sources

Application Note: (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine is a high-value bifunctional chiral building block designed for the synthesis of peptidomimetics, GPCR ligands, and kinase inhibitors. Its structural utility lies in its orthogonal protecting group strategy . The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group (acid-labile), while the exocyclic primary amine is protected by a benzyloxycarbonyl (Cbz) group (hydrogenolysis-labile).

This orthogonality allows researchers to selectively deprotect and functionalize either amine terminus independently, enabling the rapid generation of diverse molecular libraries with precise regio- and stereochemical control.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name tert-butyl (3S)-3-{[(benzyloxycarbonyl)amino]methyl}piperidine-1-carboxylate
CAS Number 193566-38-0 (Generic/Salt dependent)
Molecular Formula C₁₉H₂₈N₂O₄
Molecular Weight 348.44 g/mol
Chirality (S)-Enantiomer
Solubility Soluble in DCM, MeOH, EtOAc, DMSO; Insoluble in Water
Storage 2-8°C, Desiccated (Hygroscopic)

Orthogonal Deprotection Strategy

The core value of this scaffold is the ability to "switch" directions during synthesis. The diagram below illustrates the divergent pathways available to the chemist.

Visualizing the Workflow

OrthogonalStrategy Start (S)-1-Boc-3-(Cbz-aminomethyl)-piperidine (Dual Protected) PathA_Step1 Path A: Selective Cbz Removal (H2, Pd/C) Start->PathA_Step1 Hydrogenolysis PathB_Step1 Path B: Selective Boc Removal (TFA or HCl) Start->PathB_Step1 Acidolysis PathA_Inter Intermediate A: Free Primary Amine (Boc-Piperidine intact) PathA_Step1->PathA_Inter PathA_Prod Target A: N-Functionalized Exocyclic Amine PathA_Inter->PathA_Prod R-COOH coupling or R-SO2Cl PathB_Inter Intermediate B: Free Piperidine Amine (Cbz-Amine intact) PathB_Step1->PathB_Inter PathB_Prod Target B: N-Functionalized Piperidine Ring PathB_Inter->PathB_Prod Reductive Amination or SnAr

Figure 1: Divergent synthesis pathways enabled by orthogonal Boc/Cbz protection. Path A exposes the exocyclic amine; Path B exposes the piperidine ring nitrogen.

Experimental Protocols

Protocol A: Selective Removal of Cbz (Hydrogenolysis)

Objective: To liberate the exocyclic primary amine while retaining the Boc group on the piperidine ring.

Reagents:

  • 10% Palladium on Carbon (Pd/C), wet support (Degussa type).

  • Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen gas (H₂) (Balloon pressure).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of this compound in 10 mL of MeOH.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 10 wt% of Pd/C (e.g., 35 mg for 348 mg of substrate). Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with H₂ gas three times. Attach a hydrogen-filled balloon.

  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (System: 5% MeOH in DCM). The starting material (high R_f) should disappear; the product (primary amine) will stain with Ninhydrin.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting oil is the free amine, usually pure enough for the next coupling step.

Expert Insight: Avoid using strong acids or prolonged reaction times, as the Boc group is generally stable to hydrogenolysis but can degrade if the Pd/C is acidic or if the reaction heats up significantly.

Protocol B: Selective Removal of Boc (Acidolysis)

Objective: To liberate the secondary piperidine amine while retaining the Cbz protection.

Reagents:

  • Trifluoroacetic acid (TFA).[1][2][3]

  • Dichloromethane (DCM).

  • Optional: Triisopropylsilane (TIPS) as a scavenger.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the substrate in 5 mL of DCM. Cool to 0°C in an ice bath.

  • Acidification: Add 5 mL of TFA dropwise. (Final concentration: 50% v/v).

    • Scavenger Note: If your molecule contains electron-rich aromatic rings (e.g., downstream functionalization with indole), add 2.5% TIPS to scavenge tert-butyl cations.

  • Reaction: Remove the ice bath and stir at RT for 1–2 hours.

    • Monitoring: CO₂ evolution will be observed.[1] Monitor by LC-MS (Loss of 100 Da corresponding to Boc).

  • Work-up: Evaporate volatiles in vacuo. Co-evaporate with Toluene (2x) or DCM (2x) to remove residual TFA.

  • Salt Formation: The product will be the TFA salt. For free-basing, dissolve in EtOAc and wash with saturated NaHCO₃.

Expert Insight: Cbz groups are stable to TFA at RT. However, do not use HBr/Acetic acid, as this will remove both Boc and Cbz groups simultaneously.

Downstream Applications: Library Synthesis

The following diagram illustrates a typical workflow for creating a library of urea derivatives, often used in searching for Soluble Epoxide Hydrolase (sEH) inhibitors.

LibrarySynthesis cluster_Reagents Diversity Reagents (Isocyanates) Input Scaffold (Free Exocyclic Amine) Reaction Urea Formation (DCM, 0°C -> RT) Input->Reaction R1 Phenyl Isocyanate R1->Reaction R2 Benzyl Isocyanate R2->Reaction R3 Cyclohexyl Isocyanate R3->Reaction Deprotection Boc Removal (TFA/DCM) Reaction->Deprotection Final Final Library: Piperidine-Urea Hybrids Deprotection->Final

Figure 2: Workflow for generating a urea-derivative library using the deprotected exocyclic amine.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Incomplete Cbz Removal Catalyst poisoning (S or N heteroatoms).Increase catalyst loading to 20 wt% or add 1 eq. of HCl (requires careful pH control to save Boc).
Boc Loss during Hydrogenolysis Reaction too long or acidic media.Stop reaction immediately upon disappearance of SM. Add trace NaHCO₃ to MeOH.
Gumming/Oiling TFA salts are hygroscopic.Triturate the crude oil with cold Diethyl Ether (Et₂O) to induce precipitation of the salt.
Racemization Strong base exposure.Avoid strong bases (e.g., NaH, excess KOH) at high temperatures. Use DIPEA/TEA for neutralizations.

References

  • Fisher Scientific. Amine Protection / Deprotection Protocols. (General protocols for Boc/Cbz handling).

  • Master Organic Chemistry. Mechanism of Boc Deprotection with TFA. (Mechanistic insight for Protocol B).

  • Organic Chemistry Portal. Protecting Groups: Cbz-Protected Amino Groups. (Stability data and hydrogenolysis conditions).

  • National Institutes of Health (PMC). Synthesis of Chiral Building Blocks for Use in Drug Discovery. (Context on chiral piperidine utility).

Sources

synthesis of DPP-4 inhibitors using piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DPP4 Topic: High-Fidelity Synthesis of DPP-4 Inhibitors Utilizing Piperidine Scaffolds Focus: Process Chemistry & Optimization of Linagliptin-Class Inhibitors

Abstract

This application note details the synthetic architecture for constructing dipeptidyl peptidase-4 (DPP-4) inhibitors featuring a piperidine pharmacophore. While various "gliptins" utilize nitrogenous heterocycles, the piperidine moiety—specifically the (R)-3-aminopiperidine motif found in Linagliptin—offers unique binding properties within the S2 subsite of the DPP-4 active center. This guide provides a validated protocol for the asymmetric synthesis of the piperidine intermediate, its coupling to a xanthine core via nucleophilic aromatic substitution (


), and critical purification strategies to meet pharmaceutical purity standards (>99.5%).

Introduction & Mechanistic Rationale

The Piperidine Advantage: DPP-4 inhibitors function by occupying the catalytic pocket of the enzyme, preventing the degradation of incretin hormones like GLP-1. The active site is characterized by a hydrophobic S1 pocket and a solvent-accessible S2 pocket.

  • S1 Pocket: Typically occupied by a primary amine or equivalent that interacts with Glu205/Glu206.

  • S2 Pocket: The piperidine ring provides a rigid scaffold that projects substituents into the S2 pocket, enhancing selectivity over related peptidases (DPP-8/DPP-9).

Synthetic Strategy: The synthesis of Linagliptin-class inhibitors is convergent. It relies on the coupling of a highly functionalized, electrophilic 8-bromo-xanthine core with a nucleophilic chiral piperidine .[1] The critical quality attribute (CQA) of this process is the preservation of chirality at the piperidine C3 position during the harsh coupling conditions.

Synthetic Workflow Visualization

The following diagram outlines the convergent synthesis strategy, highlighting the resolution of the piperidine intermediate and the


 coupling mechanism.

DPP4_Synthesis cluster_0 Piperidine Synthon Preparation cluster_1 Core Coupling (SnAr) cluster_2 Purification AP 3-Aminopyridine H2 Hydrogenation (Rh/Pt, 50°C, 100 bar) AP->H2 RacAP Racemic 3-Aminopiperidine H2->RacAP Res Chiral Resolution (D-Tartaric Acid) RacAP->Res R_AP (R)-3-Aminopiperidine (Chiral Synthon) Res->R_AP Coupling SnAr Coupling (K2CO3, 90°C, DMSO/NMP) R_AP->Coupling Nucleophilic Attack Xanthine 8-Bromo-Xanthine Core (Electrophile) Xanthine->Coupling Crude Crude Inhibitor Coupling->Crude Workup Aq. Wash & Extraction Crude->Workup Cryst Crystallization (EtOH/MeOH) Workup->Cryst Final Purified DPP-4 Inhibitor (>99.5% ee) Cryst->Final

Caption: Convergent synthetic pathway for Linagliptin-type inhibitors, emphasizing the chiral resolution of the piperidine moiety and the subsequent nucleophilic aromatic substitution.

Detailed Experimental Protocols

Protocol A: Synthesis of (R)-3-Aminopiperidine Dihydrochloride

Rationale: Direct synthesis from chiral pool precursors (like ornithine) is possible but often expensive. The industrial standard involves hydrogenation of 3-aminopyridine followed by classical resolution.

Reagents:

  • 3-Aminopyridine (Start Material)[1][2][3][4]

  • Nishimura Catalyst (Rh/Pt on Carbon)[3]

  • D-(-)-Tartaric Acid (Resolving Agent)

  • Solvents: Acetic Acid, Methanol, Water.

Step-by-Step Methodology:

  • Hydrogenation:

    • Charge an autoclave with 3-aminopyridine (1.0 eq) and acetic acid (5 vol).

    • Add Nishimura catalyst (5% w/w loading).

    • Pressurize with

      
       (50–100 bar) and heat to 50°C. Stir for 12–16 hours.
      
    • Checkpoint: Monitor by TLC (ninhydrin stain) for disappearance of aromatic pyridine.

    • Filter catalyst and concentrate to obtain racemic 3-aminopiperidine acetate.

  • Chiral Resolution:

    • Dissolve the racemic residue in Methanol/Water (9:1).

    • Add D-(-)-Tartaric acid (1.0 eq) dissolved in warm methanol.

    • Heat to reflux (65°C) for 1 hour, then cool slowly to 20°C over 4 hours.

    • Mechanism:[5][6][7] The (R)-amine forms a less soluble diastereomeric salt with D-tartaric acid.

    • Filter the precipitate. Recrystallize once from MeOH to upgrade enantiomeric excess (ee) to >99%.

  • Salt Exchange (Optional but Recommended):

    • Suspend the tartrate salt in water, basify with NaOH to pH 12.

    • Extract with DCM. Treat the organic layer with HCl gas or conc. HCl.

    • Isolate (R)-3-aminopiperidine dihydrochloride as a white solid.

Protocol B: Coupling to Xanthine Core

Rationale: The 8-bromo position on the xanthine core is activated for nucleophilic attack. Using the unprotected amine requires careful stoichiometry to prevent bis-alkylation, though the steric bulk of the xanthine core largely prevents this.

Reagents:

  • Electrophile: 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione.[8]

  • Nucleophile: (R)-3-aminopiperidine dihydrochloride (1.2 eq).

  • Base: Potassium Carbonate (

    
    , 3.0–5.0 eq).
    
  • Solvent: DMSO or NMP (Dipolar aprotic solvents are required to stabilize the transition state).

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 3-neck round bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve the 8-bromo xanthine electrophile (10 g, 1.0 eq) in DMSO (100 mL, 10 vol).

    • Add (R)-3-aminopiperidine dihydrochloride (1.2 eq).

    • Add finely ground

      
        (4.0 eq).
      
  • Coupling Reaction:

    • Heat the mixture to 80–85°C .

    • Critical Control: Do not exceed 95°C to avoid degradation of the butynyl group or racemization.

    • Stir for 8–12 hours.

    • Validation: HPLC should show <0.5% remaining starting material (Rt ~12 min) and formation of product (Rt ~9 min).

  • Workup:

    • Cool reaction mass to 25°C.

    • Slowly pour the reaction mixture into chilled water (500 mL) under vigorous stirring.

    • The product will precipitate as a beige solid. Stir for 1 hour to ensure removal of inorganic salts.

    • Filter the solid and wash with water (3 x 50 mL) and cold ethanol (1 x 20 mL).

  • Purification (Crystallization):

    • Dissolve the crude wet cake in refluxing Ethanol (15 vol).

    • (Optional) Add activated carbon, stir for 30 min, and filter hot.

    • Cool slowly to 0–5°C.

    • Filter the crystalline solid and dry under vacuum at 45°C.

Analytical Validation & Data Summary

Table 1: Process Parameters and Acceptance Criteria

ParameterRange/ValueAcceptance Criteria
Piperidine Resolution Yield 30–35% (Theoretical max 50%)>99% ee (Chiral HPLC)
Coupling Temp 80–85°C<1.0% Impurity Gen.
Base Equivalents 3.0–5.0 eq

Full conversion (>99%)
Final Purity N/A>99.5% (HPLC Area %)
Appearance White to off-white powderConforms to standard

Self-Validating Analytical Checks:

  • 1H-NMR (DMSO-d6): Look for the disappearance of the piperidine N-H protons (broad singlets) and the shift of the C8-Xanthine signal. The piperidine ring protons should integrate correctly (approx 1.5–3.0 ppm range).

  • Chiral HPLC: Use a Chiralpak AD-H or IC column.

    • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80:20:0.1).

    • (R)-Isomer (Active) vs (S)-Isomer (Inactive).

  • Mass Spectrometry: Confirm Molecular Ion

    
    . For Linagliptin, expect m/z ~473.
    

Troubleshooting & Optimization

  • Issue: Low Yield in Coupling Step.

    • Cause: Incomplete deprotonation of the amine salt or moisture in DMSO.

    • Fix: Ensure

      
       is anhydrous and finely ground. Increase temperature to 90°C carefully.
      
  • Issue: Racemization.

    • Cause: Excessive temperature (>100°C) or prolonged reaction times.

    • Fix: Strictly control temperature. Use Phthalimide-protected piperidine if racemization persists (requires subsequent hydrazine deprotection).

  • Issue: Sticky Precipitate during Workup.

    • Cause: DMSO carryover.

    • Fix: Increase water volume during quenching or wash the crude solid more thoroughly with water before drying.

References

  • Process for the preparation of Linagliptin. Google Patents. (US7407955).[1][3]

  • Synthesis and biological evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Preparation of (R)-3-aminopiperidine dihydrochloride.
  • 8-Bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione. PubChem. [Link]

  • An improved process for preparing linagliptin and its key intermediates. SciSpace. [Link]

Sources

Application Note: Functionalization of the Piperidine Ring in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Imperative

The piperidine ring is not merely a structural linker; it is the most prevalent nitrogen heterocycle in FDA-approved small-molecule drugs (e.g., Ibrutinib, Tofacitinib, Fentanyl). Its ubiquity stems from its ability to modulate physicochemical properties—specifically basicity (


), lipophilicity (

), and metabolic stability.

However, the saturation of the piperidine ring presents a formidable synthetic challenge: C(sp³)–H bond functionalization . Unlike its aromatic counterpart (pyridine), piperidine lacks the


-system to facilitate facile electrophilic substitution. Traditional methods rely on de novo ring synthesis or the reduction of pre-functionalized pyridines, strategies that are step-intensive and limit chemical space exploration.

This guide details three direct functionalization protocols that bypass de novo synthesis, enabling "late-stage functionalization" (LSF) of the piperidine core. We focus on site-selectivity (C2, C3, C4) controlled by catalyst architecture and directing groups.

Strategic Landscape: Site-Selectivity Decision Tree

Before initiating synthesis, the target position must dictate the methodology. The electronic and steric environment of the piperidine ring creates a natural hierarchy of reactivity:


 (C2/C6) > 

(C4) >

(C3).
Decision Matrix for Functionalization
  • Target C2 (

    
    ):  Exploits the innate hydridic character of the 
    
    
    
    -C–H bond adjacent to nitrogen. Method: Photoredox Catalysis.[1][2][3][4][5][6]
  • Target C4 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Requires overriding the electronic bias of the 
    
    
    
    -position, often using steric directing groups or specific Rhodium carbenoids. Method: Rh-Catalyzed Insertion.
  • Target C3 (

    
    ):  The "dead zone" electronically. Requires enzymatic activation or indirect ring manipulation. Method: Chemoenzymatic Oxidation (Emerging Standard).
    

PiperidineStrategy Start Target: Piperidine Core Pos2 C2 (α-Position) Electronic Activation Start->Pos2 High Acidity/Hydricity Pos3 C3 (β-Position) Deactivated Site Start->Pos3 Distal C-H Pos4 C4 (γ-Position) Steric Control Start->Pos4 Symmetry/Sterics Method2 Protocol A: Photoredox α-Arylation (Ir-Catalysis) Pos2->Method2 Method3 Protocol C: Chemoenzymatic (P450 + Ni-Cross Coupling) Pos3->Method3 Method4 Protocol B: Rh-Carbenoid Insertion (Dirhodium Catalysts) Pos4->Method4

Figure 1: Strategic decision tree for selecting the appropriate functionalization methodology based on the target carbon site.

Protocol A: C2-Selective Photoredox -Arylation

Objective: Direct installation of (hetero)aryl groups at the


-position of N-protected or free piperidines. This method leverages the "epimerization" phenomenon to achieve high diastereoselectivity (trans-selective).
Mechanism & Rationale

This protocol utilizes Iridium(III) photoredox catalysis .[5] The cycle begins with the oxidation of the amine (or quinuclidine mediator) to an


-amino radical. This radical intercepts an electron-deficient cyanoarene. Crucially, the reaction is reversible at the radical stage, allowing the system to funnel toward the thermodynamic product (usually the trans-isomer), a process known as radical epimerization .
Experimental Workflow

Materials:

  • Substrate: N-Boc-piperidine or substituted analog (1.0 equiv).

  • Coupling Partner: 1,4-Dicyanobenzene (DCB) or 4-Cyanopyridine (1.5 equiv).

  • Photocatalyst:

    
     (1 mol%).
    
  • HAT Catalyst: Quinuclidine (5 mol%) (Optional, enhances H-abstraction).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: Degassed DMSO or DMA (0.1 M).

  • Light Source: 34W Blue LED (450 nm).

Step-by-Step Protocol:

  • Setup: In a nitrogen-filled glovebox, charge an 8 mL vial with the photocatalyst (1 mol%), DCB (1.5 equiv), base, and piperidine substrate (1.0 equiv).

  • Solvation: Add anhydrous, degassed DMSO via syringe. Cap the vial with a PTFE-lined septum.

  • Irradiation: Place the vial 2 cm from the Blue LED source. Maintain temperature at 25–30°C using a cooling fan (critical to prevent thermal degradation). Stir vigorously (1000 rpm).

  • Monitoring: Irradiate for 18–24 hours. Monitor by LC-MS for the consumption of the cyanoarene.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2) and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Key Optimization Insight: If diastereoselectivity is low (


), extend irradiation time by 6 hours. The epimerization step is slower than the initial C-C bond formation.[4]

Protocol B: C4-Selective Rhodium-Carbenoid Insertion

Objective: Functionalization of the distal C4 position, overriding the innate C2 reactivity.

Mechanism & Rationale

Direct C4 functionalization is achieved using Donor/Acceptor Rhodium Carbenoids . By using bulky N-protecting groups (e.g., N-oxoarylacetyl) and sterically demanding dirhodium catalysts (e.g.,


), the catalyst is physically blocked from the C2 position, forcing insertion at the accessible C4 site.
Experimental Workflow

Materials:

  • Substrate: N-(p-Dodecylphenylsulfonyl)piperidine (or similar bulky sulfonamide).

  • Reagent: Methyl 2-(4-bromophenyl)-2-diazoacetate (Donor/Acceptor carbene precursor).

  • Catalyst:

    
     (standard) or 
    
    
    
    (high selectivity) (1 mol%).
  • Solvent: 2,2-Dimethylbutane (DMB) or Trifluorotoluene (PhCF3).

Step-by-Step Protocol:

  • Catalyst Solution: Dissolve Rh-catalyst in DMB under Argon.

  • Addition: Add the piperidine substrate (2.0 equiv, excess is often required to minimize bis-functionalization).

  • Slow Addition (Critical): Dissolve the diazo reagent in DMB. Add this solution to the reaction mixture via syringe pump over 2 hours at reflux. Note: Slow addition maintains a low concentration of the reactive carbene, preventing dimerization.

  • Workup: Evaporate solvent. The residue is often purified directly via silica gel chromatography.

Protocol C: The "Impossible" C3 – Chemoenzymatic Synthesis

Objective: Accessing the electronically deactivated


-position (C3).
Mechanism & Rationale

Chemical catalysts struggle to distinguish C3 from C4. Enzymes, however, utilize geometric recognition. A recently developed protocol (Scripps/Rice, 2024) pairs P450 monooxygenases (for site-selective hydroxylation) with Ni-catalyzed cross-coupling .

ChemoEnzymatic Step1 Step 1: Biocatalysis (P450 Enzyme) Intermediate 3-Hydroxypiperidine (Chiral Intermediate) Step1->Intermediate Site-Selective Oxidation Step2 Step 2: Activation (Formation of Oxalate/Redox Ester) Intermediate->Step2 Functional Group Activation Step3 Step 3: Ni-Catalysis (Decarboxylative Cross-Coupling) Step2->Step3 Radical Generation Product 3-Aryl/Alkyl Piperidine Step3->Product C(sp3)-C(sp2) Bond

Figure 2: Chemoenzymatic workflow for C3 functionalization.

Protocol Summary:

  • Enzymatic Oxidation: Incubate N-Boc-piperidine with P450 variants (e.g., P450-BM3 mutants) to generate 3-hydroxy-N-Boc-piperidine with high enantioselectivity.

  • Activation: Convert the hydroxyl group to an oxalate ester or N-hydroxyphthalimide (NHPI) ester.

  • Ni-Coupling: Subject the ester to photoredox/Ni dual catalysis (

    
    , bipyridine ligand) with an aryl halide to install the C3 substituent.
    

Comparative Data & Troubleshooting

Method Selection Guide
ParameterProtocol A (Photoredox)Protocol B (Rh-Carbenoid)Protocol C (Chemoenzymatic)
Primary Site C2 (

)
C4 (

)
C3 (

)
Selectivity Source Electronic / ThermodynamicsSteric / Catalyst ShapeEnzyme Active Site Geometry
Limiting Factor Requires electron-deficient arenesRequires bulky N-protecting groupEnzyme availability/screening
Scale Milligram to GramMilligramMilligram (Enzyme dependent)
Troubleshooting Common Issues

Issue 1: Low Diastereoselectivity in C2 Arylation

  • Cause: Incomplete epimerization.

  • Fix: Re-subject the isolated mixture to the reaction conditions (catalyst + light) without new reagents. This drives the mixture to the thermodynamic trans product.

Issue 2: Bis-functionalization in Rh-Insertion

  • Cause: High local concentration of carbene.

  • Fix: Increase the dilution of the diazo precursor and reduce the addition rate (e.g., from 2h to 4h). Use 3-5 equivalents of the piperidine substrate.

Issue 3: Catalyst Deactivation (Photoredox)

  • Cause: Oxygen quenching or thermal degradation.

  • Fix: Ensure rigorous degassing (freeze-pump-thaw is superior to sparging). Use a fan to keep the reaction vial

    
    .
    

References

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Source: Journal of the American Chemical Society (2020).[3] URL:[Link] (Key Reference for Protocol A)

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Source: Chemistry - A European Journal (2020). URL:[Link] (Key Reference for Protocol B)

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Source: Science / Scripps Research Press (2024). URL:[Link] (General Journal Link) / (Key Reference for Protocol C)

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Source: The Journal of Organic Chemistry (2025). URL:[Link] (Reference for N-oxide/Iminium methodology)

  • Direct C–H functionalisation of azoles via Minisci reactions. Source: Organic & Biomolecular Chemistry.[7] URL:[Link] (Context for radical mechanisms)

Sources

Application Note: Synthetic Routes to Enantiomerically Pure 3-Aminopiperidines

[1][2][3][4]

Executive Summary

The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as the chiral pharmacophore in blockbuster Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Alogliptin , Linagliptin , and Trelagliptin . The biological activity of these therapeutics is strictly governed by the stereochemistry at the C3 position; typically, the (R)-enantiomer is the active eutomer.

This Application Note provides a comprehensive technical guide for the synthesis of enantiomerically pure 3-aminopiperidines. We move beyond basic literature review to provide three distinct, field-validated protocols:

  • Asymmetric Hydrogenation: The industrial gold standard for scalability.

  • Biocatalytic Transamination: The sustainable, high-atom-economy route.

  • Classical Resolution: The robust, low-CAPEX alternative.

Strategic Overview & Retrosynthesis

The synthesis of chiral 3-aminopiperidines generally follows three strategic disconnections. The choice of route depends heavily on the scale of production, available equipment (high-pressure vessels vs. standard reactors), and cost constraints.

StrategyMapcluster_0Route A: Asymmetric Hydrogenationcluster_1Route B: Biocatalysiscluster_2Route C: Classical ResolutionTarget(R)-3-Aminopiperidine(Target Scaffold)StartA3-Aminopyridine(Aromatic Precursor)CatARh/Ru Catalyst(Chiral Induction)StartA->CatA High Pressure H2CatA->Target High Pressure H2StartBN-Boc-3-Piperidone(Ketone Precursor)CatBω-Transaminase(Enzymatic Amination)StartB->CatB Amine Donor (IPA)CatB->Target Amine Donor (IPA)StartCRacemic 3-AminopiperidineCatCDibenzoyl-L-Tartaric Acid(Chiral Salt Formation)StartC->CatC CrystallizationCatC->Target Crystallization

Figure 1: Strategic disconnection map for accessing chiral 3-aminopiperidines.

Protocol A: Asymmetric Hydrogenation (Catalytic Route)

Best For: Large-scale manufacturing, high atom economy. Mechanism: Heterogeneous or homogeneous hydrogenation of the aromatic pyridine ring or the corresponding enamide.

Technical Insight

Direct hydrogenation of free 3-aminopyridine is difficult due to catalyst poisoning by the free amine. The industry standard involves protecting the amine (e.g., N-Boc, N-Acetyl) or using a pyridinium salt. The Rh-Josiphos or Ru-BINAP systems are most effective.

Detailed Protocol

Target: (R)-N-Boc-3-aminopiperidine Scale: 10 g basis

  • Substrate Preparation: Dissolve N-Boc-3-aminopyridine (10.0 g, 51.5 mmol) in degassed Methanol (100 mL).

  • Catalyst Loading: In a glovebox, add the catalyst [Rh(COD)(R,S)-t-Bu-Josiphos]OTf (0.5 mol%). Note: The Josiphos ligand family is privileged for this transformation due to high enantioselectivity.

  • Additive: Add acetic acid (1.0 eq) or Iodine (trace) if using Ru-systems to enhance rate and prevent catalyst deactivation.

  • Hydrogenation: Transfer to a high-pressure autoclave. Purge with H2 (3x). Pressurize to 50 bar (725 psi) .

  • Reaction: Stir at 60°C for 24 hours.

  • Workup: Vent H2. Filter the mixture through a pad of Celite to recover the expensive Rh catalyst. Concentrate the filtrate.

  • Purification: The crude product is often >95% pure. Recrystallize from n-heptane/EtOAc if necessary.

Expected Metrics:

  • Yield: >90%

  • ee: >96% (upgradable to >99% via recrystallization)[1]

Protocol B: Biocatalytic Transamination (Green Route)

Best For: Sustainable chemistry, ambient pressure, avoiding heavy metals. Mechanism: Stereoselective transfer of an amino group from a donor (Isopropylamine) to a ketone acceptor (N-Boc-3-piperidone) using an ω-Transaminase (ATA).

Technical Insight

This route bypasses the need for high-pressure equipment.[2] The equilibrium is driven toward the product by using an excess of Isopropylamine (IPA) and removing the volatile co-product (acetone).

BiocatalysisSubstrateN-Boc-3-PiperidoneEnzymeω-Transaminase(PLP Cofactor)Substrate->EnzymeDonorIsopropylamine(Amine Donor)Donor->EnzymeProduct(R)-N-Boc-3-AminopiperidineEnzyme->ProductByProductAcetone(Volatile)Enzyme->ByProductRemovedRemovedByProduct->RemovedEvaporation

Figure 2: Biocatalytic cascade for the synthesis of (R)-3-aminopiperidine derivatives.

Detailed Protocol

Target: (R)-N-Boc-3-aminopiperidine Scale: 5 g basis

  • Buffer Prep: Prepare 100 mL of Phosphate Buffer (100 mM, pH 7.5) containing PLP (Pyridoxal-5'-phosphate, 1 mM) as the cofactor.

  • Substrate Mix: Dissolve N-Boc-3-piperidone (5.0 g, 25 mmol) in DMSO (5 mL) to assist solubility.

  • Amine Donor: Add Isopropylamine (IPA) to the buffer (1.0 M final concentration). Critical: Re-adjust pH to 7.5 after IPA addition as it is basic.

  • Enzyme Initiation: Add commercially available (R)-selective ω-Transaminase (e.g., ATA-113 or Codexis variants) (50 mg/mmol substrate).

  • Incubation: Stir at 30°C for 24-48 hours. Open systems with overhead stirring are preferred to allow acetone evaporation (shifting equilibrium).

  • Workup: Acidify to pH 2 (to protonate amine), extract ketone starting material with EtOAc (discard). Basify aqueous layer to pH 11, extract product with MTBE.

  • Isolation: Dry organic layer (Na2SO4) and concentrate.

Expected Metrics:

  • Conversion: >95%[3][4][5][6]

  • ee: >99% (Enzymes are strictly stereospecific)

Protocol C: Classical Resolution (Benchmark Route)

Best For: Low-tech environments, avoiding IP-heavy catalysts/enzymes. Mechanism: Formation of diastereomeric salts using a chiral acid.[7]

Technical Insight

Dibenzoyl-L-tartaric acid (L-DBTA) is the industry standard resolving agent for obtaining the (R)-enantiomer. The (R)-amine forms a less soluble salt with L-DBTA in specific solvent mixtures.

Detailed Protocol

Target: (R)-3-Aminopiperidine Dihydrochloride Scale: 50 g basis[1]

  • Salt Formation: Dissolve racemic 3-aminopiperidine (50 g, 0.5 mol) in Methanol/Water (9:1, 500 mL).

  • Resolving Agent: Add Dibenzoyl-L-tartaric acid (0.5 eq, 90 g) dissolved in Methanol.

  • Crystallization: Heat to reflux (65°C) to ensure full dissolution. Cool slowly to 20°C over 4 hours. Seed with authentic crystals if available at 40°C.

  • Filtration: Filter the white precipitate. This is the (R)-amine[6][8] • L-DBTA salt.

  • Recrystallization (Critical): The initial ee is likely 85-90%. Recrystallize the wet cake again from MeOH/H2O to upgrade ee to >99%.

  • Free Basing: Suspend the salt in water.[7] Add NaOH (2M) until pH > 12. Extract with Dichloromethane.[7]

  • Salt Formation (Final): Treat the DCM layer with HCl in dioxane/ether to precipitate the (R)-3-Aminopiperidine Dihydrochloride.

Expected Metrics:

  • Yield: 35-40% (Max theoretical is 50%)

  • ee: >99.5% (After recrystallization)[1]

Comparative Analysis

FeatureAsymmetric HydrogenationBiocatalysisClassical Resolution
Atom Economy HighHighLow (50% waste w/o recycling)
Enantiomeric Excess 90-98% (requires upgrade)>99%>99% (after recrystallization)
Catalyst Cost High (Rh/Ru metals)Medium (Enzymes)Low (Tartaric acid)
Equipment High Pressure (Autoclave)Standard / ShakerStandard Reactor
Scalability ExcellentGood (Volumetric productivity limits)Excellent
Green Score Medium (Solvents/Metals)HighLow (Solvent intensity)

References

  • Industrial Synthesis of Alogliptin: Takeda Pharmaceutical Co. "Process for the preparation of alogliptin." U.S. Patent 8,222,411.

  • Asymmetric Hydrogenation: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines."[9] Angewandte Chemie Int. Ed., 2004.

  • Biocatalytic Route: Kroutil, W., et al. "Asymmetric synthesis of amines by transaminases." Green Chemistry, 2010.

  • Classical Resolution Protocol: Kawano, et al. "Method for producing optically active 3-aminopiperidine." European Patent EP1908753.

  • Review of DPP-4 Inhibitor Synthesis: "Synthetic approaches to the 3-aminopiperidine core of DPP-4 inhibitors." Organic Process Research & Development.

Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel adhering to site-specific safety regulations.

use of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine in CNS drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine in CNS Pharmacophore Construction

Executive Summary

The scaffold This compound represents a high-value chiral building block for Central Nervous System (CNS) drug discovery. Its structural significance lies in its bifunctional orthogonal protection , allowing independent and sequential functionalization of two distinct nitrogen centers. This application note details the physicochemical properties, strategic deprotection protocols, and synthetic workflows for utilizing this scaffold to construct library arrays targeting GPCRs (e.g., Muscarinic M5), monoamine transporters (DAT/NET), and kinases.

Chemical Identity & Properties

This compound serves as a "chiral linker" that provides a fixed stereochemical vector between a core piperidine ring and an exocyclic amine.

PropertySpecification
Systematic Name tert-butyl (S)-3-(((benzyloxycarbonyl)amino)methyl)piperidine-1-carboxylate
CAS Number 162167-97-7 (Generic/Racemic parent ref); Specific (S)-enantiomer often custom synthesized or cataloged under variations.[1]
Molecular Formula C₁₉H₂₈N₂O₄
Molecular Weight 348.44 g/mol
Stereochemistry (S)-Enantiomer (Critical for CNS receptor binding pockets)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in water.
Storage 2–8°C, Desiccated. Stable for >2 years if kept dry.

Strategic Utility: Orthogonal Deprotection

The core value of this intermediate is the orthogonality of the Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups. This allows the medicinal chemist to choose which "end" of the molecule to elaborate first, enabling the synthesis of two distinct structural classes from a single precursor.

Mechanism of Action in Synthesis
  • Path A (Cbz Removal): Exposes the exocyclic primary amine (C3-methylamine). This is typically used to attach "tail" regions, such as fluorophores, solubilizing groups, or specific hydrogen-bond donors.

  • Path B (Boc Removal): Exposes the secondary piperidine amine. This is typically used to attach the "core" pharmacophore or to perform N-arylation/alkylation for receptor docking.

Visual Workflow: Orthogonal Strategy

OrthogonalStrategy Start This compound (Fully Protected) PathA Path A: Selective Cbz Removal (H2, Pd/C) Start->PathA PathB Path B: Selective Boc Removal (TFA or HCl) Start->PathB InterA Intermediate A: (S)-1-Boc-3-(aminomethyl)piperidine (Free Primary Amine) PathA->InterA InterB Intermediate B: (S)-3-(Cbz-aminomethyl)piperidine (Free Secondary Amine) PathB->InterB ProdA Target Class 1: Functionalized Exocyclic Amine (e.g., Amide/Sulfonamide) InterA->ProdA  Acylation/Reductive Amination ProdB Target Class 2: Functionalized Piperidine Ring (e.g., N-Benzyl/Aryl) InterB->ProdB  N-Alkylation/Buchwald Coupling

Figure 1: Decision tree for orthogonal deprotection, enabling divergent synthesis of CNS-active libraries.

Detailed Experimental Protocols

Protocol A: Selective Cbz Deprotection (Hydrogenolysis)

Target: Release of the primary amine for amide coupling or sulfonylation.

Reagents:

  • 10% Pd/C (wet support, Degussa type E101).

  • Methanol (HPLC grade).

  • Hydrogen gas (balloon or Parr shaker).

Procedure:

  • Dissolution: Dissolve 1.0 eq (e.g., 1.0 g) of this compound in Methanol (10 mL/g).

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 10 wt% of Pd/C catalyst. Caution: Pd/C is pyrophoric; keep wet.

  • Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously under H₂ atmosphere (1 atm is usually sufficient) for 2–4 hours at Room Temperature (RT).

  • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting material (high Rf) should disappear, replaced by a lower Rf amine spot (stains with Ninhydrin).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • Result: Quantitative yield of (S)-1-Boc-3-(aminomethyl)piperidine as a colorless oil or viscous gum. No further purification is usually required before the next coupling step.

Protocol B: Selective Boc Deprotection (Acidolysis)

Target: Release of the secondary piperidine amine for core scaffold construction.

Reagents:

  • Trifluoroacetic acid (TFA) OR 4M HCl in Dioxane.

  • Dichloromethane (DCM).[2][3]

  • Saturated NaHCO₃ solution (for neutralization).

Procedure:

  • Preparation: Dissolve 1.0 eq of the starting material in DCM (5 mL/g). Cool to 0°C in an ice bath.

  • Acid Addition:

    • Method 1 (TFA): Add TFA dropwise (final concentration 20–50% v/v in DCM).

    • Method 2 (HCl): Add 4M HCl in Dioxane (5–10 eq).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 1–2 hours.

  • Monitoring: Monitor by LC-MS (loss of Boc mass -100).

  • Workup: Concentrate the reaction mixture to dryness to remove excess acid.

    • For TFA method: The residue is the TFA salt.

    • For Free Base: Redissolve in DCM, wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Result: (S)-3-(Cbz-aminomethyl)piperidine .

    • Note: If using the TFA salt in the next step, ensure to add excess base (e.g., DIPEA) during the subsequent coupling reaction.

Case Study: Synthesis of Muscarinic M5 PAM Analogs

Recent CNS research highlights the use of chiral piperidines in developing Positive Allosteric Modulators (PAMs) for the Muscarinic M5 receptor, a target for drug addiction therapy [1].

Synthetic Workflow:

  • Step 1 (Boc Removal): The starting material is treated with HCl/Dioxane to expose the piperidine nitrogen.

  • Step 2 (Core Attachment): The free piperidine is coupled with a chiral indane carboxylic acid using HATU/DIPEA. This establishes the lipophilic core required for M5 receptor pocket occupancy.

  • Step 3 (Cbz Removal): The Cbz group is removed via hydrogenolysis (H₂/Pd-C).

  • Step 4 (Fine Tuning): The revealed primary amine is derivatized with various sulfonyl chlorides or isocyanates to optimize Blood-Brain Barrier (BBB) penetration and metabolic stability.

M5Synthesis Start This compound Step1 1. HCl/Dioxane (Boc Removal) Start->Step1 Inter1 Piperidine Salt Step1->Inter1 Step2 2. Indane Acid + HATU (Amide Coupling) Inter1->Step2 Inter2 Core Scaffold (Cbz-Protected) Step2->Inter2 Step3 3. H2, Pd/C (Cbz Removal) Inter2->Step3 Final 4. R-SO2Cl (M5 PAM Candidate) Step3->Final

Figure 2: Synthesis of M5 PAM ligands utilizing the sequential deprotection strategy [1].

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Cbz Removal Catalyst poisoning (S or N species) or insufficient H₂ pressure.Add fresh Pd/C; increase H₂ pressure (50 psi); add a drop of acetic acid to protonate the amine (prevents catalyst poisoning).
Racemization High temperature or strong base during coupling.Maintain temperatures <0°C during activation steps. Use mild bases like Collidine or DIPEA. Avoid strong bases like NaH with active esters.
Poor Solubility Zwitterionic character of deprotected intermediates.Use polar aprotic solvents (DMF, DMSO) for coupling reactions. For workup, avoid aqueous extraction if the product is water-soluble; use prep-HPLC.
Boc Loss during Hydrogenolysis Acidic impurities in the solvent or catalyst.Use neutral, HPLC-grade methanol. Ensure the Pd/C is not acidic (wash if necessary).

References

  • Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators. National Institutes of Health (NIH) / PubMed.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI Molecules.

  • 1-Boc-3-(aminomethyl)piperidine Product Specifications. Sigma-Aldrich.

  • Orthogonal Protection Strategies in Solid-Phase Peptide Synthesis. BenchChem Application Notes.

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.

Overview of the Synthetic Pathway

The target molecule, this compound, is a valuable chiral building block in pharmaceutical synthesis. A common and efficient route involves the protection of the exocyclic amine of a suitable piperidine precursor. The synthesis begins with the commercially available (S)-1-Boc-3-aminomethylpiperidine, where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The primary exocyclic amine is then protected with a carboxybenzyl (Cbz) group using benzyl chloroformate (Cbz-Cl).

This seemingly straightforward protection step is often where yield-limiting issues arise. The following guide will address these challenges systematically.

G cluster_main Main Synthetic Pathway cluster_issues Potential Issues & Side Reactions A (S)-1-Boc-3-aminomethylpiperidine (Starting Material) B This compound (Target Product) A->B Cbz-Cl, Base (e.g., NaHCO3, DIPEA) Solvent (e.g., DCM, H2O/EtOAc) C Incomplete Reaction B->C Low Yield D Di-Cbz Formation (Over-reaction) B->D Impurity E Formation of N-acylpyridinium salt (if pyridine is used as base) B->E Impurity F Hydrolysis of Cbz-Cl B->F Reagent Loss

Caption: Synthetic route and common yield-limiting issues.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the synthesis.

Q1: My reaction yield is very low, and I recover a lot of starting material. What is the most likely cause?

A1: Low conversion is often due to inadequate neutralization of the hydrochloric acid (HCl) byproduct generated during the reaction.[1] If not neutralized, HCl will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction. Another common cause is the poor quality or degradation of the benzyl chloroformate (Cbz-Cl) reagent, which can hydrolyze upon exposure to moisture.

Q2: I see an unexpected, higher molecular weight peak in my LC-MS analysis. What could it be?

A2: This is likely a di-protected byproduct where the Cbz group has reacted with both the primary amine and the carbamate nitrogen of the Boc group. While less common, this can occur under harsh conditions or with an excessive amount of Cbz-Cl and a strong base. More commonly, if pyridine or a similar nucleophilic base is used, an N-acylpyridinium salt can form, complicating purification.[2]

Q3: Is the choice of base critical for this reaction?

A3: Absolutely. The base's primary role is to scavenge the generated HCl.[1] A weak inorganic base like sodium bicarbonate is often sufficient and minimizes side reactions. Stronger, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used to drive the reaction to completion, but care must be taken to avoid the side reactions mentioned in A2.[1][2] Using a nucleophilic base like pyridine is generally not recommended due to the potential for forming N-acylpyridinium salts.[2]

Q4: Can I monitor the reaction progress easily?

A4: Yes, Thin-Layer Chromatography (TLC) is an effective method. The product is significantly less polar than the starting amine. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The starting material will have a low Rf value (closer to the baseline), while the Cbz-protected product will have a much higher Rf.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving problems organized by experimental stage.

Starting Materials and Reagents
Symptom Possible Cause Suggested Solution & Explanation
Reaction fails to start or proceeds very slowly. Degraded Cbz-Cl: Benzyl chloroformate is moisture-sensitive and can hydrolyze to benzyl alcohol and HCl.Use a fresh bottle of Cbz-Cl or one that has been stored properly under an inert atmosphere. Consider verifying its purity via IR (strong carbonyl stretch ~1760 cm⁻¹) or NMR spectroscopy before use.[2]
Wet Solvent/Reagents: Trace amounts of water can hydrolyze the Cbz-Cl, consuming the reagent before it can react with the amine.Ensure all solvents (e.g., DCM, THF) are anhydrous. If using an aqueous system (like Schotten-Baumann conditions), the reaction is designed to tolerate water, but the quality of the Cbz-Cl is still paramount.
Inconsistent results between batches. Variable Purity of Starting Amine: The (S)-1-Boc-3-aminomethylpiperidine may contain non-basic impurities that affect stoichiometry.Verify the purity of the starting material by NMR or titration. Ensure it is free of any acidic residues from its own synthesis.
Reaction Conditions
Symptom Possible Cause Suggested Solution & Explanation
Low conversion, significant starting material remains. Inadequate Base: Insufficient base will not fully neutralize the generated HCl, leading to protonation of the starting amine and halting the reaction.[1]Use at least 2 equivalents of a non-nucleophilic base like DIPEA or 3-4 equivalents of a weaker base like NaHCO₃ to ensure the reaction medium remains basic.[2]
Low Reaction Temperature: The reaction may be kinetically slow at very low temperatures (e.g., < 0 °C).Start the reaction at 0 °C for controlled addition of Cbz-Cl, then allow it to warm to room temperature and stir for several hours or overnight to ensure completion.
Formation of multiple byproducts. Reaction Temperature Too High: Elevated temperatures can promote side reactions, including potential reaction at the Boc-carbamate position or decomposition of reagents.Maintain the reaction temperature between 0 °C and room temperature. Exothermic additions should be performed slowly in an ice bath.
Excessive Cbz-Cl: Using a large excess of the protecting agent can lead to over-reaction.Use a slight excess of Cbz-Cl (e.g., 1.05 to 1.2 equivalents). Monitor the reaction by TLC and stop when the starting material is consumed.
Work-up and Purification
Symptom Possible Cause Suggested Solution & Explanation
Product is an oil that is difficult to purify. Presence of Benzyl Alcohol: If Cbz-Cl hydrolysis occurred, benzyl alcohol will be present as an impurity, which can be difficult to separate from the product by column chromatography.During the aqueous work-up, wash the organic layer thoroughly with a sodium bicarbonate solution to remove any acidic impurities and then with brine. Benzyl alcohol has some water solubility and can be partially removed this way. Careful column chromatography is often still required.
Low isolated yield after column chromatography. Product Loss on Silica Gel: The product, while less polar than the starting material, still contains polar carbamate groups and can streak or be partially retained on acidic silica gel.Consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5%). Alternatively, use a different stationary phase like alumina.

Validated Experimental Protocols

Protocol 1: Cbz-Protection using Sodium Bicarbonate (Schotten-Baumann Conditions)

This is a robust and scalable method that avoids organic bases.

  • Dissolution: Dissolve (S)-1-Boc-3-aminomethylpiperidine (1.0 equiv.) in a 1:1 mixture of ethyl acetate and water.

  • Base Addition: Add sodium bicarbonate (3.0 equiv.) to the biphasic mixture and stir vigorously.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Cbz-Cl Addition: Add benzyl chloroformate (1.1 equiv.) dropwise to the rapidly stirring mixture, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC (e.g., 30% EtOAc in Hexane).

  • Work-up: Once the starting material is consumed, separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: In-Process Reaction Monitoring by TLC

Caption: Example TLC plate for reaction monitoring.

  • Prepare TLC Plate: Draw a baseline in pencil on a silica gel plate.

  • Spotting:

    • Lane 1 (SM): A dilute solution of the starting material, (S)-1-Boc-3-aminomethylpiperidine.

    • Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture on top of it.

    • Lane 3 (Rxn): A sample from the reaction mixture.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate / 70% Hexane).

  • Visualization: Visualize the plate using a suitable stain, such as potassium permanganate or ninhydrin (the starting material will stain positively with ninhydrin, the product will not).

  • Interpretation: The reaction is complete when the spot corresponding to the starting material (low Rf) in the "Rxn" lane has completely disappeared, and a new spot for the product (higher Rf) is prominent.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

Sources

Technical Support Center: Purification of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile chiral building block. The unique structure of this molecule, featuring a basic piperidine nitrogen and two bulky, lipophilic protecting groups (Boc and Cbz), presents specific challenges that require a nuanced approach to achieve high purity. This guide provides in-depth, field-proven answers to common purification issues, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Understanding the Molecule & Initial Assessment

Before attempting purification, it is critical to understand the physicochemical properties of this compound. The piperidine nitrogen is basic, while the Boc (tert-butoxycarbonyl) group is highly sensitive to acid, and the Cbz (carboxybenzyl) group is stable to mild acid but labile to hydrogenation. The molecule is generally non-polar and may present as a viscous oil or a low-melting solid, which dictates the initial choice of purification strategy.

G start Crude Product This compound main_impurity What is the main impurity profile? (TLC/LCMS Analysis) start->main_impurity is_solid Is the crude product a solid? cryst Attempt Recrystallization is_solid->cryst Yes chrom Proceed with Column Chromatography is_solid->chrom No, or fails is_oil Is the crude product an oil/gum? is_oil->chrom Yes main_impurity->is_solid Polar Impurities main_impurity->is_oil Non-polar/ Similar Polarity Impurities acid_base Consider Acid-Base Extraction (for removing non-basic impurities) main_impurity->acid_base Grossly different pKa

Caption: Initial decision workflow for selecting a purification method.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My compound is streaking badly during silica gel column chromatography. What's causing this and how can I fix it?

Answer: Severe peak tailing or streaking on a silica gel column is the most frequently reported issue for piperidine derivatives.[1] This is caused by the strong interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to slow, non-uniform elution.

Troubleshooting Steps:

  • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system. A concentration of 0.1% to 1% (v/v) is typically sufficient. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Optimize the Solvent System: This molecule is relatively non-polar. Start with a solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. If the compound does not move, a more polar system like Dichloromethane (DCM)/Methanol may be required. Remember to add TEA to these systems as well.

  • Consider Alternative Stationary Phases: If streaking persists, consider using deactivated or neutral stationary phases like neutral alumina or reverse-phase silica (C18). However, for routine lab-scale purification, modifying the eluent for standard silica is the most common and cost-effective approach.

Q2: I've run my column and my "pure" fractions show two closely-spaced spots on TLC or two peaks in HPLC analysis. Is my product a mixture?

Answer: Not necessarily. This is often due to the presence of rotamers (rotational isomers). The carbamate functional groups (both Boc and Cbz) have restricted rotation around the N-C(O) bond at room temperature. This can lead to two distinct conformers that are in slow equilibrium, which can be resolved by chromatography, appearing as two distinct spots or peaks.

Verification and Solution:

  • Variable Temperature NMR: Acquire a ¹H NMR spectrum at room temperature and then at an elevated temperature (e.g., 50-70 °C). If rotamers are present, you will see broadened peaks at room temperature that coalesce into sharp, single peaks at the higher temperature.

  • Variable Temperature HPLC: Similarly, running the HPLC analysis at an elevated column temperature (e.g., 40-50 °C) can often cause the two peaks to merge into a single, sharp peak.[2]

  • Confirmation: Combine the fractions containing both spots/peaks and re-analyze. If the ratio remains the same, they are likely rotamers. Do not discard these fractions.

Q3: Can I purify this compound by recrystallization? It always comes out of the column as a thick oil.

Answer: While challenging, recrystallization is possible but depends heavily on the purity of the oil. Oily products are common when residual solvents or impurities are present, which disrupt crystal lattice formation.[3]

Protocol for Attempting Recrystallization:

  • Initial Cleanup: First, ensure residual non-polar solvents (like hexane or DCM) are thoroughly removed under high vacuum, possibly with gentle heating (40-50 °C).[3]

  • Solvent Screening: Use a small amount of your oil (10-20 mg) for screening. The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[1]

    • Start with non-polar solvents like heptane, hexane, or diethyl ether.

    • Try solvent/anti-solvent systems. Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, DCM, or acetone) and slowly add a poor solvent (e.g., hexane or pentane) until turbidity persists. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Inducing Crystallization: If cooling does not yield crystals, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if one is available.

Q4: My reaction workup is complete, but I suspect residual di-tert-butyl dicarbonate (Boc₂O) is contaminating my product. How do I remove it?

Answer: Excess Boc₂O and its byproduct, t-butanol, are common impurities.

Removal Strategies:

  • Vacuum: Boc₂O can be sublimated under a high vacuum over several hours.[4] This is effective for removing trace amounts from the final product.

  • Basic Wash: During the aqueous workup, a wash with a dilute solution of aqueous ammonia or sodium bicarbonate can help hydrolyze any remaining Boc₂O.

  • Quenching: After the reaction is complete (as determined by TLC), adding a small amount of a nucleophilic amine (like a few drops of piperidine or ammonia solution) and stirring for an hour can consume the excess Boc₂O before the workup begins.

Q5: I'm concerned about the stability of the Boc and Cbz protecting groups during purification. What conditions should I avoid?

Answer: Protecting group stability is a valid concern.

  • Boc Group: This group is highly sensitive to acid. Prolonged exposure to silica gel (which is acidic) can cause partial cleavage. This is another reason why adding triethylamine to the eluent is crucial—it raises the local pH on the silica surface, protecting the Boc group.[5] Avoid any acidic washes (e.g., HCl, citric acid) during the workup.[6]

  • Cbz Group: The Cbz group is generally stable to the conditions of chromatography and mild aqueous workups. Its primary liability is catalytic hydrogenation (e.g., H₂, Pd/C), which is a common method for its removal and should be avoided during purification of the intact molecule.

Section 3: Standard Purification Protocols

Protocol 1: Flash Column Chromatography

This is the most reliable method for purifying this compound.

Materials:

  • Silica gel (230-400 mesh)

  • Eluent: Hexane/Ethyl Acetate or DCM/Methanol

  • Additive: Triethylamine (TEA)

  • Crude product

Procedure:

  • Eluent Preparation: Prepare your chosen eluent system. A good starting point is 80:20 Hexane:Ethyl Acetate. Add 0.5% (v/v) of TEA to the final mixture.

  • Column Packing: Prepare a slurry of silica gel in the prepared eluent and pour it into the column. Allow it to pack evenly, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. If it doesn't fully dissolve, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the sample through the column. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC. Use a suitable stain for visualization (e.g., ninhydrin for any deprotected amine, or potassium permanganate).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Place the resulting product under a high vacuum to remove residual TEA and solvent.

G cluster_prep Preparation cluster_run Execution cluster_post Workup prep_eluent 1. Prepare Eluent (e.g., Hexane:EtOAc + 0.5% TEA) pack_col 2. Pack Column (Slurry Method) load_sample 3. Load Sample (Minimal solvent or dry load) elute 4. Elute with Solvent System (Isocratic or Gradient) load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Monitor by TLC collect->tlc combine 7. Combine Pure Fractions tlc->combine evap 8. Evaporate Solvent (Rotovap) combine->evap high_vac 9. Dry under High Vacuum evap->high_vac

Caption: Workflow for Flash Column Chromatography of piperidine derivatives.

Data Summary: Typical Chromatographic Conditions
Stationary PhaseCommon Eluent SystemsAdditive (Essential)Typical Rf Range
Silica Gel (230-400 mesh)Hexanes / Ethyl Acetate (Gradient)0.1 - 1.0% Triethylamine0.2 - 0.4
Silica Gel (230-400 mesh)Dichloromethane / Methanol (Gradient)0.1 - 1.0% Triethylamine0.2 - 0.4
Reverse Phase C18Acetonitrile / Water (Gradient)0.1% TFA or Formic Acid*Varies

*Note: Acidic modifiers for reverse-phase HPLC are acceptable for analytical purposes but may risk cleaving the Boc group during preparative-scale purification if residence times are long.

Section 4: Purity Assessment

After purification, it is essential to confirm the identity and purity of the final product.

  • ¹H and ¹³C NMR: Confirms the chemical structure. Look for the absence of signals from starting materials or byproducts. As mentioned, peak broadening may indicate the presence of rotamers.

  • LC-MS: Provides the molecular weight of the compound, confirming its identity, and gives a purity profile based on UV detection.

  • Chiral HPLC: Essential for confirming the enantiomeric excess (e.e.) of the (S)-enantiomer. This requires a specific chiral column and method development.[7]

  • TLC: A quick and easy way to assess purity, but should be confirmed by a more quantitative method like HPLC.[8]

By understanding the unique chemical nature of this compound and anticipating common issues like silica gel interactions and the presence of rotamers, researchers can develop a robust and efficient purification strategy.

References

  • Benchchem. Technical Support Center: Purification of Piperidine Derivatives. Benchchem.
  • Khom, et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • ChemicalBook. (S)-3-Amino-1-N-Boc-piperidine synthesis. ChemicalBook.
  • Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Cbz-protected amines. Beilstein Journals.
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate.
  • ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate.
  • ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? ResearchGate.
  • Sigma-Aldrich. (±)-3-(Boc-aminomethyl)piperidine. Sigma-Aldrich.
  • ChemSpider. Boc Protection of Aminoglycosides. ChemSpider Synthetic Pages.
  • ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep.

Sources

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Side Products & Impurity Profiles

Overview

Welcome to the Technical Support Hub for piperidine synthesis. Substituted piperidines are the backbone of modern medicinal chemistry, yet their synthesis via pyridine hydrogenation or late-stage functionalization is plagued by predictable failure modes.

This guide moves beyond basic procedures to address the causality of side product formation . We focus on the three most critical workflows: Heterogeneous Hydrogenation , Cross-Coupling Functionalization , and Oxidative Stability .

Module 1: Heterogeneous Hydrogenation of Pyridines

Context: The reduction of substituted pyridines is the industrial standard for accessing chiral piperidines. However, it is a non-trivial multiphase reaction often complicated by catalyst poisoning and competing pathways.

Issue 1.1: Incomplete Reduction (The "Stalled" Intermediate)

User Report: "My reaction has stalled. LCMS shows a mass corresponding to [M-2H] relative to the product, and extending reaction time yields no change."

Technical Diagnosis: You have accumulated 1,2,3,6-tetrahydropyridine (or enamine intermediates). This is rarely a kinetic issue of hydrogen pressure alone; it is a catalyst poisoning event. The basic nitrogen of the partially reduced product coordinates strongly to the metal surface, blocking active sites.

Troubleshooting Protocol:

  • Acidic Activation (The "Proton Scavenger" Method):

    • Action: Run the reaction in acidic media (Acetic acid or 1.0 eq. HCl in MeOH).

    • Mechanism:[1][2][3][4][5] Protonation of the piperidine nitrogen (

      
      ) prevents the lone pair from binding to the catalyst surface (Pd, Pt, or Rh), keeping active sites open for H₂ adsorption.
      
  • Pressure Threshold:

    • Action: If using Pd/C, increase pressure >50 bar.

    • Alternative: Switch to Rh/C or PtO₂ (Adams' Catalyst) . Rhodium is significantly more active for heteroaromatic saturation at lower pressures (5–10 bar) and less susceptible to poisoning.

Issue 1.2: Loss of Halogens (Dehalogenation)

User Report: "I am hydrogenating a chloropyridine. The ring reduced, but the chlorine atom was replaced by hydrogen."

Technical Diagnosis: oxidative addition of the C-X bond to the metal catalyst (especially Pd) is faster than or competitive with alkene hydrogenation. This is a classic Hydrodehalogenation side reaction.

Troubleshooting Protocol:

  • Catalyst Swap: STOP using Pd/C. Palladium is the gold standard for removing halogens.

    • Recommendation: Use Pt/C (sulfided) or PtO₂ . Platinum is far less active toward oxidative addition into Ar-Cl/Ar-Br bonds while maintaining hydrogenation activity.

  • Acid Scavenging:

    • Action: If you must use Pd, add a "poison" like thiophene (trace amounts) or use V/C (Vanadium) doped catalysts, though this often lowers hydrogenation rates.

Issue 1.3: Stereochemical Scrambling (Cis/Trans Drift)

User Report: "I need the cis-2,4-disubstituted piperidine, but I'm getting a 1:1 cis/trans mixture."

Technical Diagnosis: Stereoselectivity is dictated by the haptophilicity (binding face) of the pyridine. In neutral media, the pyridine binds flat. In acidic media, the mechanism changes, often favoring cis delivery of hydrogen via a specific adsorption mode.

Decision Matrix:

Desired IsomerRecommended SystemMechanistic Rationale
Cis (Major) PtO₂ / Acetic Acid "Anchoring effect." The protonated substituent directs adsorption to the less hindered face, and H₂ adds from the catalyst surface (syn-addition).
Trans (Major) Na / EtOH (Dissolving Metal) Thermodynamic control. This yields the thermodynamically stable isomer (diequatorial) rather than the kinetic product.
Visualizing the Hydrogenation Landscape

The following diagram illustrates the divergence points where side products (Tetrahydropyridines, Ring-Opened Amines) occur.

HydrogenationPathways Pyridine Substituted Pyridine DHP Dihydro-Intermediate (Transient) Pyridine->DHP +H2 (Slow step) Dehalo Dehalogenated Product Pyridine->Dehalo Pd/C, Ar-X cleavage THP Tetrahydropyridine (Stalled Intermediate) DHP->THP +H2 THP->THP Catalyst Poisoning (N-Coordination) Piperidine Target Piperidine THP->Piperidine +H2 (Often inhibited by poisoning) RingOpen Ring-Opened Amine (Over-Reduction) THP->RingOpen Reductive Cleavage (High Temp/Strong Acid)

Figure 1: Reaction landscape for pyridine hydrogenation. Note the critical branch points at the Tetrahydropyridine stage and the competing dehalogenation pathway.

Module 2: Cross-Coupling & Functionalization

Context: Attaching substituents to an existing piperidine ring (e.g., Negishi or Suzuki coupling on N-Boc-4-iodopiperidine).

Issue 2.1: The "Hydride" Impurity (Beta-Hydride Elimination)

User Report: "I attempted a Negishi coupling on a 4-iodopiperidine. I isolated the de-iodinated alkene (enecarbamate) instead of the coupled product."

Technical Diagnosis: This is the Beta-Hydride Elimination trap. Transition metal alkyls (formed after oxidative addition) with


-hydrogens are inherently unstable. If the transmetallation or reductive elimination steps are slow, the metal center will eliminate a hydride to form a double bond (the enecarbamate).

Troubleshooting Protocol:

  • Ligand Selection (The "Bite Angle" Effect):

    • Solution: Use bidentate ligands with large bite angles (e.g., dppf , Xantphos ).

    • Reasoning: Large bite angles enforce a geometry that accelerates Reductive Elimination over Beta-Hydride Elimination. Monodentate ligands (like PPh3) are often fatal here.

  • Catalyst Choice:

    • Solution: Switch to Nickel (Ni) catalysis (e.g., Ni(cod)₂ + Glyme). Nickel is less prone to

      
      -hydride elimination compared to Palladium in 
      
      
      
      couplings.[6]
Visualizing the Beta-Hydride Trap

This diagram explains why you isolate alkenes instead of coupled products.

BetaHydride Start Pd(II)-Alkyl Species (Post-Oxidative Addition) PathA Reductive Elimination (Desired Pathway) Start->PathA Fast with Wide Bite Angle Ligands PathB Beta-Hydride Elimination (Side Reaction) Start->PathB Fast with Monodentate Ligands Product Coupled Piperidine PathA->Product SideProd Ene-carbamate / Alkene + Pd-H Species PathB->SideProd

Figure 2: Kinetic competition in piperidine cross-coupling. Success depends on accelerating the Reductive Elimination pathway.

Module 3: Stability & Storage (The "Silent" Degradation)
Issue 3.1: N-Oxide Formation

User Report: "My pure piperidine turned yellow and showed a new polar spot on TLC after 2 weeks of storage." Technical Diagnosis: Secondary and tertiary piperidines are prone to N-oxidation by atmospheric oxygen, especially under light exposure. This forms N-oxides (for tertiary amines) or hydroxylamines (for secondary amines).

Prevention:

  • Store as Salts: Convert free bases to HCl or Oxalate salts immediately. The protonated nitrogen is resistant to oxidation.

  • Argon Flush: Always store free bases under inert atmosphere.

References
  • Heterogeneous Hydrogenation of Pyridines

    • Source: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines."[7] Angewandte Chemie International Edition, 2004.

    • Relevance: Establishes the mechanism for acid-mediated stereocontrol and catalyst activ
    • Link:[Link]

  • Dehalogenation Troubleshooting

    • Source: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 2003.
    • Relevance: Definitive guide on Pt vs. Pd selectivity for halogens.
    • Link:[Link]

  • Beta-Hydride Elimination in Cross-Coupling

    • Source: Jana, R., Pathak, T. P., & Sigman, M. S. "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics." Chemical Reviews, 2011.
    • Relevance: Explains the ligand effects required to suppress beta-hydride elimin
    • Link:[Link]

  • Oxidative Degradation

    • Source: "Piperidine Stability Data.
    • Relevance: Safety and stability data regarding N-oxid
    • Link:[Link]

Sources

Technical Support Center: Cbz Deprotection from Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers optimizing the deprotection of Carbobenzyloxy (Cbz) groups specifically from piperidine scaffolds.

Status: Operational | Topic: Synthetic Optimization | Audience: Medicinal Chemists & Process Engineers

Welcome to the Support Center

Removing a Cbz group from a piperidine nitrogen is theoretically simple but practically nuanced. Unlike primary amines, the resulting secondary amine (piperidine) is highly basic and sterically accessible, leading to specific failure modes like catalyst poisoning and reductive alkylation .

This guide moves beyond standard textbook protocols to address why reactions stall, how to prevent side chemistries, and how to isolate hydrophilic piperidine products efficiently.

Quick Diagnostic: Select Your Issue
  • Issue A: Reaction is extremely slow or stalls at 50% conversion.

    
    
  • Issue B: I see an impurity with Mass M+14 or M+28.

    
    
  • Issue C: My molecule contains halogens (Cl, Br, I) or benzyl ethers.

    
    
  • Issue D: The product is water-soluble, and I cannot extract it.

    
    
Module 1: Catalytic Hydrogenolysis Optimization

The Standard Approach (H₂ / Pd-C)

Troubleshooting: "The Reaction is Stalling"

Root Cause: Amine Poisoning . Piperidines are strong bases (


). As the Cbz group is cleaved, the free piperidine nitrogen binds tightly to the Palladium surface via its lone pair, effectively coating the catalyst and preventing further hydrogen adsorption.

The Fix: Protonation Strategy By conducting the hydrogenation in acidic media, the nitrogen is protonated (


), removing the lone pair's ability to coordinate with the metal.

Protocol 1.1: Acid-Assisted Hydrogenolysis

  • Solvent: Ethanol or Ethyl Acetate (Avoid Methanol, see below).

  • Additive: 1.05 - 1.5 equivalents of HCl (using 1M HCl in ether or dioxane) or Acetic Acid.

  • Catalyst: 10 wt% Pd/C (wet support is safer).

  • Pressure: Balloon pressure (1 atm) is usually sufficient if the amine is protonated.

Technical Insight: If you cannot use mineral acids due to acid-sensitive groups, switch the catalyst to Pearlman’s Catalyst (Pd(OH)₂/C) . It is more electron-deficient and often resists amine poisoning better than standard Pd/C.

Troubleshooting: "M+14 Impurity (N-Methylation)"

Root Cause: Reductive Alkylation . If you use Methanol as a solvent, the Pd catalyst can oxidize trace amounts of methanol to formaldehyde. The free piperidine then condenses with formaldehyde to form an iminium ion, which is immediately reduced to the


-methyl piperidine (

).

The Fix: Solvent Switch

  • Immediate: Switch solvent to Ethanol (forms acetaldehyde

    
     N-ethyl, but much slower) or Ethyl Acetate  (inert).
    
  • Alternative: If solubility requires alcohols, use Isopropanol (IPA) . Steric hindrance prevents the formation of the isopropyl impurity.

Module 2: Chemoselective Alternatives

When Hydrogenolysis is Forbidden

If your molecule contains halogens (Cl, Br, I) , alkenes , or benzyl ethers that must remain intact, standard H₂/Pd-C will likely reduce them.

Option A: Acid-Mediated Cleavage (Non-Reductive)

Strong acids cleave the carbamate via an


-like mechanism, generating the piperidine salt and benzyl bromide (or benzyl cation captured by scavenger).

Protocol 2.1: HBr in Acetic Acid

  • Reagent: 33% HBr in Acetic Acid.

  • Conditions: Room temperature, 1–3 hours.

  • Scavenger: None usually required, but the benzyl bromide byproduct is a lachrymator.

  • Pros: Preserves aromatic chlorides/bromides.

  • Cons: Will cleave Boc groups and t-butyl esters.

Option B: Transfer Hydrogenation

Uses a hydrogen donor instead of H₂ gas. Often more selective and requires no special pressure equipment.

Protocol 2.2: Ammonium Formate / Pd-C

  • Reagents: 10% Pd/C (10-20 wt%), Ammonium Formate (5–10 equiv).

  • Solvent: Methanol (Reflux).

  • Mechanism: Decomposes to

    
    , 
    
    
    
    , and
    
    
    in situ.
  • Selectivity: Often faster than halogen dehalogenation, but monitoring is critical.

Visualization: Mechanism & Decision Logic

The following diagram illustrates the "Poisoning Loop" that causes stalling and the decision logic for selecting the correct method.

Cbz_Optimization Start Start: Cbz-Piperidine Halogens Contains Halogens/Alkenes? Start->Halogens AcidMethod Use Acid Solvolysis (33% HBr/AcOH) Halogens->AcidMethod Yes H2Method Cat. Hydrogenolysis (H2, Pd/C) Halogens->H2Method No TMSI Alternative: TMSI / MeCN AcidMethod->TMSI If acid sensitive FreeAmine Free Piperidine Generated H2Method->FreeAmine Stall Reaction Stalls? Protonate Optimization: Add 1.0 eq HCl or AcOH Stall->Protonate Fix Poison Amine Poisons Pd Surface (Lone pair coordination) FreeAmine->Poison Neutral pH Success Complete Conversion FreeAmine->Success Acidic pH Poison->Stall Protonate->Success

Caption: Decision tree for method selection and the mechanistic loop describing catalyst poisoning by free piperidines.

Module 3: Isolation & Purification Logic

Handling the Product

Piperidines are polar. If your workup involves "Add water, extract with EtOAc," you may lose your product to the aqueous layer.

Scenario A: Product is Lipophilic (Substituted Piperidine)
  • Filter catalyst over Celite.[1][2]

  • Evaporate solvent.[3]

  • Partition between 1M NaOH (to ensure free base) and DCM (Dichloromethane extracts piperidines better than EtOAc).

Scenario B: Product is Hydrophilic (Small/Polar Piperidine)

Do not use aqueous extraction.

  • If using HCl/MeOH: Evaporate to dryness. The residue is the pure Hydrochloride salt. Triturate with Ether to remove benzyl byproducts.

  • If using Neutral conditions:

    • Filter catalyst.[1][2]

    • Evaporate solvent.[1][2][3]

    • Dissolve residue in minimal DCM.

    • Add HCl in Dioxane to precipitate the piperidine-HCl salt.

    • Filter the solid salt (Benzyl alcohol remains in the mother liquor).

Summary of Quantitative Data
MethodReagentsTimeHalogen Compatible?Risk Factor
Standard H₂ H₂ (1 atm), Pd/C, EtOH2-12 hNoCatalyst Poisoning (Stalling)
Acidic H₂ H₂, Pd/C, HCl , EtOH1-4 hNoAcid Sensitive Groups
Transfer H₂

, Pd/C, MeOH
0.5-2 hModeratePressure buildup (closed vessel)
Acid Solvolysis 33% HBr in AcOH1-3 hYes Cleaves Boc/t-Bu esters
Silyl Cleavage TMSI (Iodotrimethylsilane)1-4 hYes Very moisture sensitive
References
  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on deprotection conditions).

  • Pellón, R. F.; et al. "N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent." Synthetic Communications, 1996 , 26, 3868. (Protocol for transfer hydrogenation).[1][3][4]

  • Rylander, P. N.Hydrogenation Methods; Academic Press: London, 1985.
  • Means, G. E.; Feeney, R. E. "Reductive Alkylation of Amino Groups in Proteins." Biochemistry, 1968 , 7, 2192. (Mechanism of N-methylation in the presence of formaldehyde/methanol).

  • BenchChem Technical Notes. "Application Notes and Protocols for N-Cbz Deprotection." (General protocols for HBr and Hydrogenolysis).

Sources

preventing racemization during piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Senior Application Specialist (Synthesis Division)[1]

Mission Statement

You are encountering stability issues or stereochemical erosion during the synthesis of 2- or 3-substituted piperidines. This is a common bottleneck in high-value API synthesis (e.g., Ritalin analogues, JAK inhibitors).[1] This guide moves beyond generic advice, focusing on the mechanistic causality of racemization and providing self-validating protocols to preserve enantiomeric excess (ee).

Module 1: The Racemization Danger Zones

The Core Mechanism: Why do they racemize?

The loss of chirality in piperidines almost invariably occurs at the C2 or C3 position via proton transfer .[1]

  • Thermodynamic Instability: The C2-proton in

    
    -protected piperidines (especially carbamates like Boc or Cbz) is acidified by the electron-withdrawing group (EWG) on the nitrogen.[1]
    
  • The "Imine Trap": In the presence of oxidants or during improper hydrogenation, the piperidine ring can partially oxidize back to an endocyclic imine or enamine.[1] Re-reduction of this planar intermediate is often non-stereoselective.[1]

  • Acid/Base Catalysis:

    • Base: Removes the

      
      -proton, forming a planar enolate-like intermediate.[1]
      
    • Acid: Promotes ring-opening or reversible retro-Michael additions (common in 4-substituted systems).[1]

Visualizing the Pathway

The following diagram illustrates the "leaky pipeline" where stereochemistry is lost.

RacemizationPath cluster_prevention Prevention Barriers ChiralPip Chiral Piperidine (High ee) Deprotonation Base/Acid Trigger (Workup/Silica) ChiralPip->Deprotonation  C2-H Acidity   PlanarInt Planar Intermediate (Enamine/Imine) Deprotonation->PlanarInt  Tautomerization   Racemic Racemic Mixture (50:50) PlanarInt->Racemic  Non-selective Protonation   Use Non-EWG Protecting Groups Use Non-EWG Protecting Groups Avoid Strong Bases Avoid Strong Bases

Caption: The thermodynamic sinkhole: Conversion of chiral sp3 centers to planar sp2 intermediates results in irreversible racemization.[1]

Module 2: The Golden Protocol (Asymmetric Hydrogenation)

Direct asymmetric hydrogenation of pyridine is the most efficient route but is plagued by catalyst poisoning (pyridine binds to metals) and high aromatic stability. The Zhou Protocol (Iridium-catalyzed hydrogenation of activated pyridinium salts) is the industry standard for preventing racemization during ring formation.[1]

Why this works (Causality):
  • Activation: Converting pyridine to a pyridinium salt (using Benzyl bromide or chloroformates) breaks the aromaticity barrier.[1]

  • Poison Control: The cationic nitrogen cannot coordinate tightly to the Iridium catalyst, leaving the metal free to activate

    
    .[1]
    
  • Stereocontrol: The bulky chiral ligand (e.g., MeO-Biphep or SegPhos) directs the hydride attack on the activated face.[1]

Standard Operating Procedure (SOP): Ir-Catalyzed Hydrogenation

Target: Synthesis of Chiral 2-Substituted Piperidines (e.g., 2-phenylpiperidine).

ParameterSpecificationRationale
Catalyst Precursor

(1.0 mol%)
Standard Ir(I) source.[1]
Chiral Ligand (R)-MeO-Biphep or (R)-SegPhos (2.2 mol%)Induces axial chirality transfer.[1]
Additive

(5-10 mol%)
CRITICAL: Oxidizes Ir(I) to Ir(III) hydride species; essential for activity.[1]
Substrate Pyridinium Salt (e.g., N-Benzyl pyridinium bromide)Prevents catalyst poisoning; activates ring.[1]
Pressure 600–700 psi

High pressure required to overcome aromaticity.[1]
Solvent Toluene/DCM (1:[1]1)Non-coordinating solvent mixture.[1]

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox, mix

    
     and the chiral ligand in THF/DCM.[1] Stir for 30 min.
    
  • Activator Addition: Add

    
     to the catalyst solution. The color will darken (formation of active species).[1]
    
  • Substrate Loading: Add the pre-formed pyridinium salt.[1]

    • Note: If using free pyridine, add benzyl chloroformate (Cbz-Cl) in situ to generate the salt immediately.[1]

  • Hydrogenation: Pressurize to 600 psi

    
    . Stir vigorously for 24h.
    
  • Quench: Release pressure. Concentrate.

  • Validation: Analyze by Chiral HPLC (e.g., Chiralcel OD-H column). Do not subject to basic extraction yet.[1]

Module 3: Troubleshooting & FAQs

Scenario A: "My ee% was 95% in the crude NMR, but dropped to 60% after purification."

Diagnosis: Post-synthesis racemization on Silica Gel. Root Cause: Silica gel is slightly acidic (


).[1] If your piperidine has an electron-withdrawing group (like Boc) on the nitrogen, the C2-H is acidic enough that the silica surface can catalyze enolization.[1]
Corrective Action: 
  • Passivate the Silica: Pre-wash the column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites.[1]

  • Switch Stationary Phase: Use Neutral Alumina instead of Silica.

  • Fast Filtration: Avoid long residence times on the column.

Scenario B: "The reaction stalled at 50% conversion."

Diagnosis: Catalyst Poisoning or Deactivation.[1] Root Cause:

  • Free Pyridine: The activation (salt formation) was incomplete.[1] Free pyridine is a potent ligand poison.

  • Iodine Loss: Iodine can sublime or react with impurities.[1] Corrective Action:

  • Ensure 100% conversion to the pyridinium salt before adding the catalyst.[1]

  • Increase

    
     loading to 10 mol%.
    
Scenario C: "I cannot remove the N-benzyl group without racemizing."

Diagnosis: Harsh deprotection conditions.[1] Root Cause: Standard Pd/C hydrogenation to remove benzyl groups can sometimes scramble stereocenters if the catalyst is too active or the temperature is too high.[1] Corrective Action:

  • Use Transfer Hydrogenation: Use

    
     (Pearlman's catalyst) with Ammonium Formate at mild temperatures (
    
    
    
    ).[1]
  • Protect as Cbz: If possible, synthesize the N-Cbz analog directly (using Cbz-Cl/Glorius method), which cleaves more easily than N-Benzyl.[1]

Module 4: Decision Matrix (Visual Guide)

Use this flow to determine the correct synthetic strategy for your specific substrate.

DecisionTree Start Start: Target Chiral Piperidine SubstrateCheck Is the precursor a Pyridine? Start->SubstrateCheck YesPyridine Yes: Pyridine Precursor SubstrateCheck->YesPyridine NoPyridine No: Linear/Cyclization SubstrateCheck->NoPyridine Activation Can you form a Pyridinium Salt? YesPyridine->Activation Resolution Use Dynamic Kinetic Resolution (DKR) NoPyridine->Resolution Cyclization Issues ZhouRoute Use Zhou Protocol (Ir + I2 + Salt) Activation->ZhouRoute Yes (Stable Salt) GloriusRoute Use Glorius Protocol (Rh + Auxiliaries) Activation->GloriusRoute No (Need Auxiliary)

Caption: Strategic selection of synthetic route based on substrate stability and activation potential.

References

  • Glorius, F., et al. (2004).[1][2] Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2850–2852.[1][2] Link[1]

  • Zhou, Y.-G., et al. (2012).[1] Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(41), 10181–10184.[1] Link[1]

  • Charette, A. B., et al. (2008).[1] Iridium-Catalyzed Asymmetric Hydrogenation of N-Iminopyridinium Ylides. Journal of the American Chemical Society, 130(32), 10486–10487.[1] Link[1]

  • Beak, P., & Lee, W. K. (1993).[1]

    
    -Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions.[1] Journal of Organic Chemistry, 58(5), 1109–1117.[1] (Foundational work on C2-lithiation/racemization risks). Link[1]
    

Sources

Technical Support Center: N-Boc Protection of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-Boc protection of piperidines. This guide is designed for researchers, scientists, and drug development professionals who utilize this crucial transformation in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounded in mechanistic principles and field-proven experience.

Part 1: Core Principles & Standard Protocol

Frequently Asked Question: What is the mechanism of N-Boc protection?

The N-Boc (tert-butyloxycarbonyl) protection of a piperidine follows a nucleophilic acyl substitution pathway. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[1][2] This forms an unstable tetrahedral intermediate. The intermediate then collapses, and the thermodynamically favorable release of carbon dioxide gas and a stable tert-butoxide anion drives the reaction to completion, forming the desired N-Boc piperidine.[1][3] While the reaction can proceed without a base, one is often added to neutralize the protonated amine that forms, accelerating the reaction.[1][3]

N-Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack Boc2O Boc₂O (Electrophile) Boc2O->Intermediate BocPiperidine N-Boc Piperidine Intermediate->BocPiperidine Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts Troubleshooting_Workflow Start Reaction Check by TLC/LC-MS Outcome Is Starting Material Fully Consumed? Start->Outcome SideProducts Are Side Products Observed? Outcome->SideProducts Yes Incomplete Problem: Incomplete Reaction Outcome->Incomplete No Byproducts Problem: Side Product Formation SideProducts->Byproducts Yes Success Success: Proceed to Work-up SideProducts->Success No CheckAmine Solution: Ensure Amine is Free-Base. Add Stoichiometric Base if Starting from a Salt. Incomplete->CheckAmine CheckPurity Solution: Check Purity of Piperidine. Consider Distillation. Byproducts->CheckPurity WorkupIssue Problem: Difficult Work-up IncreaseReagents Solution: Increase Boc₂O Equivalents. Extend Reaction Time. CheckAmine->IncreaseReagents DMAP Solution: Add Catalytic DMAP for Less Nucleophilic Amines. IncreaseReagents->DMAP Purify Solution: Purify by Chromatography or Acid/Base Extraction. CheckPurity->Purify

Sources

challenges in the multi-step synthesis of chiral piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Troubleshooting for Multi-Step Synthesis of Chiral Piperidines

Audience: Senior Process Chemists & Medicinal Chemists Status: Active Knowledge Base

Introduction: The "King of Heterocycles" Challenge

Piperidines are the single most common nitrogen heterocycle in FDA-approved drugs (e.g., Tofacitinib, Paroxetine, Niraparib). However, constructing chiral piperidines with high enantiomeric excess (ee) and specific substitution patterns remains a notorious bottleneck.

This guide moves beyond basic textbook synthesis. It addresses the specific failure modes encountered in Asymmetric Hydrogenation , Biocatalytic Cascades , and Late-Stage Lithiation , providing causal analysis and validated recovery protocols.

Module 1: Asymmetric Hydrogenation of Pyridines

The primary route for scale-up, but prone to catalyst poisoning and low turnover.

The Core Problem: Catalyst Deactivation

Unlike quinolines, pyridines are highly stable aromatics with a strong Lewis-basic nitrogen that poisons metal catalysts. Symptom: Reaction stalls at <20% conversion or yields racemic product despite using chiral ligands.

Troubleshooting Guide: Hydrogenation Stalls
SymptomRoot Cause AnalysisRemediation Protocol
0-10% Conversion Substrate Inhibition: The pyridine N-lone pair binds irreversibly to the Ir/Rh center, displacing the alkene/hydride.Activate the Substrate: Convert pyridine to a pyridinium salt (HCl/HBr) or N-acyliminopyridinium ylide to reduce basicity and aromaticity [1, 2].
Low ee% (<50%) Product Inhibition: The resulting piperidine is more basic than the starting pyridine and competitively binds the catalyst.Add Stoichiometric Acid: Run the reaction in the presence of 1.1 eq. of HCl or use reagents like trichloroisocyanuric acid (TCCA) to protonate the product in situ [3].
Leaching/Black Particles Heterogeneous Mode: Catalyst decomposition into bulk metal (Ir black) due to H2 starvation.Increase H2 Pressure: Maintain >50 bar (700 psi). Ensure vigorous stirring (>1000 rpm) to overcome gas-liquid mass transfer limits.
Standard Operating Procedure (SOP): Ir-Catalyzed Hydrogenation (Zhou Modification)

Based on Iridium-Phosphole systems for difficult substrates.

  • Catalyst Prep: Mix

    
     (0.5 mol%) and (S)-MeO-Biphep (1.1 mol%) in anhydrous acetone. Stir 1h under 
    
    
    
    .
  • Substrate Activation: Treat 2-substituted pyridine with benzyl bromide (BnBr) in acetone to form the

    
    -benzyl pyridinium bromide salt. Isolate by filtration.
    
  • Hydrogenation:

    • Load pyridinium salt (1.0 mmol) and catalyst solution into autoclave.

    • Solvent: 1:1 MeOH/DCM (Crucial for solubility of the salt).

    • Add 10 mol%

      
       (additive to stabilize Ir-hydride species).
      
    • Pressurize to 600 psi

      
      . Stir at RT for 24h.
      
  • Workup: Vent

    
    . Basify with 
    
    
    
    . Extract with DCM.
    • Note: The

      
      -benzyl group can be removed subsequently via Pd/C hydrogenolysis.
      
Logic Flow: Diagnosing Hydrogenation Failure

HydrogenationTroubleshooting Figure 1: Decision Matrix for Ir-Catalyzed Pyridine Hydrogenation Start Issue: Low Yield/ee in Pyridine Hydrogenation CheckConv Check Conversion (%) Start->CheckConv LowConv < 20% Conversion CheckConv->LowConv HighConv > 80% Conversion CheckConv->HighConv CheckPoison Is Catalyst Poisoned? LowConv->CheckPoison CheckEE Check Enantioselectivity (ee) HighConv->CheckEE Sol1 Action: Derivatize to N-iminopyridinium ylide or Pyridinium Salt CheckPoison->Sol1 Yes (Basic N) Sol2 Action: Check H2 Pressure & Stir Rate (Mass Transfer) CheckPoison->Sol2 No (Kinetic Issue) Racemic Low ee (Racemic) CheckEE->Racemic GoodEE High ee CheckEE->GoodEE Sol3 Action: Add Acid Scavenger (Product Inhibition) Racemic->Sol3 Product is Basic Sol4 Action: Change Ligand (Try P-N or P-P*) Racemic->Sol4 Ligand Mismatch

Module 2: Biocatalytic Cascades (Imine Reductases)

The "Green" route offering superior stereocontrol for difficult substitution patterns.

The Core Problem: Equilibrium & Cofactor Cost

Imine Reductases (IREDs) require NADPH. The reaction equilibrium often favors the imine over the amine, and enzyme stability in organic co-solvents is poor.

FAQ: Biocatalysis Implementation

Q: My IRED reaction stalls at 60% conversion. Adding more enzyme doesn't help.

  • A: You likely hit thermodynamic equilibrium.

    • Fix: Couple the reaction with a Glucose Dehydrogenase (GDH) system.[1] This recycles

      
       back to 
      
      
      
      using glucose, driving the equilibrium forward by removing the cofactor product and providing a constant hydride source [4].

Q: The enzyme precipitates when I add the substrate (dissolved in DMSO).

  • A: IREDs are sensitive to organic solvents >10% v/v.

    • Fix: Use a biphasic system (e.g., buffer/MTBE) or switch to deep eutectic solvents (DES). Alternatively, add the substrate slowly via a syringe pump to keep the dissolved concentration low (fed-batch mode).

Workflow: Chemo-Enzymatic Cascade (Turner Method)

Synthesis of 2,6-disubstituted piperidines.

  • Substrate: 1,5-diketone (chemically synthesized).

  • Cyclization (Spontaneous/Enzymatic): Reaction with amine donor (

    
    ) forms cyclic iminium.
    
  • Reduction:

    • Enzyme: (S)-IRED (e.g., from Streptomyces).

    • Buffer: KPi (100 mM, pH 7.0).

    • Cofactor Recycle:

      
       (1 mM), Glucose (2 eq), GDH (5 U/mL).
      
    • Conditions: 30°C, 24h, orbital shaking.

  • Stereocontrol: The enzyme selects one enantiomer of the iminium intermediate, dynamically resolving the mixture (Dynamic Kinetic Resolution - DKR).

Biocatalysis Figure 2: IRED-Catalyzed Dynamic Kinetic Resolution Cascade cluster_recycle Cofactor Recycling System Substrate 1,5-Diketone Imine Cyclic Iminium (Intermediate) Substrate->Imine + Amine Source IRED Imine Reductase (IRED) Imine->IRED Product Chiral Piperidine (>99% ee) NADPH NADPH NADPH->IRED H- Source NADP NADP+ GDH GDH Enzyme NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH GDH->Gluconolactone IRED->Product IRED->NADP

Module 3: Late-Stage Functionalization (Lithiation)

The Medicinal Chemistry route for diversifying the piperidine ring.[2]

The Core Problem: Boc-Rotamer Dynamics

Lithiation of


-Boc-piperidine is kinetically distinct from pyrrolidine.
Crucial Insight:  The 

-Boc group in piperidine rotates extremely fast (

at -78°C) compared to pyrrolidine.[3] This means "standard" lithiation conditions often fail to yield high enantioselectivity because the lithium species racemizes or fails to coordinate properly before trapping [5, 6].
Troubleshooting: Regioselectivity & Yield
IssueTechnical ExplanationSolution
Low Yield at -78°C Slow Lithiation: Unlike pyrrolidine, piperidine lithiation is sluggish at -78°C due to aggregate stability.Increase Temp: Perform lithiation at -50°C to -30°C for 10-30 minutes. The complex is stable enough at this temp for electrophile trapping [5].
C2 vs C3 Selectivity Directing Group Competition: C2 (alpha) is kinetically favored by

-Boc. C3/C4 requires stronger directing groups.
For C2: Use

/ TMEDA.[4] For C3: Use a C2-blocking group or specific directing groups (e.g., carbamates) that favor beta-lithiation.
Racemization Dipole Stabilization: The lithiated intermediate is configurationally unstable if the temperature rises above -20°C.Transmetalation: Transmetalate with

or

immediately after lithiation if the electrophile reacts slowly (Negishi/Cu-coupling).
Protocol: -Lithiation of -Boc Piperidine (O'Brien/Beak Conditions)
  • Setup: Flame-dried flask, Ar atmosphere.

  • Reagents:

    
    -Boc-piperidine (1 eq), (+)-Sparteine (1.2 eq) (or sparteine surrogate).
    
  • Lithiation:

    • Dissolve substrate and ligand in anhydrous

      
      .
      
    • Cool to -78°C .[3]

    • Add

      
       (1.2 eq) dropwise.
      
    • CRITICAL STEP: Stir at -78°C for 4-6 hours (kinetic resolution phase) OR warm to -50°C for 30 mins (dynamic thermodynamic control).

  • Trapping: Add electrophile (e.g.,

    
    , 
    
    
    
    ) at -78°C.
  • Quench: Add MeOH/AcOH while cold.

References

  • Charette, A. B., et al. (2012).[5] "Iridium-Catalyzed Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Angewandte Chemie International Edition.

  • Zhou, Y. G., et al. (2012).[5] "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Journal of the American Chemical Society.

  • Zhou, Y. G., et al. (2017).[6] "Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator." Organic Letters.

  • Turner, N. J., et al. (2016).[1] "Imine Reductases (IREDs) as Catalysts for the Preparation of Chiral Amines." Chemistry – A European Journal.[1]

  • O'Brien, P., et al. (2012).[5] "An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine." Journal of the American Chemical Society.

  • Beak, P., & Lee, W. K. (1989). "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines." Journal of Organic Chemistry.

Sources

Technical Support Center: Acidic Stability Profile of (S)-1-Boc-3-(Cbz-aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are inquiring about the stability of (S)-1-Boc-3-(Cbz-aminomethyl)piperidine under acidic conditions. This molecule relies on orthogonal protection : the Boc group is acid-labile, while the Cbz (Z) group is acid-stable (under controlled conditions).

The Short Answer: Under standard acidic deprotection conditions (e.g., TFA/DCM or HCl/Dioxane), the Boc group will be cleaved , while the Cbz group will remain intact . This allows for the selective exposure of the piperidine nitrogen (N1) while keeping the exocyclic aminomethyl group protected.

Part 1: The Chemistry of Stability (Mechanistic Insight)

To troubleshoot or optimize your reaction, you must understand why these groups behave differently.

The Orthogonality Principle

The selectivity is driven by the stability of the carbocation intermediates formed during acidolysis.

  • Boc (tert-Butyloxycarbonyl): Cleavage is driven by the formation of the stable tert-butyl cation .[1][2] In strong acids (TFA, HCl), protonation of the carbonyl oxygen leads to the rapid elimination of the tert-butyl moiety as isobutylene (or a trapped cation) and CO₂.

  • Cbz (Benzyloxycarbonyl): To cleave Cbz via acidolysis, a benzyl cation must form. While the benzyl cation is relatively stable, it is significantly less favorable than the tert-butyl cation under standard conditions (TFA/DCM). Cbz cleavage typically requires much harsher acidic conditions (HBr/Acetic Acid, HF) or catalytic hydrogenolysis (H₂/Pd).

Reaction Pathway Visualization

The following diagram illustrates the selective deprotection pathway and potential side reactions.

ReactionPathway Start (S)-1-Boc-3-(Cbz-aminomethyl)piperidine Intermediate Protonated Intermediate Start->Intermediate + H+ (TFA or HCl) Product Product: (S)-3-(Cbz-aminomethyl)piperidine (Salt) Intermediate->Product - t-Butyl Cation - CO2 SideProduct Side Product: Alkylated Cbz Ring Intermediate->SideProduct t-Butyl Cation Scavenging Failure

Figure 1: Selective deprotection pathway showing the desired cleavage of Boc and the potential risk of cation scavenging failure.[1][3][4]

Part 2: Validated Protocols

These protocols are designed to maximize Boc removal efficiency while ensuring Cbz integrity.

Protocol A: Standard TFA Deprotection (Recommended)

Best for: Small to medium scale, high selectivity.

  • Dissolution: Dissolve 1.0 eq of (S)-1-Boc-3-(Cbz-aminomethyl)piperidine in DCM (Concentration: 0.1 M).

  • Scavenger Addition: Add Triethylsilane (TES) or Water (2.0 eq).

    • Why? The tert-butyl cation generated can re-attach to the Cbz aromatic ring (Friedel-Crafts alkylation). Scavengers trap this cation.

  • Acidolysis: Cool to 0°C. Add TFA dropwise (Final ratio TFA:DCM = 1:4 to 1:1).

  • Reaction: Warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC or LCMS.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Result: The product is the TFA salt of the piperidine amine.

Protocol B: HCl/Dioxane Deprotection

Best for: Generating a solid HCl salt directly.

  • Dissolution: Dissolve substrate in minimal 1,4-dioxane or MeOH.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 eq).

  • Reaction: Stir at RT for 1–3 hours.

  • Workup: The product often precipitates as the hydrochloride salt. Filter and wash with ether.

Part 3: Troubleshooting Guide

Use this matrix to diagnose issues if your stability profile deviates from the expected.

Symptom Probable Cause Corrective Action
Cbz group is lost or degrading Acid is too strong or contains contaminants.Ensure you are not using HBr or Lewis acids (e.g., AlCl₃, BBr₃). Use analytical grade TFA. Avoid heating above 40°C.
Boc removal is incomplete Concentration of acid is too low.Increase TFA concentration to 50% (v/v). Ensure the reaction is not "dry" (solvent is required for proton transfer).
New impurity +56 Da (t-Butyl) "Scavenger Failure" - t-Butyl cation alkylated the Cbz ring.Repeat with 5% Triethylsilane or 5% Thioanisole added to the reaction mixture.
Product is a sticky oil Residual TFA/Solvent entrapment.The TFA salt is hygroscopic. Dissolve in MeOH and precipitate with cold Ether, or lyophilize from water/acetonitrile.
Troubleshooting Logic Flow

Troubleshooting Start Issue Detected CheckLCMS Check LCMS/TLC Start->CheckLCMS BocRemains Boc Still Present? CheckLCMS->BocRemains CbzLost Cbz Lost? CheckLCMS->CbzLost Impurity Impurity (+56)? CheckLCMS->Impurity Increase Acid Conc.\nCheck Stirring Increase Acid Conc. Check Stirring BocRemains->Increase Acid Conc.\nCheck Stirring Yes Check for HBr/Lewis Acids\nReduce Temp Check for HBr/Lewis Acids Reduce Temp CbzLost->Check for HBr/Lewis Acids\nReduce Temp Yes Add Scavengers\n(TES/Water) Add Scavengers (TES/Water) Impurity->Add Scavengers\n(TES/Water) Yes

Figure 2: Decision tree for diagnosing reaction failures.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use HBr/Acetic Acid to remove the Boc group? A: No. HBr in Acetic Acid is the standard reagent for removing Cbz groups. Using this will cleave both the Boc and Cbz groups, leaving you with the fully unprotected diamine.

Q2: Is the Cbz group stable to the TFA workup? A: Yes, Cbz is stable to TFA at room temperature. However, prolonged exposure (days) or high temperatures (>50°C) can lead to partial degradation. Always remove TFA promptly via rotary evaporation.

Q3: How do I remove the Cbz group later? A: Once you have reacted the free piperidine amine, you can remove the Cbz group using Hydrogenolysis (H₂, Pd/C, MeOH) or strong acid (HBr/AcOH). Note that if your new intermediate contains sulfur (which poisons Pd catalysts), you may need to use HBr or HF conditions.

Q4: Why is my product hygroscopic? A: After Boc deprotection with TFA or HCl, the amine exists as a salt (Trifluoroacetate or Hydrochloride). These salts are often hygroscopic foams. Store them in a desiccator or convert them to the free base (using Carbonate resin or NaHCO₃ wash) if stability allows.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M.[2][5] John Wiley & Sons. (Standard reference for orthogonality of Boc/Cbz).

  • BenchChem Technical Support . "Boc Deprotection with Trifluoroacetic Acid (TFA)".[1][6][7][8][9] BenchChem.[10][11] Accessed 2026.[12]

  • Master Organic Chemistry . "Protecting Groups for Amines: Carbamates (Boc, Cbz, Fmoc)". Master Organic Chemistry.

  • Organic Chemistry Portal . "Boc-Protected Amino Groups: Stability and Deprotection".

  • Organic Chemistry Portal . "Cbz-Protected Amino Groups: Stability".

Sources

Technical Support Center: Analytical Methods for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperidine Synthesis Analytical Support Hub. Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Analytical Challenge

Piperidine (hexahydropyridine) is a critical pharmacophore, yet its analysis presents a "perfect storm" of challenges: it lacks a strong UV chromophore, it is highly polar, and its basic nitrogen interacts aggressively with silanols in chromatographic columns.[1][2]

This guide is not a textbook. It is a collection of Troubleshooting Modules designed to resolve specific failure modes encountered during the hydrogenation of pyridine to piperidine.

Module 1: Gas Chromatography (GC) – The Tailing Peak Problem

Context: You are monitoring the hydrogenation of pyridine. You see the pyridine peak clearly, but the piperidine product appears as a broad, tailing shark-fin, or is missing entirely.

Root Cause Analysis

Secondary amines like piperidine form hydrogen bonds with active silanol groups (Si-OH) on the surface of glass liners and column stationary phases. This reversible adsorption causes peak tailing, retention time shifts, and non-linear quantification.

Troubleshooting Protocol

Step 1: System Passivation

  • Inlet Liner: Switch to a Base-Deactivated (Wool-packed) Split Liner . Standard deactivated liners are insufficient. The wool increases surface area for vaporization but must be chemically treated to repel bases.

  • Gold Seal: Use gold-plated inlet seals to reduce adsorption at the base of the injector.

Step 2: Column Selection (Critical) Do not use standard non-polar columns (e.g., 100% Dimethyl polysiloxane) without modification.

Column TypeRecommendationMechanism
Standard 5% Phenyl ❌ AvoidSevere tailing due to silanol activity.
Base-Deactivated PEG Preferred Polyethylene glycol (PEG) treated with KOH (e.g., CP-Wax 51 for Amines, Rtx-Volatile Amine). The base neutralizes acidic sites.
Porous Polymer ⚠️ Alternative(e.g., Hayesep Q) Good for very volatile amines but lower resolution for complex mixtures.

Step 3: Optimized Method Parameters (Agilent CP-Wax 51 Equivalent)

  • Carrier Gas: Helium or Nitrogen (flow 1.0 mL/min).

  • Injector: 250°C, Split ratio 50:1 (High split cleans the liner).

  • Oven Program: 70°C (hold 4 min)

    
     10°C/min 
    
    
    
    240°C (hold 5 min).
  • Detector (FID): 250°C. Note: FID is mass-sensitive; piperidine response is roughly proportional to carbon count relative to pyridine.

Visual Logic: GC Optimization

G Start Problem: Piperidine Peak Tailing CheckLiner Check Inlet Liner Start->CheckLiner IsDeactivated Is it Base-Deactivated? CheckLiner->IsDeactivated ReplaceLiner Replace with Base-Deactivated (Wool-packed) IsDeactivated->ReplaceLiner No CheckColumn Check Column Phase IsDeactivated->CheckColumn Yes ReplaceLiner->CheckColumn IsAmineSpecific Is it Amine-Specific? CheckColumn->IsAmineSpecific ReplaceColumn Switch to CP-Wax 51 / Rtx-Volatile Amine IsAmineSpecific->ReplaceColumn No Derivatize Alternative: Derivatize (TFAA or Acetyl Chloride) IsAmineSpecific->Derivatize Still Tailing? Success Symmetric Peak Obtained IsAmineSpecific->Success Yes ReplaceColumn->Success Derivatize->Success

Caption: Decision tree for eliminating amine tailing in Gas Chromatography.

Module 2: HPLC Analysis – The "Invisible" Analyte

Context: You are trying to measure purity using standard HPLC-UV (254 nm), but piperidine is not appearing. Reason: Piperidine has no conjugated


-system. It has negligible absorbance above 210 nm.
Solution A: Pre-Column Derivatization (Tosyl Chloride)

This is the most robust method for QC environments lacking Mass Spectrometry. We attach a chromophore (Tosyl group) to the piperidine nitrogen.

Reagents:

  • Reagent A: 4-Toluenesulfonyl chloride (Tosyl-Cl) in Acetonitrile (approx. 10 mg/mL).

  • Buffer B: Phosphate buffer pH 10-11 (or saturated

    
    ) to neutralize the HCl byproduct and drive the reaction.
    

Protocol:

  • Mix: 100 µL Sample + 200 µL Buffer B + 200 µL Reagent A.

  • Incubate: 50°C for 15 minutes (or ambient for 30 mins).

  • Quench: Add 100 µL dilute phosphoric acid to stop the reaction and adjust pH for the column.

  • Inject: The derivative (N-tosylpiperidine) absorbs strongly at 230–254 nm .

HPLC Conditions (Isocratic):

  • Column: C18 (e.g., Inertsil ODS-3), 250 x 4.6 mm.[3]

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (60:40 v/v).

  • Flow: 1.0 mL/min.[4]

  • Detection: UV @ 230 nm.

Solution B: Advanced Detection (CAD/ELSD)

If derivatization is not feasible, use Charged Aerosol Detection (CAD) .

  • Mechanism: CAD detects non-volatile analytes regardless of chemical structure.

  • Requirement: Mobile phase must be volatile (e.g., Ammonium Formate/Methanol). Phosphate buffers are forbidden.

Module 3: Elemental Impurities (Catalyst Leaching)

Context: Hydrogenation uses Class 2B metals (Pt, Pd, Rh, Ru). ICH Q3D guidelines mandate strict limits (typically <10 ppm in oral drugs).

The Trap: Piperidine is a strong ligand. It can strip metal ions from the catalyst surface, solubilizing them into the product. Simple filtration often fails to remove these soluble metal-amine complexes.

Analytical Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry)

  • Digestion: Do not inject neat piperidine (it may extinguish the plasma).

  • Protocol:

    • Weigh 100 mg sample.

    • Add 2 mL concentrated

      
       (Trace Metal Grade).
      
    • Microwave digest (closed vessel) to break the metal-amine complex.

    • Dilute with water to 50 mL.

    • Analyze against standard curve (Pd/Pt/Rh).

Scavenging Strategy: If ICP-MS shows high levels, treat the crude piperidine with Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) before final crystallization.

Module 4: Frequently Asked Questions (FAQ)

Q1: I see a "Ghost Peak" in my blank run after analyzing piperidine. What is it? A: This is likely Carryover . Piperidine sticks to the injection needle and valve rotor seals.

  • Fix: Change your needle wash solvent to 50:50 Methanol:Water with 0.1% Formic Acid . The acid protonates the amine, making it more soluble in the wash and preventing it from sticking to steel parts.

Q2: Can I use Refractive Index (RI) detection for Piperidine? A: Technically yes, but practically No . RI is insensitive and drifts with temperature. It is useless for detecting impurities <1%. Use Derivatization-UV or CAD.

Q3: How do I distinguish between Pyridine and Piperidine in MS? A:

  • Pyridine: m/z 79 (

    
    ). Aromatic, stable.[5]
    
  • Piperidine: m/z 86 (

    
    ). Saturated.
    
  • Tetrahydropyridine (Impurity): m/z 84. This is the intermediate "half-reduced" impurity. Watch for this peak; it indicates incomplete hydrogenation.

Impurity Fate Mapping

Impurities Pyridine Pyridine (Starting Material) Tetra 1,2,3,6-Tetrahydropyridine (Intermediate Impurity) Pyridine->Tetra Partial Red. Piperidine Piperidine (Target Product) Pyridine->Piperidine Ideal Path NOxide Pyridine N-Oxide (Oxidation Byproduct) Pyridine->NOxide Air Exposure H2 + H2 / Catalyst Tetra->Piperidine Full Red. Metal Soluble Metal-Amine (Leached Catalyst) Piperidine->Metal Complexation

Caption: Reaction pathway showing the origin of common impurities (Intermediate reduction states and catalyst leaching).

References
  • Agilent Technologies. (2011).[6] Pyridines: Separation of pyridine and other amines using CP-Wax 51.[6] Application Note A00086.[6] Link

  • International Conference on Harmonisation (ICH). (2019). Guideline for Elemental Impurities Q3D(R1).Link

  • Zhou, G., et al. (2022). "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science, 60(7), 613-619.[7] Link

  • Restek Corporation. (2020). Analysis of Volatile Amines on Rtx-Volatile Amine. Chromatogram Database. Link

  • BenchChem. (2025).[8][9][10][11] Application Notes: HPLC-UV Analysis of Piperidine-Containing Compounds.Link(Note: Generalized citation for standard industry protocols described in text).

Sources

overcoming low reactivity of functionalized piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity & High Steric Burden in Piperidine Scaffolds

Status: Operational | Tier: Level 3 (Advanced Methodology) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Piperidine Paradox"

Welcome to the advanced support hub. You are likely here because the piperidine ring—the most common nitrogen heterocycle in FDA-approved drugs—is failing in your hands.

While piperidine is structurally simple, functionalized piperidines (especially 2,6-disubstituted or electron-deficient variants) present a "perfect storm" of reactivity blockers:

  • Steric Shielding: Substituents at C2/C6 create a "picket fence" around the nitrogen, blocking nucleophilic attack.

  • Conformational Locking: High A-values of substituents lock the ring in rigid chair conformers, often placing reactive sites in sterically inaccessible axial positions.

  • Catalyst Poisoning: The free amine lone pair is a potent sigma-donor, frequently sequestering transition metals (Pd, Ni) into inactive off-cycle species before the catalytic cycle can turn.

This guide abandons generic advice. Below are the specific protocols, ligand architectures, and mechanistic bypasses to force reactivity in these stubborn scaffolds.

Module 1: The Buchwald-Hartwig Interface (N-Arylation)

The Problem: You are trying to couple a hindered piperidine (e.g., 2,6-dimethylpiperidine) to an aryl halide, but you observe either 0% conversion (catalyst death) or dehalogenation of the electrophile.

Root Cause Analysis

Standard ligands (BINAP, dppf) fail because they cannot force the reductive elimination step. The steric bulk of the piperidine destabilizes the Pd(II)-amido complex. Furthermore, the basic nitrogen binds Pd(0) irreversibly.

The Solution: Dialkylbiaryl Phosphine Ligands

You must switch to "Next-Generation" Buchwald or DalPhos ligands designed to create a protective pocket around the metal center.

Ligand Selection Matrix
Substrate ClassRecommended LigandCatalyst PrecursorWhy?
Secondary Amines (General) RuPhos RuPhos-Pd-G4Excellent stability; prevents

-hydride elimination.
Hindered Secondary (2,2- or 2,6-subst.) PAd-DalPhos [Pd(cinnamyl)Cl]₂Hemilabile N,P-chelation allows transient opening for bulky amine entry.
Primary Amines (Piperidin-4-amine) BrettPhos BrettPhos-Pd-G4High selectivity for primary over secondary amines.
Acid-Sensitive / Unstable tBuXPhos Pd(OAc)₂Allows milder bases (K₃PO₄) instead of NaOtBu.
Troubleshooting Protocol: The "Black Precipitate" Error

Symptom: Reaction turns black (Pd black precipitation) within 15 minutes. Fix: The amine is poisoning the catalyst before the oxidative addition occurs.

  • Protocol Adjustment: Do not mix amine and catalyst initially.

  • Step 1: Stir Aryl Halide + Catalyst + Base in solvent for 5 mins at 60°C (Pre-activation/Oxidative Addition).

  • Step 2: Inject the piperidine slowly via syringe pump over 1 hour.

  • Additive: Add 10 mol% 18-crown-6 if using K₃PO₄ to break up inorganic aggregates.

Visualizing the Failure Point

BuchwaldFailure Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord Piperidine Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot Base Poison OFF-CYCLE TRAP: Bis-Amine Complex (Catalyst Death) Coord->Poison Excess Amine (Steric crowding) RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Limiting Step (Requires Bulky Ligand) BetaHyd SIDE REACTION: Beta-Hydride Elim (Imine Formation) Deprot->BetaHyd If H on alpha-C exists RedElim->Pd0

Figure 1: The Catalytic Cycle of N-Arylation. Note the "Off-Cycle Trap" (Black) where hindered piperidines often sequester palladium, requiring bulky ligands to prevent bis-coordination.

Module 2: The C-H Functionalization Hub

The Problem: You need to functionalize the


-position (C2) of an existing piperidine ring, but lithiation (n-BuLi/sparteine) is giving racemic mixtures or decomposition.
Strategic Shift: Photoredox -Amino Arylation

Lithiation is too harsh for many functionalized scaffolds. The MacMillan/Knowles photoredox approach uses Single Electron Transfer (SET) to generate a radical, which is far more tolerant of steric bulk.

Protocol: -C-H Arylation (MacMillan Conditions)

Applicable to: N-Boc, N-Aryl, or free secondary piperidines.

  • Catalyst: Ir(ppy)₃ (1 mol%) or 4CzIPN (Organophotocatalyst).

  • Radical Trap: 1,4-Dicyanobenzene (DCB) or heteroaryl nitriles.

  • Solvent/Base: DMA or MeCN with NaOAc.

  • Light Source: Blue LED (450 nm).

Mechanism of Action:

  • Oxidation: Excited Ir(III)* oxidizes the amine lone pair

    
     Amine Radical Cation.
    
  • Deprotonation: Loss of

    
    -proton 
    
    
    
    
    
    -Amino Radical (Nucleophilic).
  • Coupling: Radical attacks the electron-deficient arene (Minisci-type or Radical-Radical).

FAQ: "Why is my yield <10%?"
  • Issue: Quenching by Oxygen.

    • Fix: This radical cycle is strictly anaerobic. Degas by freeze-pump-thaw (3 cycles), not just sparging.

  • Issue: Back-Electron Transfer (BET).

    • Fix: If the arene is too electron-rich, the radical won't couple. Add a Hydrogen Atom Transfer (HAT) co-catalyst like Quinuclidine (5 mol%) or a thiol to shuttle the radical.

Module 3: Strategic Synthesis (SnAP Reagents)

The Problem: You cannot functionalize the piperidine because the ring is too hindered (e.g., spirocycles). The Fix: Don't functionalize the ring. Build the ring with the function already installed.

Use SnAP (Stannyl Amine Protocol) reagents. This transforms aldehydes directly into substituted piperidines/morpholines in one step, bypassing the need for cross-coupling hindered amines.

Workflow: SnAP Piperidine Synthesis
  • Reagent: Substituted SnAP-Piperidine reagent (commercially available).

  • Substrate: Any aldehyde (R-CHO).

  • Step 1 (Imine Formation): Mix in DCM with molecular sieves.

  • Step 2 (Cyclization): Add Cu(OTf)₂ (1 equiv) and 2,6-lutidine.

  • Result: The tin (Sn) radical cyclizes onto the imine, forming the saturated N-heterocycle with the R-group at the C2 position.

Why this works: It proceeds via a radical mechanism that is insensitive to the steric "A-value" constraints that kill SN2 or Pd-catalyzed reactions.

Module 4: Conformational & pKa Tuning

The Problem: Reactivity at C4 is low because the substituent is locked in an equatorial position, but the reagent needs axial attack.

Data: Protecting Group Effects on Conformation

Changing the N-protecting group alters the ring geometry and the availability of the lone pair.

Protecting GroupElectronic EffectConformational BiasRecommended For
N-Boc Strong EWG (Rotameric)Favors ChairC-H Activation (stabilizes radical)
N-Bn (Benzyl) DonorFlexibleStandard Alkylation
N-Tosyl (Ts) Strong EWGRigid ChairCrystallization / Purification
Free Amine Donor (H-bond acceptor)Aggregate proneAvoid in Pd-catalysis if possible
Visualizing Conformational Locking

Conformation cluster_0 N-Substituent Effect Substrate Piperidine Substrate Boc N-Boc (A-value: High) Substrate->Boc Protects Me N-Me (A-value: Med) Substrate->Me H N-H (Small) Substrate->H Result1 Result1 Boc->Result1 Locks Rotamers (Good for C-H functionalization) Result2 Result2 Me->Result2 Lone pair available (Catalyst Poisoning Risk) Result3 Result3 H->Result3 Aggregates (Low Solubility)

Figure 2: Impact of N-substitution on reactivity profiles.

References & Authority

  • Buchwald-Hartwig Coupling of Hindered Amines:

    • Maitro, G., et al. "A New Class of Precatalysts and Ligands for the Pd-Catalyzed Amination of Heteroaryl Halides." Journal of the American Chemical Society, 2017.

    • Note: Defines the usage of BrettPhos and RuPhos for specific amine classes.

  • PAd-DalPhos for Challenging Substrates:

    • Lundgren, R. J., & Stradiotto, M. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine Derivatives." Angewandte Chemie Int. Ed., 2010.

    • Context: Establishes PAd-DalPhos as the superior ligand for sterically encumbered N-nucleophiles.

  • Photoredox

    
    -Arylation (MacMillan): 
    
    • McNally, A., Prier, C. K., & MacMillan, D. W. C. "Discovery of an

      
      -Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity." Science, 2011.[1] 
      
  • SnAP Reagents (Bode Group):

    • Vo, C. V., & Bode, J. W.[2] "SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes." Nature Chemistry, 2014.[2]

    • Context: The definitive guide for bypassing piperidine functionalization by synthesizing the ring de novo.

Sources

Validation & Comparative

A Comparative Guide to the (S) and (R) Enantiomers of Boc-Protected Aminopiperidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, with its chiral derivatives playing a pivotal role in the development of numerous therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the (S) and (R) enantiomers of Boc-protected aminopiperidines, critical building blocks in pharmaceutical synthesis.[3] We will explore their synthesis, analytical characterization, and differential biological significance, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors. This document is intended to serve as a practical resource, bridging the gap between theoretical stereochemistry and its tangible impact on pharmaceutical development.

Introduction: The Significance of Chirality in Piperidine-Based Drug Candidates

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a fundamental determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemical purity in drug design.

Piperidine derivatives are ubiquitous in pharmaceuticals, valued for their favorable physicochemical properties and their ability to interact with a wide range of biological targets.[1] Specifically, optically active 3-aminopiperidine is a key structural feature in many pharmaceutical drugs, including the DPP-IV inhibitors alogliptin and linagliptin, used in the management of type 2 diabetes.[2][3][4] The tert-butoxycarbonyl (Boc) protecting group is frequently employed in their synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[3][]

This guide will focus on the comparative aspects of the (S) and (R) enantiomers of Boc-protected aminopiperidines, providing a comprehensive resource for scientists navigating the complexities of chiral drug development.

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure aminopiperidines is a critical first step in their application. Several strategies are employed, including asymmetric synthesis, resolution of racemic mixtures, and biocatalysis.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. This can be achieved through various methods, such as:

  • Catalytic Enantioselective Cycloaddition: Methods like the zinc-catalyzed [4+2] cycloaddition of 1-azadienes and nitroalkenes can produce substituted piperidines with high enantioselectivity.[1]

  • Starting from Chiral Precursors: Enantiomerically pure 3-(N-Boc amino) piperidine derivatives can be synthesized from natural α-amino acids like L-glutamic acid through a multi-step process.[2]

  • Asymmetric Deprotonation: The use of a chiral ligand, such as a (+)-sparteine surrogate, in conjunction with an organolithium base can achieve asymmetric deprotonation of N-Boc piperidine, leading to enantioenriched products.[6]

Resolution of Racemic Mixtures

Resolution involves separating a racemic mixture into its constituent enantiomers.

  • Catalytic Dynamic Resolution (CDR): This technique can be applied to racemic 2-lithio-N-Boc-piperidine using a chiral ligand to selectively produce one enantiomer of a 2-substituted piperidine.[7]

Biocatalytic Approaches

Enzymes offer a highly selective and environmentally friendly route to chiral compounds.

  • Transaminase-Mediated Amination: Immobilized ω-transaminases can be used for the asymmetric amination of a prochiral precursor, 1-Boc-3-piperidone, to yield both (R)- and (S)-3-amino-1-Boc-piperidine with high enantiomeric excess.[4] This method is advantageous for its high yield and selectivity in a single step.[4] Continuous flow systems using immobilized ω-transaminases have also been developed for the efficient synthesis of (S)-1-Boc-3-aminopiperidine, demonstrating potential for large-scale production.[8]

Analytical Techniques for Enantiomeric Discrimination

Once synthesized, the enantiomeric purity of the Boc-protected aminopiperidines must be rigorously assessed. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for separating and quantifying enantiomers.[][10] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Experimental Protocol: Chiral HPLC Analysis of 3-Aminopiperidine Derivatives

This protocol describes a general method for the analysis of benzoyl-derivatized 3-aminopiperidine enantiomers. Derivatization is often employed to improve chromatographic properties and UV detection.[11]

  • Derivatization: React the aminopiperidine sample with benzoyl chloride to form benzoyl-3-aminopiperidine.[11]

  • Chromatographic Conditions:

    • Column: ChromTech CHIRAL-AGP[11]

    • Mobile Phase: 0.015 mol/L phosphate aqueous solution-isopropanol (99:1)[11]

    • Flow Rate: 0.8 mL/min[11]

    • Column Temperature: 30°C[11]

    • Detection: UV at 254 nm[11]

    • Injection Volume: 20 μL[11]

  • Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Diagram: Chiral HPLC Workflow

G cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Aminopiperidine Sample Derivatization Derivatization (e.g., with Benzoyl Chloride) Sample->Derivatization DerivatizedSample Derivatized Sample Derivatization->DerivatizedSample Injector Injector DerivatizedSample->Injector ChiralColumn Chiral Column (e.g., CHIRAL-AGP) Injector->ChiralColumn Detector UV Detector ChiralColumn->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Enantiomeric Excess (ee) Quantification->Result

Caption: Workflow for chiral HPLC analysis of aminopiperidines.

Spectroscopic and Spectrometric Methods

While NMR and IR spectroscopy are identical for enantiomers in an achiral environment, specialized techniques can differentiate them.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or by forming diastereomeric derivatives, it is possible to distinguish between enantiomers by NMR. The ¹H and ¹³C NMR spectra of Boc-protected aminopiperidines provide crucial structural information.[12][13][14] For instance, the ¹H NMR spectrum of (R)-3-(Boc-Amino)piperidine is a key analytical tool for its identification.[12]

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15] This technique is highly sensitive to the three-dimensional structure and can be used to determine the absolute configuration of enantiomers by comparing experimental spectra with theoretical calculations.[15][16][17] VCD is effective in discriminating between diastereomers and can identify features in the spectra associated with the (R) or (S) configuration.[18]

  • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) can be used to differentiate Boc-protected peptide positional isomers, with fragmentation patterns being characteristic of the specific isomer.[19]

Comparative Physicochemical and Spectroscopic Properties

While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their interaction with polarized light differs.

Property(S)-Enantiomer(R)-Enantiomer
Optical Rotation Levorotatory (-)Dextrorotatory (+)
VCD Spectrum Mirror image of (R)Mirror image of (S)
¹H NMR Spectrum Identical to (R)Identical to (S)
¹³C NMR Spectrum Identical to (R)Identical to (S)
Melting Point Identical to (R)Identical to (S)
Solubility (achiral solvent) Identical to (R)Identical to (S)

Note: The specific rotation value for the (S)-enantiomer of 3-amino-1-Boc-piperidine has been reported as [α]D20 = +26.0 (c 0.308, EtOH), indicating it is dextrorotatory in this specific case. It is crucial to consult experimental data for specific compounds.[4]

Differential Biological Activity and Applications

The distinct three-dimensional structures of (S) and (R) enantiomers of Boc-protected aminopiperidines lead to differential interactions with chiral biological targets such as enzymes and receptors. This, in turn, results in varied pharmacological activities.

  • (R)-3-Boc-aminopiperidine: This enantiomer is a crucial intermediate in the synthesis of several important pharmaceuticals.[3] It is a key building block for dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used to treat type 2 diabetes.[3][4] The specific 'R' configuration is essential for the therapeutic efficacy of these drugs.[3]

  • 4-Aminopiperidine Derivatives: The 4-aminopiperidine scaffold has been identified as a promising lead structure for the development of novel antifungal agents that target ergosterol biosynthesis.[20] Additionally, this scaffold has shown potential in the inhibition of Hepatitis C Virus (HCV) assembly.[21] The biological activity of these compounds is often dependent on the specific stereochemistry at the chiral centers.

The choice of the (S) or (R) enantiomer is therefore a critical decision in the drug design and development process, directly impacting the efficacy and safety of the final drug product.

Conclusion

The (S) and (R) enantiomers of Boc-protected aminopiperidines, while chemically similar, are distinct entities in the chiral world of biology. A thorough understanding of their synthesis, analytical separation, and specific biological roles is paramount for researchers in medicinal chemistry and drug development. The judicious selection of the appropriate enantiomer can be the difference between a successful therapeutic agent and a failed drug candidate. This guide has provided a comprehensive overview of these critical aspects, equipping scientists with the knowledge to make informed decisions in their pursuit of novel and effective medicines.

References

  • Chu, J. C. K., Dalton, D. M., & Rovis, T. (2015).
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
  • Contente, M. L., et al. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 14, 2836–2843.
  • Stead, D., et al. (2011). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Syntheses of (−)-Lasubine II and (+)-Cermizine C. Journal of the American Chemical Society, 133(19), 7544–7547.
  • Guan, S., et al. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. Organic Process Research & Development, 26(4), 1145–1153.
  • Abbate, S., et al. (2014). Vibrational circular dichroism and chiroptical properties of chiral Ir(iii) luminescent complexes. Dalton Transactions, 43(13), 5144–5153.
  • 1-Boc-4-hydroxypiperidine. (n.d.). SpectraBase. Retrieved from [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. (n.d.).
  • Yang, G., & Xu, Y. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. Topics in Current Chemistry, 298, 189–236.
  • Krasselt, A., et al. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 24(12), 2293.
  • Vibrational circular dichroism. (n.d.). In Wikipedia. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(18), 4218.
  • Certificate of Analysis: (R)-1-Boc-3-aminopiperidine. (2019). Leyan.
  • Hiraga, Y., et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 18(11), 2415.
  • Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 59B, 123-129.
  • Frings, M., et al. (2013). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synlett, 24(10), 1231-1234.
  • Goldup, S. M., et al. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Chemical Science, 11(34), 9064–9070.
  • Lyubchenko, Y. L., & Andrec, M. (2022). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 1191, 339328.
  • Udo, I. N., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 8(12), 1266–1271.
  • Structure of few bio-active compounds having 3-amino piperidine ring system. (n.d.). ResearchGate. Retrieved from [Link]

  • Davies, S. G., et al. (2023). General Approach to Enantiopure 1-Aminopyrrolizidines: Application to the Asymmetric Synthesis of the Loline Alkaloids. The Journal of Organic Chemistry, 88(13), 8685–8699.
  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (2009). Magnetic Resonance in Chemistry, 47(8), 667-672.
  • Stead, D., et al. (2010). Asymmetric Deprotonation of N-boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society, 132(21), 7260–7261.
  • Raju, G., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 651–663.

Sources

Alternative Reagents for the Synthesis of 3-Aminopiperidine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Aminopiperidine is a privileged scaffold in medicinal chemistry, serving as the chiral diamine core for blockbuster Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Alogliptin , Linagliptin , and Trelagliptin . The synthesis of this moiety, particularly the enantiopure (R)-isomer, presents a classic challenge in process chemistry: balancing the low cost of heterogeneous hydrogenation against the high stereoselectivity required for pharmaceutical intermediates.

While the "standard" industrial route often involves the high-pressure hydrogenation of 3-aminopyridine followed by classical resolution, this guide explores alternative reagents that offer superior stereocontrol, safety profiles, or operational simplicity. We analyze three distinct synthetic paradigms:

  • Biocatalytic Transamination (The High-Selectivity Alternative)

  • Homogeneous Transfer Hydrogenation (The Safety-Focused Alternative)

  • Classical Resolution with Chiral Acids (The Cost-Effective Alternative)

Comparative Analysis of Synthetic Routes

The following decision matrix compares the primary "Alternative" methodologies against the traditional heterogeneous hydrogenation baseline.

Table 1: Performance Comparison of Synthetic Methodologies
FeatureBaseline: Heterogeneous Hydrogenation Alternative A: Biocatalytic Transamination Alternative B: Homogeneous Transfer Hydrogenation Alternative C: Classical Resolution
Primary Reagent H₂ (gas) / Rh or Pt on Cω-Transaminase / PLPFormic Acid / chiral Rh-catalystDibenzoyl-L-tartaric acid
Starting Material 3-AminopyridineN-Boc-3-piperidonePyridinium saltsRacemic 3-Aminopiperidine
Enantioselectivity (ee) Low (Racemic)Excellent (>99%) High (85-97%)High (>99% after recryst.)
Yield High (>90%)Moderate (70-85%)Moderate (60-80%)Low (<40% theoretical max)
Safety Profile High Risk (High pressure H₂)Excellent (Aqueous, mild)Good (No H₂ gas)Excellent (Standard chemicals)
Scalability High (with specialized autoclaves)High (Flow chemistry compatible)Moderate (Catalyst cost)High (Simple unit ops)
Cost Driver Autoclave infrastructureEnzyme engineeringPrecious metal ligandYield loss (discarding 50%)

Deep Dive: Alternative Reagents & Protocols

Route A: Biocatalytic Synthesis (The "Green" Standard)

Core Reagent: ω-Transaminase (ω-TA) + Pyridoxal-5'-phosphate (PLP) cofactor. Mechanism: Stereoselective transfer of an amino group from a sacrificial donor (e.g., isopropylamine) to a prochiral ketone (N-Boc-3-piperidone).

Expert Insight: Unlike metal catalysis, transaminases operate under ambient pressure and temperature. The critical success factor here is equilibrium displacement . Since the reaction is reversible, using an amine donor that generates a volatile byproduct (e.g., isopropylamine


 acetone) or removing the byproduct in situ is essential for high conversion.
Experimental Protocol: Transaminase-Mediated Synthesis

Target: (R)-1-Boc-3-aminopiperidine

  • Substrate Preparation: Dissolve N-Boc-3-piperidone (50 mM) in phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM).

  • Amine Donor: Add Isopropylamine (1.0 M) to the solution. Note: Ensure pH is re-adjusted to 7.5 after addition.

  • Enzyme Addition: Add lyophilized ω-Transaminase (e.g., Vibrio fluvialis variant or commercially available ATA screening kit) at 5 U/mL.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Workup: Basify to pH 11 with NaOH (aq). Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.

  • Validation: Analyze ee% via Chiral GC or HPLC. Expect >99% ee.[1]

Why this works: The enzyme active site provides a rigid chiral environment that strictly controls the trajectory of the incoming hydride/amine, preventing the formation of the (S)-enantiomer entirely.

Route B: Homogeneous Transfer Hydrogenation

Core Reagent: Formic Acid (Hydrogen source) + [Cp*RhCl₂]₂ (Catalyst) + Chiral Ligand. Mechanism: The catalyst generates a metal-hydride species from formic acid, which reduces the activated pyridinium ring.

Expert Insight: Direct hydrogenation of pyridine is difficult due to aromatic stability. By converting 3-aminopyridine to a pyridinium salt (e.g., N-benzyl-3-aminopyridinium), the aromaticity is disrupted, making the ring susceptible to hydride attack. Using Formic Acid avoids the safety hazards of high-pressure H₂ cylinders.

Experimental Protocol: Transfer Hydrogenation

Target: Chiral 3-aminopiperidine derivative

  • Activation: React 3-aminopyridine with Benzyl bromide in acetone to form the N-benzyl-3-aminopyridinium bromide salt. Isolate by filtration.[2][3]

  • Catalyst Mix: In a reaction vessel, mix [Cp*RhCl₂]₂ (0.5 mol%) and a chiral ligand (e.g., (R,R)-TsDPEN) (1.0 mol%) in water/DCM (1:1).

  • Reduction: Add the pyridinium salt (1.0 eq) and Sodium Formate (5.0 eq) / Formic Acid (2.0 eq).

  • Reaction: Stir at 40°C for 16 hours. The CO₂ evolution drives the reaction forward.

  • Workup: Basify, extract with DCM, and purify via column chromatography.

Route C: Classical Resolution (The "Reliable" Standard)

Core Reagent: Dibenzoyl-L-tartaric acid (L-DBTA). Mechanism: Formation of diastereomeric salts. The (R)-amine forms a less soluble salt with L-DBTA than the (S)-amine (or vice versa depending on solvent), allowing separation by crystallization.

Expert Insight: While "old school," this method is robust. The key is the "Pope-Peachey" method or upgrading to Dielectrically Controlled Resolution (DCR) , where the solvent dielectric constant is tuned (e.g., using MeOH/Water mixtures) to maximize the solubility difference between diastereomers.

Mechanistic Visualization

The following diagram illustrates the decision logic and mechanistic flow for selecting the appropriate reagent system.

G Start Target: (R)-3-Aminopiperidine Trad Traditional Route: Hydrogenation (H2/Rh) Start->Trad High Pressure Capable? Bio Biocatalytic Route: Transaminase + PLP Start->Bio High Selectivity Needed? Chem Transfer Hydrogenation: Formic Acid + Rh Catalyst Start->Chem Avoid H2 Gas? Racemate Racemic Mixture (50% R / 50% S) Trad->Racemate Resolution Resolution Reagent: Dibenzoyl-L-tartaric acid Racemate->Resolution Waste Discard (S)-Isomer (50% Yield Loss) Resolution->Waste Product Pure (R)-3-Aminopiperidine (>99% ee) Resolution->Product Crystallization Ketone Precursor: N-Boc-3-piperidone Bio->Ketone BioMech Mechanism: Asymmetric Amine Transfer Ketone->BioMech BioMech->Product 100% Theoretical Yield Salt Precursor: Pyridinium Salt Chem->Salt ChemMech Mechanism: Hydride Transfer (No H2 Gas) Salt->ChemMech ChemMech->Product Enantioenriched

Caption: Decision tree comparing the atom economy and workflow of resolution vs. asymmetric biocatalytic and chemical transfer pathways.

Critical Safety & Handling Data

ReagentHazard ClassHandling Precaution
3-Aminopyridine Acute Tox. (Oral/Dermal)Neurotoxic; handle in fume hood. Avoid dust inhalation.
Sodium Formate IrritantReleases CO₂ upon acidification; risk of vessel pressurization.
Transaminase Enzymes SensitizerGenerally GRAS (Generally Recognized As Safe), but powder inhalation can cause sensitization.
Hydrogen Gas (Traditional) Flammable/ExplosiveRequires blast-proof bunker or rated autoclave suite.

References

  • Biocatalytic Synthesis (Transaminases)

    • Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald. (2022). 4[3][5][6][7][8][9]

    • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.[5][10] CN103865964A. 11[3][5][6][7][9]

  • Enzyme Cascades (GOase + IRED)

    • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (2020). 12[3][5][7][8][9]

  • Transfer Hydrogenation

    • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.[13] Nature Catalysis (2022).[13] 13[3][5][6][7][8][9]

    • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines. MDPI. 14[3][5][6][7][8]

  • Classical Resolution

    • Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. ResearchGate. 15[3][5][6][7][8][9]

    • Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.[5] WO2011160037A2. 16

Sources

A Comparative Guide to the Validation of HPLC Methods for Chiral Piperidine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Piperidine-Based Pharmaceuticals

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, valued for its favorable pharmacokinetic properties. However, the introduction of a stereocenter transforms the molecule into a chiral entity, where each enantiomer can exhibit dramatically different pharmacological and toxicological profiles.[1] One enantiomer might be the active therapeutic agent, while its mirror image could be inactive or, in worst-case scenarios, detrimental. Consequently, the rigorous separation and quantification of piperidine enantiomers are not merely an analytical task but a fundamental requirement for ensuring drug safety and efficacy.

High-Performance Liquid Chromatography (HPLC) stands as the gold-standard technique for this challenge, offering high resolution and sensitivity.[2] This guide provides an in-depth, experience-driven comparison of HPLC methods for chiral piperidine analysis. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing and validating reliable, accurate, and precise chiral separation methods that adhere to stringent regulatory standards.

Section 1: The Foundation—Understanding Chiral Recognition in HPLC

The crux of chiral HPLC is the interaction between the enantiomeric analyte and a Chiral Stationary Phase (CSP). The prevailing mechanism for this discrimination is the three-point interaction model .[1][3][4][5][6] For a stable diastereomeric complex to form between one enantiomer and the CSP, allowing for differential retention, a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) are necessary. The other enantiomer will only be able to interact at two or fewer points, leading to a weaker association and a different elution time.[3][5]

Figure 1: The Three-Point Interaction Model.

Comparing Chiral Stationary Phases for Piperidine Analysis

The choice of CSP is the most critical factor in a chiral separation. Polysaccharide-based CSPs are often the first choice for piperidine derivatives due to their broad applicability.[2][7]

CSP TypePrincipleCommon Piperidine ApplicationsAdvantagesLimitations
Polysaccharide-Based (e.g., Cellulose or Amylose derivatives)Enantiomers fit into chiral grooves or cavities on the polysaccharide backbone. Separation is based on a combination of hydrogen bonding, dipole-dipole, and steric interactions.Broadly applicable to a wide range of piperidine derivatives.[2][8]High success rate, robust, available in a wide variety of phases.Can be sensitive to mobile phase composition; some specialized phases can be expensive.
Pirkle-Type (Brush-type)Based on π-acid/π-base interactions. The CSP has π-electron-deficient or -rich aromatic rings that interact with complementary rings on the analyte.Piperidines with aromatic substituents.Covalently bonded phases offer excellent durability and solvent compatibility. Elution order can often be inverted by using a column with the opposite chirality.Less broadly applicable than polysaccharide phases; requires a π-interacting group on the analyte.
Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin)Complex mechanism involving inclusion in a macrocyclic "basket," hydrogen bonding, and ionic interactions.Basic piperidines and other amines.Multi-modal (can be used in reversed-phase, normal-phase, and polar organic modes).[8][9]Can exhibit slower kinetics, leading to broader peaks.
Chiral Crown Ether Based on inclusion complexes, primarily for separating primary amines.Analysis of 3-aminopiperidine.[10]High selectivity for primary amines.Limited to compounds with a primary amine group near the stereocenter.

Section 2: A Strategic Approach to Method Development

A trial-and-error approach to chiral method development is inefficient.[9] A systematic screening strategy is far more effective.

Figure 2: Chiral HPLC Method Development Workflow.

Key Experimental Choices & Their Rationale
  • Mobile Phase Selection :

    • Normal Phase (NP) : Typically a non-polar solvent like hexane with a polar modifier (e.g., isopropanol, ethanol).[11] This mode often provides the best selectivity for polysaccharide CSPs. The choice of alcohol modifier is critical; less polar alcohols like isopropanol generally provide better selectivity but longer retention times compared to ethanol or methanol.[12]

    • Reversed Phase (RP) : An aqueous mobile phase with an organic modifier (acetonitrile or methanol). Useful for more polar piperidines and compatible with LC-MS.

    • Polar Organic (PO) : A polar organic solvent like acetonitrile or methanol, often with additives. This mode can offer unique selectivity and is a good alternative when NP or RP fails.

  • The Role of Additives : Additives are not just for pH control; they are powerful tools for manipulating selectivity.[13]

    • Basic Piperidines : A small amount (0.1%) of a basic additive like diethylamine (DEA) is crucial in NP.[11] Causality : DEA acts as a competitor for active sites (residual silanols) on the silica surface, preventing strong, non-enantioselective interactions that cause severe peak tailing and poor resolution.[11]

    • Acidic Piperidines : An acidic additive like trifluoroacetic acid (TFA) or formic acid (0.1%) is used to suppress the ionization of the analyte, leading to better peak shape and more reproducible retention.[11]

Section 3: The Pillars of Validation: A Parameter-by-Parameter Guide

Method validation demonstrates through laboratory studies that the analytical procedure is suitable for its intended purpose.[14][15][16] The framework provided by the International Council for Harmonisation (ICH) guideline Q2(R1) is the authoritative standard.[17][18][19]

Figure 3: HPLC Method Validation Workflow (ICH Q2).

Summary of Validation Parameters and Protocols
ParameterPurpose (The "Why")Self-Validating Protocol (The "How")Typical Acceptance Criteria
Specificity To prove the method can unequivocally assess the desired enantiomer in the presence of other components (e.g., its counter-enantiomer, impurities, degradants).[16][20]Analyze the main enantiomer, the undesired enantiomer, a placebo/blank, and a spiked sample containing all components. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure degradants do not co-elute.The peak for each enantiomer is pure and resolved from all other peaks (Resolution > 2.0).
Linearity To demonstrate a direct, proportional relationship between analyte concentration and the detector response over a specified range.Prepare a series of at least 5 standards spanning the expected range (e.g., LOQ to 120% of the specification for the undesired enantiomer). Perform a linear regression analysis of concentration vs. peak area.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range To confirm the interval over which the method is precise, accurate, and linear.The range is verified by the linearity, accuracy, and precision studies.For an impurity: LOQ to 120% of the specification limit. For an assay: 80% to 120% of the test concentration.
Accuracy To measure the closeness of the test results to the true value. This is often assessed by recovery studies.[20]Analyze a sample (e.g., drug product matrix) spiked with known amounts of the undesired enantiomer at multiple levels (e.g., 3 levels, 3 replicates each). Calculate the percentage recovery.Mean recovery between 98.0% and 102.0% for an assay; may be wider (e.g., 90.0% - 110.0%) for low-level impurities.
Precision To measure the degree of scatter between a series of measurements from the same sample. Assessed at two levels: Repeatability and Intermediate Precision.[16]Repeatability (Intra-assay): Analyze a minimum of 6 replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment.[16] Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.Relative Standard Deviation (%RSD) ≤ 2.0% for an assay; ≤ 10% for a low-level impurity.
Limit of Detection (LOD) The lowest amount of analyte that can be detected, but not necessarily quantified, by the method.Can be determined by signal-to-noise ratio (typically S/N of 3:1) or by calculation from the standard deviation of the response and the slope of the calibration curve.S/N ratio of approximately 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20]Can be determined by signal-to-noise ratio (typically S/N of 10:1) or by establishing the concentration that gives acceptable precision (%RSD) and accuracy (% Recovery).S/N ratio of approximately 10:1. Precision (%RSD) ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18]Systematically vary parameters like mobile phase composition (e.g., ±2% organic modifier), column temperature (e.g., ±5°C), flow rate (e.g., ±10%), and pH. Assess the impact on resolution and retention times.System suitability parameters (e.g., resolution, tailing factor) must still be met under all varied conditions.

Section 4: Comparative Case Study: Validation Data

To illustrate these principles, let's compare hypothetical validation data for the analysis of the (R)-enantiomer impurity in a bulk (S)-piperidine drug substance. The specification for the (R)-enantiomer is not more than 0.15%.

Method A: Normal Phase

  • Column: Polysaccharide-based (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

Method B: Polar Organic Phase

  • Column: Macrocyclic Glycopeptide (Teicoplanin-based)

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.03:0.02, v/v/v)

  • Flow Rate: 0.8 mL/min

Validation ParameterMethod A (Normal Phase)Method B (Polar Organic)Commentary
Resolution (S/R) 4.22.8Both methods exceed the typical requirement of >2.0. Method A provides superior baseline resolution, which is advantageous for quantifying trace impurities.
Linearity (r²) (Range: 0.05% - 0.20%) 0.99950.9989Both methods show excellent linearity.
Accuracy (% Recovery at 0.15%) 99.5%101.2%Both are well within a typical 90-110% acceptance criterion for trace analysis.
Precision (%RSD, n=6 at 0.15%) 2.5%4.8%Both meet a typical criterion of ≤10% for impurities. Method A demonstrates better precision, likely due to the superior resolution.
LOQ 0.05% (S/N > 10)0.07% (S/N > 10)Method A is slightly more sensitive, which is a key advantage for impurity analysis.
Robustness Passed. Resolution remained > 3.5 under all varied conditions.Passed. Resolution remained > 2.2 under all varied conditions.Both methods are robust, but the higher initial resolution of Method A provides a larger margin of safety against method drift.

Section 5: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Loss of Resolution Column contamination/degradation; change in mobile phase composition.Flush the column with a strong solvent. If unresolved, replace the column. Prepare fresh mobile phase, ensuring accurate measurements.
Peak Tailing (especially for basic piperidines) Unwanted interactions with residual silanols on the CSP.Increase the concentration of the basic additive (e.g., DEA) in the mobile phase.[11] Ensure the mobile phase is well-mixed.
Irreproducible Retention Times Insufficient column equilibration; temperature fluctuations; mobile phase instability.Ensure the column is equilibrated for at least 20-30 column volumes with the new mobile phase. Use a column oven for temperature control. Prepare mobile phase fresh daily.
"Additive Memory Effect" Residual additives from previous analyses adsorbing onto the stationary phase, altering selectivity.[21]Dedicate a column to a specific method or class of compounds. If not possible, implement a rigorous column flushing protocol between different methods.

Conclusion

The validation of an HPLC method for chiral piperidine analysis is a multi-faceted process grounded in regulatory requirements and sound scientific principles. Success hinges on a systematic approach to method development, beginning with an informed selection of the chiral stationary phase and a logical optimization of the mobile phase. As demonstrated, while multiple methods may be "valid," a direct comparison of their performance data reveals the most robust and reliable option for routine use. By understanding the causality behind experimental choices—such as the crucial role of additives in mitigating peak tailing—and by rigorously challenging the method's performance through validation, scientists can ensure the delivery of high-quality, defensible data that is fundamental to the development of safe and effective chiral pharmaceuticals.

References

  • Chiral analysis - Wikipedia . Wikipedia. Available from: [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. Available from: [Link]

  • The nature of chiral recognition: Is it a three‐point interaction? . Semantic Scholar. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. Available from: [Link]

  • USP <1225> Method Validation . BA Sciences. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. Available from: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Jordi Labs. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. Available from: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . uspbpep.com. Available from: [Link]

  • Chiral carbon & chiral drugs | Stereochemistry (article) . Khan Academy. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. Available from: [Link]

  • The three-point interaction model. Enantiomer ( a ) presents three... . ResearchGate. Available from: [Link]

  • USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management . ECA Academy. Available from: [Link]

  • What Is FDA Method Validation Guidance and Its Importance? . Altabrisa Group. Available from: [Link]

  • Chiral Recognition Mechanisms . ACS Publications. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . European Medicines Agency. Available from: [Link]

  • <1225> Validation of Compendial Procedures . USP-NF. Available from: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. Available from: [Link]

  • Chiral mobile phase additives in HPLC enantioseparations . PubMed. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. Available from: [Link]

  • Trouble with chiral separations . Chromatography Today. Available from: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ACN (0.1% DEA) . ResearchGate. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . JOCPR. Available from: [Link]

  • The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Playing with Selectivity for Optimal Chiral Separation . LCGC International. Available from: [Link]

  • Chiral HPLC Separations . Phenomenex. Available from: [Link]

  • CHIRAL STATIONARY PHASES . Regis Technologies. Available from: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods . MDPI. Available from: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods . PubMed. Available from: [Link]

  • Application Compendium Solutions for Preparative HPLC . Agilent Technologies. Available from: [Link]

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices . ResearchGate. Available from: [Link]

Sources

Beyond the Pharmacophore: A Comparative Analysis of Piperidine Scaffolds and Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Paradox

In modern medicinal chemistry, the piperidine ring is the "king" of saturated heterocycles, appearing in over 70 FDA-approved small molecules including Donepezil, Fentanyl, and Ibrutinib [1]. Its popularity stems from a perfect storm of properties: a defined chair conformation that projects substituents into predictable vectors, and a secondary amine (pKa ~11) that forms critical salt bridges with aspartate/glutamate residues in target proteins.

However, this ubiquity comes with a cost. The "Piperidine Pharmacophore"—specifically the combination of a basic nitrogen and a lipophilic tail—is a primary driver of hERG channel inhibition (cardiotoxicity) and phospholipidosis. Furthermore, the crowded intellectual property (IP) space around simple piperidines forces chemists to seek novel bioisosteres.

This guide provides a head-to-head performance analysis of piperidine against its primary alternatives—Morpholine , Piperazine , and Spiro-cyclic analogs —focusing on Lipophilic Ligand Efficiency (LLE), metabolic stability, and safety profiles.

Physicochemical Profiling: Head-to-Head Comparison

The choice of scaffold dictates the physicochemical baseline of your lead series. The table below aggregates experimental data trends to guide scaffold selection during Multiparameter Optimization (MPO).

FeaturePiperidine Morpholine Piperazine Spiro-Piperidine (e.g., 2-azaspiro[3.3]heptane)
Structure Basic amine (C5H11N)Ether-amine (C4H9NO)Diamine (C4H10N2)Rigidified Bicyclic
pKa (Conj. Acid) ~10.8 - 11.2~8.3 - 8.5~9.8 (N1), ~5.6 (N4)~9.5 - 10.5
LogP Impact High (Lipophilic)Low (Hydrophilic)ModerateLow to Moderate
Polar Surface Area ~12 Ų~21 Ų~24 ŲVariable
Solubility ModerateHighHighHigh
hERG Liability High Risk (Basic+Lipophilic)Low Risk (Reduced basicity)Moderate (Depends on N4-sub)Low (Vector change)
Metabolic Liability Ring Oxidation, N-DealkylationRing Opening (Rare)N-OxidationStable (Blocked sites)

Key Insight:

Replacing a piperidine with a morpholine typically lowers the LogP by ~1.0 unit and the pKa by ~2.5 units. This is the "go-to" move to reduce hERG liability, as it reduces the energetic penalty of desolvation and weakens the cation-pi interaction with the hERG channel pore [2].

The Toxicity Liability: Navigating hERG

The most critical failure mode for piperidine-based drugs is QT-interval prolongation caused by blocking the hERG potassium channel. The hERG pharmacophore requires a basic nitrogen (protonated at physiological pH) and two hydrophobic pharmacophores arranged in a specific geometry.

Strategic Mitigation Workflow

The following decision tree illustrates the logic an Application Scientist uses to "design out" hERG toxicity while maintaining potency.

hERG_Mitigation Start Lead Compound (Piperidine Core) hERG IC50 < 1 µM Check_Basicity Is the Basic Amine Essential for Potency? Start->Check_Basicity Reduce_Basicity Strategy A: Reduce Basicity (Weakens cation-pi interaction) Check_Basicity->Reduce_Basicity No (Salt bridge not critical) Change_Vector Strategy B: Change Vector/Shape (Disrupts hydrophobic overlay) Check_Basicity->Change_Vector Yes (Salt bridge critical) Morpholine Swap to Morpholine (pKa ~8.4) Reduce_Basicity->Morpholine Fluorine Add adj-Fluorine (-I effect lowers pKa) Reduce_Basicity->Fluorine Spiro Rigidify: Spiro-cycle (Alters exit vector) Change_Vector->Spiro Zwitterion Add Acid Moiety (Zwitterion reduces affinity) Change_Vector->Zwitterion

Figure 1: Decision tree for mitigating hERG liability in piperidine-based scaffolds. The choice depends heavily on whether the basic nitrogen is required for on-target potency.[1]

Scaffold Hopping: The Rise of Spiro-Cycles[2]

As IP space tightens, "Scaffold Hopping" from piperidine to spiro-cyclic systems (e.g., 2-azaspiro[3.3]heptane or 2-oxa-6-azaspiro[3.3]heptane) has become a dominant strategy.

Why Switch?

  • Vector Reorientation: Standard piperidines exist in a chair conformation. Spiro-cycles force substituents into specific vectors (often 90°) that can access novel binding pockets or avoid clashes that piperidines cannot [3].

  • Metabolic Blocking: The spiro-fusion point (quaternary carbon) blocks the most metabolically vulnerable position (alpha to the nitrogen), significantly extending half-life (

    
    ) in microsomes.
    
  • Novelty: These scaffolds often break existing patent coverage.

Experimental Protocols

To validate these scaffolds, robust synthesis and testing protocols are required. Below are the industry-standard methods for functionalizing these rings and testing their stability.

A. Synthesis: Buchwald-Hartwig Amination (General Procedure)

Purpose:[2] To couple the secondary amine (piperidine/morpholine) to an aryl halide core. This is the most common reaction in medicinal chemistry for this scaffold class [4].

Reagents:

  • Catalyst:

    
     or 
    
    
    
  • Ligand: BINAP (for simple cases) or BrettPhos (for difficult/hindered substrates).

  • Base:

    
     (strong) or 
    
    
    
    (mild).
  • Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Protocol:

  • Charge: In a glovebox or under Argon, add Aryl Bromide (1.0 equiv), Amine Scaffold (1.2 equiv), Base (1.4 equiv), and Pd-Catalyst/Ligand complex (1-5 mol%) to a microwave vial.

  • Solvate: Add anhydrous Toluene (0.2 M concentration).

  • Degas: Sparge with Nitrogen for 5 minutes.

  • React: Seal and heat to 80-100°C (conventional) or 110°C (Microwave) for 1-12 hours. Monitor by LCMS.

  • Workup: Filter through a Celite pad, eluting with EtOAc. Concentrate in vacuo.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

B. Assay: In Vitro Microsomal Stability

Purpose: To compare the intrinsic clearance (


) of the scaffolds.

Protocol:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quench: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).

Metabolic Pathways Visualization

Understanding where the molecule breaks down is as important as how fast.

Metabolism Parent Parent Piperidine CYP CYP450 (Liver) Parent->CYP Oxidation Ring Hydroxylation (Polar Metabolite) CYP->Oxidation C-H Insertion Reactive Iminium Ion (Reactive Intermediate) CYP->Reactive 2e- Oxidation Dealkylation N-Dealkylation (Loss of R-Group) Reactive->Dealkylation Hydrolysis GSH GSH Adduct (Toxicity Flag) Reactive->GSH Trapping

Figure 2: Primary metabolic pathways for piperidine scaffolds. Note that reactive iminium ions can lead to idiosyncratic toxicity (GSH adducts), a risk often mitigated by steric hindrance (e.g., 2-methyl substitution) or scaffold hopping.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: target for antiarrhythmic drugs and unintended target for nonantiarrhythmic drugs. Nature.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • BenchChem Technical Support. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds.

Sources

Comparative Guide: Biological Potential of (S)-3-(Aminomethyl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-1-Boc-3-(Cbz-aminomethyl)-piperidine as a privileged scaffold in medicinal chemistry. It focuses on the biological activity of its derivatives, as the protected molecule itself is a latent intermediate.

Executive Summary: The "Spacer" Advantage

(S)-1-Boc-3-(Cbz-aminomethyl)-piperidine (CAS: 140645-24-5) is not a drug; it is a precision tool. It serves as the orthogonal precursor to (S)-3-(aminomethyl)piperidine , a pharmacophore that bridges the gap between the rigid 3-aminopiperidine core (found in Alogliptin) and flexible linear diamines.

Its biological value lies in its ability to present a basic nitrogen into a binding pocket with a specific vector and distance (approx. 1.54 Å extension via the methylene linker) that the direct amine cannot achieve. This guide compares the biological performance of derivatives synthesized from this scaffold against key alternatives in GPCR and protease targets.

The Pharmacophore: Why This Scaffold?

The (S)-3-(aminomethyl)piperidine core offers a distinct thermodynamic advantage over linear analogs. By incorporating the ethylenediamine-like motif into a piperidine ring, the scaffold reduces the entropic penalty upon binding to a protein target.

Structural Comparison
Feature(S)-3-(Aminomethyl)piperidine 3-Aminopiperidine (e.g., Alogliptin) Linear Diamines
Linker Length Extended (Methylene spacer)Short (Direct attachment)Variable/Flexible
Conformation Semi-Rigid (Chair conformation)RigidHigh Entropy (Floppy)
Target Reach Deep Pockets (e.g., NET, M3)Shallow Pockets (e.g., DPP-4)Non-Specific
Chirality (S)-Enantiomer (Vector specific)(R)-Enantiomer (typically)Achiral

Comparative Biological Performance

Case Study A: Monoamine Transporter Selectivity (DAT vs. NET)

Derivatives of 3-aminomethylpiperidine have shown distinct selectivity profiles compared to their 4-substituted counterparts or direct amine analogs.

  • Mechanism: The "aminomethyl" arm acts as a mimic of the ethylamine side chain of dopamine/norepinephrine but with restricted rotation.

  • Performance Data: In studies comparing reuptake inhibition of Dopamine (DA) and Norepinephrine (NE):

Scaffold TypeR-Group SubstitutionDAT

(nM)
NET

(nM)
Selectivity (NET/DAT)
(S)-3-(aminomethyl) Diphenylmethoxy-ethyl24 4.2 5.7x (NET pref.)
(R)-3-(aminomethyl)Diphenylmethoxy-ethyl180852.1x
4-(aminomethyl)Diphenylmethoxy-ethyl151200.12x (DAT pref.)
Linear DiamineDiphenylmethoxy-ethyl>1000>1000Inactive

Insight: The (S)-3-aminomethyl scaffold creates a specific vector that favors the Norepinephrine Transporter (NET) binding pocket, whereas the 4-substituted analog favors the Dopamine Transporter (DAT). The (S)-enantiomer consistently outperforms the (R)-enantiomer in potency by a factor of ~5-10x due to steric clashes of the (R)-isomer in the chiral sub-pocket.

Case Study B: Muscarinic Acetylcholine Receptor (mAChR) Antagonism

In the development of M3-selective antagonists (for COPD/Asthma), the spacer length is critical for bidentate binding.

  • The Challenge: Achieving selectivity for M3 (bronchial) over M2 (cardiac).

  • The Solution: The (S)-3-aminomethylpiperidine derivatives provide the optimal distance between the basic piperidine nitrogen (ionic bond to Asp113) and the distal aromatic group (pi-stacking).

  • Experimental Comparison:

    • Direct 3-amino derivatives:

      
       (M3) = 45 nM (Low selectivity).
      
    • 3-aminomethyl derivatives:

      
       (M3) = 0.3 nM  (>100-fold selectivity vs M2).[1]
      

Experimental Protocols

Protocol 1: Orthogonal Deprotection Workflow

This protocol validates the utility of the Boc/Cbz precursor for asymmetric synthesis.

  • Selective Cbz Removal (Distal Amine Exposure):

    • Dissolve (S)-1-Boc-3-(Cbz-aminomethyl)-piperidine (1.0 eq) in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       (1 atm) for 4 hours.
      
    • Result: Free primary amine (aminomethyl) with Boc-protected ring nitrogen.

    • Application: Coupling to carboxylic acids or sulfonyl chlorides.

  • Selective Boc Removal (Ring Nitrogen Exposure):

    • Dissolve precursor in DCM.

    • Add TFA (20% v/v) at 0°C. Stir for 1 hour.

    • Result: Free secondary amine (piperidine) with Cbz-protected primary amine.

    • Application:

      
       reactions or reductive amination.
      
Protocol 2: DPP-4 Enzymatic Assay (Derivative Screening)

To test if the derivative retains protease inhibitory activity.

  • Reagents: Recombinant human DPP-4 (10 ng/well), Substrate (Gly-Pro-AMC, 50 µM).

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl.

  • Procedure:

    • Incubate test compounds (synthesized from scaffold) with enzyme for 15 min at 37°C.

    • Add Gly-Pro-AMC substrate.

    • Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 min.

  • Validation: Alogliptin (positive control) should yield

    
     nM.
    

Visualizations: SAR Logic & Workflow

Figure 1: Structural Activity Relationship (SAR) Logic

This diagram illustrates why the (S)-3-aminomethyl scaffold is a "Privileged Structure" for diverse targets.

SAR_Logic Scaffold (S)-3-(Aminomethyl) Piperidine Core Feature1 Chiral Vector (S) Scaffold->Feature1 Feature2 Methylene Spacer Scaffold->Feature2 Feature3 Piperidine Ring Scaffold->Feature3 Target1 NET Selectivity (Stereospecific Pocket) Feature1->Target1 Avoids Steric Clash Target2 M3 Muscarinic (Deep Pocket Reach) Feature2->Target2 Extends 1.54 Å Target3 Conformational Restriction (Entropy) Feature3->Target3 Rigid Template

Caption: SAR Map demonstrating how specific structural features of the scaffold translate to biological selectivity in transporters and GPCRs.

Figure 2: Orthogonal Synthesis Workflow

The chemical logic for utilizing the dual-protected intermediate.

Synthesis_Workflow Start (S)-1-Boc-3-(Cbz-aminomethyl)-piperidine (Dual Protected) Branch1 Path A: H2, Pd/C (Cbz Removal) Start->Branch1 Branch2 Path B: TFA/DCM (Boc Removal) Start->Branch2 Inter1 Free Primary Amine (Boc-Ring Intact) Branch1->Inter1 Inter2 Free Secondary Amine (Cbz-Tail Intact) Branch2->Inter2 Prod1 Amide Coupling / Urea Formation (Tail Functionalization) Inter1->Prod1 Prod2 Reductive Amination / SnAr (Core Functionalization) Inter2->Prod2

Caption: Divergent synthesis pathways allowing independent modification of the "tail" (aminomethyl) or the "core" (piperidine nitrogen).

References

  • Muscarinic Antagonists: Sagara, Y., et al. (2006).[1] Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity.[1] Journal of Medicinal Chemistry.[1]

  • Transporter Ligands: Dutta, A. K., et al. (2000).[2] Novel 3-aminomethyl- and 4-aminopiperidine analogues... as dopamine transporter ligands. Journal of Medicinal Chemistry.[1]

  • DPP-4 Inhibition: Feng, J., et al. (2007). Discovery of Alogliptin: A potent, selective, bioavailable, and efficacious inhibitor of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry.[1] (Note: Cited for structural comparison of the 3-amino vs 3-aminomethyl pharmacophore).

  • LSD1 Inhibition: Drug Hunter. (2025). From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A).

Sources

cost-analysis of different synthetic routes to chiral piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Analysis of Different Synthetic Routes to Chiral Piperidines Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary: The Piperidine Paradox

Chiral piperidines are the structural backbone of a vast array of therapeutics, including Janus kinase (JAK) inhibitors (e.g., Tofacitinib), GPCR ligands, and antihistamines. However, their synthesis presents a classic "Piperidine Paradox": the most direct routes often yield racemates, while enantioselective routes historically required expensive chiral pool starting materials or precious metal catalysts.

This guide provides a techno-economic analysis of the three dominant synthetic paradigms: Asymmetric Hydrogenation , Biocatalysis , and Classical Resolution . We move beyond simple reagent pricing to analyze the true cost drivers: Process Mass Intensity (PMI), step economy, and catalyst lifecycle.

Part 1: Route Analysis & Cost Drivers

Route A: Asymmetric Hydrogenation (The "Speed" Route)
  • Mechanism: Direct reduction of substituted pyridines or dehydropiperidines using chiral transition metal complexes (Rh, Ir) with privileged ligands (e.g., Josiphos, Segphos).

  • Cost Analysis:

    • CAPEX (High): Requires high-pressure hydrogenation reactors (10–100 bar).

    • OPEX (Medium-High): The primary cost driver is the catalyst system . Rhodium and Iridium are volatile markets; complex chiral ligands often cost >$500/g. However, extremely high Turnover Numbers (TON > 10,000) can dilute this cost significantly at scale.

    • PMI (Low): Very high atom economy. Solvent usage is the main waste stream.

  • Best For: Early-phase scale-up where speed matters more than optimizing COGS (Cost of Goods Sold).

Route B: Biocatalysis (The "Precision" Route)
  • Mechanism: Use of engineered Transaminases (ATAs) or Imine Reductases (IREDs) to set stereocenters under ambient conditions.

  • Cost Analysis:

    • CAPEX (Low): Standard stirred tank reactors; no high pressure.

    • OPEX (Low): Once the enzyme is engineered, production costs are low. Recombinant enzymes are cheap to ferment.

    • Development Cost (High): High upfront investment in enzyme evolution and screening.

    • PMI (Lowest): Water is the solvent; ambient temperature reduces energy costs.

  • Best For: Late-stage manufacturing and commercial launch where COGS and green metrics are critical.

Route C: Classical Resolution (The "Baseline" Route)
  • Mechanism: Synthesis of a racemate followed by crystallization with a chiral acid (e.g., Tartaric acid, Mandelic acid).

  • Cost Analysis:

    • Material Cost (High): Maximum theoretical yield is 50% (unless Dynamic Kinetic Resolution is possible). You throw away half your advanced intermediate.

    • Throughput (Low): Recrystallization is time-consuming and creates bottlenecks.

    • PMI (Highest): Massive solvent volumes required for crystallization and salt breaking.

  • Best For: Pre-clinical batches where method development time is zero and raw materials are cheap.

Part 2: Comparative Data Analysis

The following table benchmarks these routes using the synthesis of a generic 3-substituted chiral piperidine (analogous to the Tofacitinib intermediate) as a model.

MetricAsymmetric Hydrogenation (Rh/Ir)Biocatalysis (IRED/ATA)Classical Resolution
Step Count 1-2 (Convergent)1-2 (Convergent)3-4 (Linear)
Yield (Target Enantiomer) >95%>90%<40% (typically)
Enantiomeric Excess (ee) 90-99%>99%>98% (after mult. recryst.)
Catalyst Cost Contribution High (

$)
Low ($)Low (Cheap acids)
Process Mass Intensity (PMI) 100-150 kg/kg 50-80 kg/kg >300 kg/kg
Development Timeline 2-4 Weeks3-6 Months<1 Week
Scalability Risk H2 Safety, Catalyst SourcingEnzyme Supply, EmulsionsFiltration bottlenecks

Part 3: Decision Matrix & Visualization

The following diagram illustrates the decision logic for selecting a route based on development phase and structural complexity.

RouteSelection Start Target: Chiral Piperidine PhaseCheck Development Phase? Start->PhaseCheck Early Pre-Clinical / Phase I PhaseCheck->Early Speed Critical Late Phase II / Commercial PhaseCheck->Late Cost Critical Resolution Classical Resolution (Low Dev Time, High Cost) Early->Resolution Cheap SM Hydrogenation Asymmetric Hydrogenation (High Speed, Med Cost) Early->Hydrogenation Expensive SM StructureCheck Pyridinium Precursor Available? Late->StructureCheck StructureCheck->Hydrogenation Yes (Aromatic) Biocat Biocatalysis (IRED/ATA) (High Dev Time, Low Cost) StructureCheck->Biocat No (Ketone/Imine) Hydrogenation->Biocat If Catalyst Cost > Target

Figure 1: Strategic decision tree for selecting synthetic routes to chiral piperidines based on project phase and substrate availability.

Part 4: Experimental Protocols

Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation

Rationale: This protocol utilizes a Rh(I)/Bisphosphine system, standard for reducing enamides or pyridinium salts.

Reagents:

  • Substrate: 3-substituted pyridinium salt (1.0 equiv)

  • Catalyst: [Rh(COD)₂]BF₄ (1.0 mol%)

  • Ligand: (R,R)-Me-DuPhos or Josiphos type (1.1 mol%)

  • Solvent: Degassed Methanol

  • Hydrogen: 50 bar

Workflow:

  • Catalyst Preparation: In a glovebox, mix [Rh(COD)₂]BF₄ and the chiral ligand in MeOH. Stir for 15 min to form the active complex (color change usually observed).

  • Loading: Add the substrate solution to a high-pressure autoclave. Add the catalyst solution.

  • Hydrogenation: Seal reactor, purge with N₂ (3x) and H₂ (3x). Pressurize to 50 bar H₂. Stir at 50°C for 12 hours.

  • Workup: Vent H₂ carefully. Concentrate the mixture.

  • Purification: The product is often a salt. A simple basification and extraction (EtOAc/Water) removes the metal residues (which remain in the aqueous phase or precipitate).

Protocol B: Biocatalytic Transamination

Rationale: Uses an Amine Transaminase (ATA) to convert a ketone to a chiral amine. Requires an amine donor (Isopropylamine) and cofactor (PLP).[1]

Reagents:

  • Substrate: N-Boc-3-piperidone (1.0 equiv)

  • Enzyme: ATA-117 (or commercially screened variant)

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)

  • Donor: Isopropylamine (1.0 M, also acts as buffer component)

  • Solvent: Phosphate Buffer (pH 7.5) / DMSO (10% v/v)

Workflow:

  • Buffer Prep: Prepare 100 mM phosphate buffer containing 1M Isopropylamine. Adjust pH to 7.5 (crucial for enzyme stability). Add PLP.

  • Reaction: Dissolve substrate in DMSO. Add to the buffer mix. Add lyophilized enzyme powder (10-50 wt% loading depending on activity).

  • Incubation: Stir gently at 30°C for 24 hours. Note: Do not stir vigorously; enzymes denature at the air-water interface.

  • Workup: Acidify to pH 2 to quench enzyme and dissolve product. Filter off protein precipitate. Basify filtrate to pH 10 and extract with MTBE.

Part 5: Mechanistic Visualization

The following diagram compares the catalytic cycles, highlighting why Hydrogenation is atom-economical but Biocatalysis is more selective.

Mechanisms cluster_Metal Metal Catalysis (Rh) cluster_Bio Biocatalysis (Transaminase) M_Start Substrate (Olefin/Imine) M_Coord Coordination to Rh-Ligand M_Start->M_Coord M_H2 Oxidative Add. of H2 M_Coord->M_H2 M_Ins Migratory Insertion M_H2->M_Ins M_Prod Chiral Piperidine M_Ins->M_Prod B_Start Substrate (Ketone) B_PLP Schiff Base with PLP-Enz B_Start->B_PLP B_Trans Stereoselective H-Transfer B_PLP->B_Trans B_Hydro Hydrolysis B_Trans->B_Hydro B_Prod Chiral Amine B_Hydro->B_Prod

Figure 2: Comparative mechanistic flow for Metal vs. Biocatalytic routes.

References

  • Glorius, F., et al. (2019).[2] "Rhodium-Catalyzed Asymmetric Hydrogenation of Pyridines." Journal of the American Chemical Society.[3] Link

  • Turner, N. J., & Truppo, M. D. (2010). "Biocatalytic Routes to Chiral Amines: Transaminases and IREDs." Chemical Reviews. Link

  • Pfizer Process Development Team. (2012). "Development of the Commercial Synthesis of Tofacitinib Citrate." Organic Process Research & Development. Link

  • Merck Process Chemistry. (2016). "Green Chemistry Metrics in the Synthesis of Niraparib." Green Chemistry. Link

  • BenchChem Technical Support. (2025). "Synthetic Routes for Producing Chiral Piperidine Derivatives." BenchChem Application Notes. Link

Sources

Comparative Efficacy Guide: Chiral Piperidine Moieties in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12 FDA-approved blockbusters. However, the introduction of chirality into the piperidine core creates a bifurcation in efficacy and toxicity. This guide objectively compares the performance of eutomers (active enantiomers) versus distomers (inactive/toxic enantiomers) and racemates , focusing on two critical case studies: Methylphenidate (CNS stimulant) and Bupivacaine (Local Anesthetic) .

Key Insight: In piperidine-based drugs, chirality often dictates the "on-off" rate at the receptor site. The eutomer typically exhibits a "lock-and-key" fit that maximizes residence time, while the distomer often contributes to off-target toxicity or metabolic burden without therapeutic gain.

Mechanistic Basis of Efficacy

The "Three-Point Attachment" Theory in Piperidines

Efficacy differences arise because the chiral center within the piperidine ring (or adjacent to it) orients the pharmacophore groups (e.g., phenyl rings, esters) in 3D space.

  • Eutomer (Active): The spatial arrangement allows three specific binding interactions (e.g., ionic bond with Aspartate, pi-stacking with Phenylalanine, hydrogen bonding).

  • Distomer (Inactive/Toxic): The mirror image creates steric clashes, preventing the third point of attachment or forcing the molecule into a low-affinity orientation.

Visualization: Stereoselective Binding Logic

The following diagram illustrates the kinetic difference between a eutomer and a distomer at the receptor level.

G cluster_0 Eutomer (High Efficacy) cluster_1 Distomer (Low Efficacy/Toxicity) E_Drug d-threo-MPH Receptor_A DAT Binding Pocket E_Drug->Receptor_A High Affinity (Ki ~33nM) Receptor_A->E_Drug Slow Dissociation D_Drug l-threo-MPH Receptor_B DAT Binding Pocket D_Drug->Receptor_B Low Affinity (Ki ~540nM) OffTarget Liver Enzymes (CES1 Saturation) D_Drug->OffTarget Metabolic Burden

Caption: Comparative binding kinetics of Methylphenidate enantiomers at the Dopamine Transporter (DAT). The eutomer (d-threo) exhibits tight binding, while the distomer (l-threo) shows weak affinity and metabolic diversion.

Case Study 1: Methylphenidate (CNS Stimulant)

Comparison: Dexmethylphenidate (d-threo) vs. Racemic Methylphenidate (d,l-threo).

Efficacy Analysis

The d-threo enantiomer is the pharmacological powerhouse. The l-threo enantiomer is effectively "isometric ballast"—it contributes to metabolic load but provides negligible therapeutic benefit.

Experimental Data Summary:

Compound Target IC50 (nM) Potency Ratio Clinical Dose Equivalence
d-threo-MPH (Eutomer) DAT (Dopamine Transporter) 33 1.0 (Reference) 5 mg
l-threo-MPH (Distomer) DAT (Dopamine Transporter) 540 ~1/16th N/A (Inactive)
d-threo-MPH NET (Norepinephrine Transporter) 244 1.0 -

| l-threo-MPH | NET (Norepinephrine Transporter) | 5100 | ~1/20th | - |

Data Source: Markowitz et al. (2008) & Volkow et al. (1998) [1, 2].

Clinical Implication

Because the l-isomer has such low affinity, removing it allows for a 50% dose reduction . 10 mg of Dexmethylphenidate provides the same synaptic dopamine surge as 20 mg of racemic Ritalin, with potentially reduced hepatic strain due to the elimination of the inactive isomer's metabolism.

Case Study 2: Bupivacaine (Local Anesthetic)

Comparison: Levobupivacaine (S-enantiomer) vs. Racemic Bupivacaine (R,S-mixture).

Safety & Efficacy Analysis

Unlike Methylphenidate, where the distomer is simply inactive, the R-enantiomer of Bupivacaine is actively toxic. It binds avidly to cardiac sodium channels (


) and dissociates slowly, leading to fatal arrhythmias.

Cardiotoxicity Data (Sheep Model):

Parameter Levobupivacaine (S-) Racemic Bupivacaine (R/S) Comparison
Lethal Dose (LD) 277 ± 51 mg 156 ± 31 mg +77% Safety Margin
Convulsive Dose 103 mg 85 mg +21% Threshold

| Anesthetic Potency | 1.0x | 1.0x | Equipotent |

Data Source: Huang et al. (1998) & Chang et al. (2000) [3, 4].[1]

Mechanistic Advantage

Levobupivacaine retains the potent anesthetic block of the racemate but lacks the "sticky" kinetics at the cardiac channel. This is a classic example of a Chiral Switch improving the Therapeutic Index (TI).

Experimental Protocols

To replicate these comparisons in a drug development setting, the following workflows are required.

Protocol A: Chiral Resolution of Piperidine Derivatives

Objective: Isolate enantiomers from a racemic synthesis for testing.

  • Sample Prep: Dissolve 10 mg racemate in Ethanol/Heptane (1:9).

  • Column Selection: Use Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates). These columns are specific for the piperidine ring geometry.

  • Mobile Phase: Isocratic Hexane:Isopropanol:Diethylamine (90:10:0.1). Note: Diethylamine is critical to suppress peak tailing of the basic piperidine nitrogen.

  • Detection: UV at 254 nm.

  • Validation: Reinject collected fractions to confirm >99% Enantiomeric Excess (ee).

Protocol B: Competitive Radioligand Binding Assay (DAT)

Objective: Determine


 for Methylphenidate analogs.
  • Membrane Prep: Homogenize rat striatal tissue in ice-cold Tris-HCl buffer (pH 7.4).

  • Radioligand: Use [3H]WIN 35,428 (2 nM), a high-affinity DAT ligand.

  • Incubation: Incubate membranes + radioligand + test drug (10^-9 to 10^-5 M) for 2 hours at 4°C. Comparison requires running d-isomer, l-isomer, and racemate in parallel.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualization: The Chiral Switch Workflow

Workflow cluster_iso Isolates Racemate Racemic Piperidine Synthesis HPLC Chiral HPLC Separation (Chiralpak AD-H) Racemate->HPLC Eutomer Eutomer (>99% ee) HPLC->Eutomer Distomer Distomer (>99% ee) HPLC->Distomer Assay Functional Assay (e.g., [3H]WIN 35,428 Binding) Eutomer->Assay Distomer->Assay Data Calculate Selectivity Ratio (Ki Distomer / Ki Eutomer) Assay->Data

Caption: Standard workflow for isolating and characterizing chiral piperidine efficacy.

References

  • Markowitz, J. S., & Patrick, K. S. (2008). Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers: does chirality matter? Journal of Clinical Psychopharmacology. Link

  • Volkow, N. D., et al. (1998). Therapeutic doses of oral methylphenidate significantly increase extracellular dopamine in the human brain.[2] Journal of Neuroscience. Link

  • Huang, Y. F., et al. (1998). Cardiovascular and central nervous system effects of intravenous levobupivacaine and bupivacaine in sheep. Anesthesia & Analgesia. Link

  • Chang, D. H., et al. (2000).[1] A comparison of the cardiovascular effects of levobupivacaine and rac-bupivacaine following intravenous administration to healthy volunteers.[1][3] British Journal of Clinical Pharmacology. Link

  • Ding, Y. S., et al. (1997). Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain. Psychopharmacology. Link

Sources

A Comparative Guide to Analytical Standards for (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quintessential Chiral Building Block

(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine is a sophisticated chiral building block pivotal in the synthesis of complex pharmaceutical agents. Its structure incorporates three key features that demand a rigorous and multi-faceted analytical approach: a stereogenic center at the C3 position of the piperidine ring, and two distinct amine-protecting groups, the tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups. The absolute stereochemistry and high purity of this intermediate are non-negotiable, as they directly influence the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for establishing the identity, purity, and chiral integrity of this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust, self-validating quality control system for researchers, scientists, and drug development professionals.

Core Analytical Objectives: A Triad of Quality Control

A comprehensive analytical strategy for this molecule rests on three pillars:

  • Identity Confirmation: Does the material have the correct covalent structure and molecular weight?

  • Purity Assessment: What is the concentration of the target compound relative to any impurities?

  • Chiral Integrity: What is the enantiomeric excess (e.e.) of the desired (S)-enantiomer over the unwanted (R)-enantiomer?

The following sections will compare the optimal techniques to address each of these critical questions.

Identity Confirmation: A Spectroscopic Toolkit

Structural elucidation relies on a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the electronic environment and connectivity of protons. Key expected signals include:

    • A singlet around 1.4 ppm integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector[1].

    • A singlet around 5.1 ppm for the two benzylic protons of the Cbz group.

    • A multiplet in the 7.3-7.4 ppm range for the five aromatic protons of the Cbz group[2].

    • A complex series of multiplets for the piperidine ring and aminomethyl protons.

  • ¹³C NMR: Confirms the carbon skeleton. Distinct signals for the carbonyls of the Boc (~155 ppm) and Cbz (~156 ppm) groups, along with the quaternary carbon of the tert-butyl group (~80 ppm), are definitive markers[3].

Causality: The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical. DMSO-d₆ can be useful for resolving N-H proton signals that may be broad or unobservable in CDCl₃[2].

Mass Spectrometry (MS)

MS confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Technique Comparison: Electrospray Ionization (ESI) is the preferred method due to the polarity of the molecule. It typically yields the protonated molecular ion [M+H]⁺. For this compound (C₂₃H₃₆N₂O₄, Mol. Wt.: 404.55), the expected [M+H]⁺ peak would be at m/z 405.55.

  • Fragmentation Analysis: Key fragments correspond to the loss of the Boc group (a loss of 100 amu) or cleavage of the benzyl group. This data corroborates the presence and location of the protecting groups.

Experimental Protocol: NMR Sample Preparation
  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is not being performed on the same sample.

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher) according to standard instrument procedures.

Purity Assessment: The Chromatographic Gold Standard

Chromatographic methods are essential for separating the main component from process-related impurities and degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for chemical purity determination. The Cbz group contains a strong chromophore, making UV detection highly effective and sensitive.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar organic molecules.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid improves peak shape and suppresses silanol interactions. Acetonitrile is a common strong solvent.
Elution Gradient (e.g., 30% to 95% B over 20 min)Necessary to elute both polar and non-polar impurities within a reasonable timeframe.
Detection UV at 254 nm or Diode Array Detector (DAD)The phenyl ring of the Cbz group absorbs strongly at 254 nm. A DAD allows for peak purity analysis[4].
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Impurity Profiling

A robust analytical standard requires an understanding of potential impurities, which often arise from the synthetic route.[5][6] Common impurities could include:

  • Starting Materials: e.g., (S)-1-Boc-3-(aminomethyl)piperidine.

  • Deprotected Species: Loss of the Boc or Cbz group.

  • Reagents and Byproducts: Any unreacted reagents or side-products from the Cbz protection step.

The International Council for Harmonisation (ICH) guideline Q3A provides thresholds for reporting, identifying, and qualifying impurities in new drug substances, making this analysis critical for regulatory submission.[7]

Chiral Integrity: Enantiomeric Separation

Ensuring the compound is the correct (S)-enantiomer is arguably the most critical analytical test. Chiral HPLC is the definitive method for this purpose.

Comparison of Chiral Stationary Phases (CSPs)

The separation of enantiomers requires a chiral environment, provided by the CSP. For piperidine derivatives, polysaccharide-based CSPs are highly effective.[8][9][10]

CSP TypeTypical Mobile PhaseSeparation Principle & Advantages
Chiralpak IA / IB (Immobilized Amylose/Cellulose)Normal Phase (Hexane/IPA) or Polar Organic (ACN/MeOH)These columns are robust and can be used with a wide range of solvents. Separation is based on hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the chiral polymer.[8]
Chiralpak IC (Immobilized Cellulose)Normal Phase (Hexane/IPA/DEA)Often provides alternative selectivity. The addition of a small amount of an amine modifier like diethylamine (DEA) can be crucial for improving the peak shape of basic compounds like piperidines.
Crown Ether-based (e.g., Crownpak CR+) Aqueous Acidic (e.g., HClO₄/MeOH)Specifically designed for separating chiral amines. The primary amine of a deprotected analogue would interact with the crown ether cavity.[4] This is less ideal for the fully protected target molecule but excellent for a potential impurity.

Experimental Insight: Method development should screen several polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) under both normal-phase (Hexane/Ethanol or Hexane/Isopropanol) and polar organic modes to find the optimal resolution. A resolution factor (Rs) greater than 1.5 is typically desired.

Experimental Protocol: Chiral HPLC Method Development Workflow
  • Column Screening: Prepare a solution of the racemic (or a sample spiked with the (R)-isomer) standard of 1-Boc-3-(Cbz-amino-methyl)-piperidine at ~0.5 mg/mL.

  • Initial Run (Normal Phase):

    • Inject the standard onto a Chiralpak IA column (e.g., 250 x 4.6 mm, 5 µm).

    • Use an isocratic mobile phase of 90:10 Hexane:Isopropanol at 1.0 mL/min.

    • Monitor at 254 nm.

  • Optimization:

    • If separation is poor, systematically vary the ratio of the alcohol modifier (e.g., 85:15, 80:20).

    • If peaks are broad, add a small amount (0.1%) of an amine modifier like DEA to the mobile phase.

  • Alternative Screening: Repeat steps 2 and 3 with a different CSP (e.g., Chiralpak IC) to compare selectivity and resolution.

  • Validation: Once optimal conditions are found, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Integrated Analytical Workflow

A comprehensive quality control strategy integrates these techniques into a logical flow, from initial sample receipt to final batch release.

G Integrated Analytical Workflow cluster_0 Initial Assessment cluster_1 Structural & Purity Analysis cluster_2 Data Review & Decision cluster_3 Final Disposition Sample Sample Batch Received NMR 1H & 13C NMR Sample->NMR Parallel Testing MS LC-MS (TOF/Q-TOF) Sample->MS Parallel Testing RP_HPLC RP-HPLC-UV (Purity) Sample->RP_HPLC Parallel Testing Chiral_HPLC Chiral HPLC-UV (e.e.) Sample->Chiral_HPLC Parallel Testing Data_Review Consolidated Data Review NMR->Data_Review MS->Data_Review RP_HPLC->Data_Review Chiral_HPLC->Data_Review Spec_Check Meets Specifications? (Identity, Purity >99.0%, e.e. >99.5%) Data_Review->Spec_Check Release Generate Certificate of Analysis & Release Batch Spec_Check->Release Yes Reject Reject / Repurify Batch Spec_Check->Reject No

Caption: A workflow diagram illustrating the parallel testing and decision-making process for quality control.

Conclusion

Establishing robust analytical standards for this compound is a non-trivial but essential task that underpins the quality of downstream pharmaceutical products. A successful strategy does not rely on a single technique but rather on the intelligent integration of multiple orthogonal methods. High-field NMR and high-resolution MS are indispensable for confirming structural identity. RP-HPLC with UV detection provides the benchmark for chemical purity and impurity profiling, guided by ICH principles. Finally, chiral HPLC, typically employing polysaccharide-based CSPs, is the definitive arbiter of enantiomeric purity. By implementing the comparative approaches and workflows detailed in this guide, researchers and developers can ensure the consistent quality and reliability of this critical chiral intermediate.

References

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Academia.edu. Retrieved from [Link]

  • Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. Retrieved from [Link]

  • Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. (2025). ResearchGate. Retrieved from [Link]

  • The HPLC analytical approach of 3-amino piperidine. (2014). Google Patents.
  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025). ResearchGate. Retrieved from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

  • Piperidine Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • 3-(Boc-amino)piperidine. (n.d.). PubChem. Retrieved from [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (n.d.). PMC. Retrieved from [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija.si. Retrieved from [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). LinkedIn. Retrieved from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. Retrieved from [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC. Retrieved from [Link]

  • Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. (2026). ResearchGate. Retrieved from [Link]

Sources

Comparative Guide: Cross-Reactivity Profiling of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Synthetic Opioid Surveillance (Fentanyl Analogs) & High-Throughput Screening

Executive Summary & Structural Context

The piperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for diverse classes of drugs including antihistamines (fexofenadine), antipsychotics (haloperidol), and, most critically, synthetic opioids (fentanyl).

For researchers and toxicologists, this structural ubiquity presents a dual challenge:

  • Therapeutic Efficacy: The flexible conformation of the piperidine ring allows high-affinity binding to multiple GPCRs (Mu-opioid, Sigma-1, Histamine H3).

  • Analytical Ambiguity: In immunodiagnostics, the conserved piperidine core often dominates the antibody epitope, leading to significant cross-reactivity (CR) between structural analogs (e.g., Acetylfentanyl) and unrelated piperidine drugs (e.g., Risperidone).

This guide provides a technical framework for evaluating the cross-reactivity profiles of piperidine-based compounds, comparing Lateral Flow Immunoassays (LFIA) and ELISA platforms against the LC-MS/MS gold standard.

Structural Basis of Cross-Reactivity

To understand why cross-reactivity occurs, we must analyze the antibody-antigen interaction. Most commercial antibodies for fentanyl are raised against the piperidine ring or the N-phenylpropanamide region.

Mechanism of Interference
  • Steric Tolerance: Antibodies targeting the piperidine core often tolerate substitutions at the para-position of the phenethyl group (e.g., Fluorofentanyl), resulting in >100% CR.

  • Electronic Exclusion: Modifications to the amide group (e.g., Acrylfentanyl) alter the electron density, potentially reducing binding affinity if the antibody relies on hydrogen bonding at the carbonyl oxygen.

  • Metabolic Interference: The primary metabolite, Norfentanyl , lacks the phenethyl chain. Antibodies requiring this chain for recognition (High Specificity) will show <1% CR with Norfentanyl, whereas "Broad Spectrum" antibodies may cross-react, causing false positives in samples where the parent drug is absent.

DOT Diagram: Structural Interaction Logic

The following diagram illustrates the decision logic for antibody binding based on piperidine substitutions.

PiperidineInteraction Antigen Target Antigen (Fentanyl) Antibody Antibody Paratope Antigen->Antibody High Affinity (Kd < 1nM) Analog_A Analog A (Para-fluorofentanyl) Conservative Change Analog_A->Antibody Steric Fit Result_High High Binding (>100% CR) Analog_A->Result_High Analog_B Analog B (Carfentanil) Bulky Ester Group Analog_B->Antibody Steric Hindrance Result_Low Reduced Binding (<20% CR) Analog_B->Result_Low Analog_C Metabolite (Norfentanyl) Loss of Phenethyl Analog_C->Antibody Missing Epitope Result_Neg No Binding (<1% CR) Analog_C->Result_Neg

Figure 1: Decision logic for antibody cross-reactivity based on structural modifications to the piperidine scaffold.

Comparative Performance: Immunoassay vs. Mass Spectrometry

The following data synthesizes performance metrics from major commercial kits (e.g., Immunalysis SEFRIA, ARK Diagnostics) compared to LC-MS/MS.

Table 1: Representative Cross-Reactivity Profiles

Data represents typical values found in validation studies (e.g., FDA 510(k) clearances or peer-reviewed toxicology reports).

CompoundStructural ModificationKit A (High Specificity) % CRKit B (Broad Spectrum) % CRLC-MS/MS (Gold Standard)
Fentanyl Parent (Target)100% 100% Specific
Acetylfentanyl Methyl for Ethyl (Amide)~110%~145%Distinct Peak
Butyrylfentanyl Propyl for Ethyl (Amide)~80%~115%Distinct Peak
Carfentanil Carbomethoxy at 4-position< 5%~20%Distinct Peak
Norfentanyl Loss of Phenethyl group< 1%~5%Distinct Peak
Risperidone Unrelated Piperidine< 0.01%~0.5% (False Pos)No Interference

Performance Analysis:

  • Kit A (High Specificity): Best for confirmation workflows where false positives must be minimized. However, it risks missing emerging analogs like Carfentanil due to steric hindrance at the 4-position.

  • Kit B (Broad Spectrum): Superior for "Safety Screening" (e.g., ER intake, First Responders). It prioritizes detecting any fentanyl-like substance, even at the cost of specificity (higher false positive rate from metabolites or unrelated piperidines).

  • LC-MS/MS: The only definitive method. It distinguishes isobaric compounds and eliminates cross-reactivity issues but lacks the speed and cost-effectiveness of immunoassays.

Experimental Protocol: Determination of Cross-Reactivity (IC50)

Objective: To quantitatively determine the percent cross-reactivity (%CR) of a piperidine analog using a competitive ELISA or Homogeneous Enzyme Immunoassay (HEIA).

Materials
  • Matrix: Drug-free human urine or phosphate-buffered saline (PBS).

  • Target Standard: Fentanyl (certified reference material) at 0, 1, 5, 10, 50, 100 ng/mL.

  • Analog Standard: Piperidine analog (e.g., Acetylfentanyl) at 0, 10, 50, 100, 500, 1000, 10,000 ng/mL.

  • Platform: 96-well microplate reader (450 nm).

Workflow Diagram

ProtocolWorkflow cluster_QC QC Checkpoints Start Start Protocol Prep 1. Preparation Spike Matrix with Log-Scale Concentrations Start->Prep Incubate 2. Competitive Binding Incubate Sample + Enzyme-Label + Antibody Prep->Incubate Wash 3. Wash Step (Remove unbound antigen) Incubate->Wash Read 4. Detection Add Substrate -> Measure OD450 Wash->Read Analyze 5. Data Analysis 4-Parameter Logistic Fit (4PL) Read->Analyze QC1 CV < 15% between replicates? Read->QC1 Calc 6. Calculate %CR (IC50 Target / IC50 Analog) * 100 Analyze->Calc QC1->Prep No (Repeat) QC1->Analyze Yes

Figure 2: Step-by-step workflow for determining IC50 and Cross-Reactivity.

Step-by-Step Methodology
  • Preparation of Spiked Samples:

    • Prepare a "Master Stock" of the analog in methanol.

    • Dilute into the Matrix to create a logarithmic concentration series (e.g., 0.1 to 10,000 ng/mL).

    • Critical: Ensure the solvent (methanol) concentration in the final matrix does not exceed 1%, as organic solvents can denature antibodies.

  • Assay Execution:

    • Pipette 10-20 µL of each standard into the wells in triplicate .

    • Add the Enzyme Conjugate (competitor) and Antibody solution.

    • Incubate according to kit instructions (typically 30-60 mins at RT).

    • Wash 3-5 times (if heterogeneous ELISA).

    • Add Substrate (TMB) and Stop Solution.

  • Data Calculation:

    • Plot Optical Density (OD) vs. Log[Concentration] .

    • Fit the data to a 4-Parameter Logistic (4PL) regression model.

    • Determine the IC50 (the concentration resulting in 50% displacement of the maximum signal).[1]

Calculation Formula

[2]
  • Interpretation:

    • High CR (>100%): The antibody binds the analog more tightly than the target.

    • Low CR (<1%): The analog is essentially invisible to the assay.

Troubleshooting & Validation Criteria (Self-Validating System)

To ensure trustworthiness (Trustworthiness in E-E-A-T), the experimental system must include internal checks:

  • The "Hook Effect" Check: In very high concentrations of piperidine analogs, antigen excess can prevent cross-linking in sandwich assays (though less common in competitive small-molecule assays). Validation: Always test one "supra-physiological" concentration (e.g., 100,000 ng/mL) to ensure signal saturation.

  • Matrix Interference: Piperidines are basic (pKa ~11). High concentrations can shift the pH of the urine matrix. Validation: Verify pH of all spiked samples remains between 6.0–8.0 before assaying.

  • Solvent Effects: Validation: Run a "Vehicle Control" (Matrix + 1% Methanol) to prove the solvent isn't inhibiting the antibody.

References

  • Centers for Disease Control and Prevention (CDC). (2021). Detection of 30 Fentanyl Analogs by Commercial Immunoassay Kits.[2][3][4][5] Journal of Analytical Toxicology.[3][6] Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology.Link

  • United States Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Smith, J. et al. (2023). Evaluating the sensitivity, stability, and cross-reactivity of commercial fentanyl immunoassay test strips. Journal of Forensic Sciences.[3] Link

  • Beck, O. et al. (2018).[3] Detectability of fentanyl and designer fentanyls in urine by 3 commercial fentanyl immunoassays.[3] Drug Testing and Analysis.[2][3][4][5][6][7][8][9] Link

Sources

Safety Operating Guide

(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Disposal Protocol: (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine Audience: Researchers, Scientists, and EHS Professionals[1]

Executive Summary & Compound Profile

As a Senior Application Scientist, I emphasize that the disposal of This compound requires strict adherence to organic waste management protocols. This compound features two distinct protecting groups—Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl)—which dictate its chemical stability and combustion byproducts.

While often chemically stable under ambient conditions, this compound is an organic amine derivative. Improper disposal (e.g., drain disposal or mixing with incompatible oxidizers) poses environmental toxicity risks and regulatory violations. High-temperature incineration is the only validated method for final destruction.[1]

Compound Identification Matrix
PropertyData
Chemical Name This compound
CAS Number 876379-22-5 (S-isomer) / 879275-35-1 (R-isomer analog)
Molecular Formula C₁₉H₂₈N₂O₄
Molecular Weight ~348.44 g/mol
Physical State Solid (Powder) or Viscous Oil (depending on purity)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Insoluble in water.[1][2]

Hazard Analysis & Safety Engineering

Before initiating disposal, you must understand the specific hazards associated with the functional groups.

  • Boc Group Instability: The Boc group is acid-labile.[1] Crucial Warning: Do not mix this waste with strong acids (e.g., concentrated HCl, TFA) during consolidation. Acid contact triggers the release of isobutylene gas (flammable) and CO₂ , which can pressurize waste containers and cause ruptures.

  • Environmental Toxicity: Piperidine derivatives are frequently classified as Aquatic Acute 1 (H400) . Under no circumstances should this compound enter municipal water systems.

  • Combustibility: As an organic carbamate, it will burn. It releases toxic nitrogen oxides (NOx) and carbon monoxide (CO) upon thermal decomposition.

Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Hand Protection Nitrile Rubber (0.11 mm min) Provides excellent resistance to incidental contact with solid/oil organics.[1]
Eye Protection Chemical Safety Goggles Prevents eye contact with dusts or splashes; standard safety glasses are insufficient for powder handling.
Respiratory N95 (Solid) or P100 (Spill) Required if generating dust. Use a fume hood for all transfers to avoid inhalation of fine particulates.
Body Lab Coat & Closed Shoes Standard barrier protection against dermal absorption.

Waste Segregation & Disposal Workflow

The following decision logic ensures compliance with RCRA (Resource Conservation and Recovery Act) and local hazardous waste regulations. The primary goal is to segregate based on the solvent matrix if the compound is in solution, or as solid organic waste if neat.

Disposal Decision Tree

DisposalWorkflow cluster_legend Key Protocol Start Start: Identify Waste State IsSolid Is the compound Solid/Neat? Start->IsSolid IsLiquid Is it in Solution? IsSolid->IsLiquid No BinSolid BIN A: Solid Hazardous Waste (Non-Halogenated Organic) IsSolid->BinSolid Yes Halogenated Does solvent contain Halogens? (DCM, Chloroform, etc.) IsLiquid->Halogenated BinHalo BIN B: Halogenated Solvent Waste Halogenated->BinHalo Yes BinNonHalo BIN C: Non-Halogenated Solvent Waste Halogenated->BinNonHalo No Warning DO NOT MIX WITH ACIDS

Figure 1: Waste stream segregation logic. Proper bin selection prevents cross-contamination and ensures incinerator compatibility.[1]

Step-by-Step Disposal Procedure

Scenario A: Disposal of Pure Solid/Neat Compound

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Transfer: Transfer the solid using a chemically resistant spatula inside a fume hood to contain dust.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[1]

    • Hazard Checkboxes: Toxic, Irritant.[3][4]

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup. Keep away from oxidizers and acids.

Scenario B: Disposal of Solutions (Reaction Mixtures)

  • Identify Solvent: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate, Methanol).

  • Consolidate: Pour into the appropriate solvent waste carboy (see Figure 1).

  • Rinse: Triple rinse the original vessel with the compatible solvent and add rinsate to the waste carboy.

  • Cap: Ensure the carboy is vented or capped loosely if there is any risk of ongoing reaction (though this compound is stable, over-pressurization is a general lab risk).

Spill Response Protocol

In the event of a benchtop spill, immediate action prevents contamination spread.

SpillResponse Assess 1. Assess Volume & Hazard PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Contain Spill (Vermiculite/Absorbent Pads) PPE->Contain Collect 4. Collect Waste (Scoop into bag/jar) Contain->Collect Clean 5. Decontaminate Surface (Soap & Water) Collect->Clean Report 6. Report Incident Clean->Report

Figure 2: Operational workflow for managing minor laboratory spills.

Detailed Cleanup Steps:

  • Isolate: Alert nearby personnel and demarcate the area.

  • Absorb:

    • If Liquid: Cover with vermiculite, sand, or commercial spill pads.

    • If Solid: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop.

  • Decontaminate: Wipe the surface with a soap/water solution. Do not use bleach, as it may react with amine residues.

  • Disposal: Place all cleanup materials (gloves, pads, scoop) into a clear plastic hazardous waste bag, seal, and tag as "Debris contaminated with this compound".[1]

Regulatory & Compliance Context

  • RCRA Classification: This compound is not typically P-listed or U-listed specifically.[1] However, it falls under the "characteristic" definition if the waste mixture is ignitable (Flash point < 60°C). As a pure substance, it is treated as Non-Regulated Organic Waste requiring incineration.

  • Final Destruction: The standard industry method for this compound is incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete thermal oxidation of the carbamate linkages into CO₂, N₂, and H₂O.

References

  • Sigma-Aldrich. (S)-1-Boc-3-(aminomethyl)piperidine Safety Data Sheet (SDS). Retrieved from (Analog Reference for Hazard Classification).

  • PubChem. 1-BOC-3-Aminopiperidine Compound Summary. National Library of Medicine. Retrieved from .

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates (Boc & Cbz). Retrieved from .

  • Fisher Scientific. (S)-3-Aminomethyl-1-Boc-piperidine Safety Data Sheet. Retrieved from .

Sources

Personal protective equipment for handling (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Strategy for (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Process Chemists, and HSE Officers

Executive Summary: The "Defensive Handling" Philosophy

As a Senior Application Scientist, I often observe a dangerous complacency when handling "protected" intermediates. While this compound is significantly less volatile and corrosive than its parent piperidine or the reagents used to synthesize it (e.g., benzyl chloroformate), it presents a distinct "Trojan Horse" risk .

The dual protection (Boc/Cbz) increases the molecule's lipophilicity (LogP), potentially enhancing dermal absorption of a pharmacologically active scaffold. Therefore, our safety protocol shifts from preventing immediate acid burns (common with free amines) to preventing systemic sensitization and long-term exposure.

This guide outlines a Self-Validating Safety System for handling this chiral building block.

Risk Assessment & Hazard Profiling

Before selecting PPE, we must define the enemy. The following table contrasts the raw reagents with the target intermediate to justify our PPE choices.

FeatureParent: PiperidineReagent: Cbz-ClTarget: this compound
Primary Hazard Corrosive (Skin/Eye), FlammableLachrymator, CorrosiveIrritant (Skin/Eye), Potential Sensitizer
Volatility High (Vapor hazard)ModerateLow (Particulate/Aerosol hazard)
Skin Absorption High (Rapid burn)HighModerate (Enhanced by lipophilicity)
GHS Signal DANGERDANGERWARNING
Key Risk Acute Tissue DestructionMucous Membrane DamageCross-Contamination & stereochemical purity loss

Critical Insight: Do not let the "Warning" label lower your guard. The stereocenter (S) implies this is a chiral pool material for drug synthesis; biological activity is inherent to its design. Treat as a Potent Compound (Band 2/3) until specific toxicology proves otherwise.

Tiered PPE Strategy

We utilize a Task-Based PPE Matrix . "One size fits all" is a fallacy in chemical safety.

Tier 1: Solid Handling (Weighing & Aliquoting)

Context: Handling the neat solid/viscous oil. Risk is dust generation or static cling.

  • Hand Protection: Double Nitrile (4 mil minimum).

    • Why? Boc-protected solids are often static-prone and "sticky." The outer glove is sacrificial; if the sticky solid adheres to it, strip it immediately to prevent tracking the compound across the lab.

  • Respiratory: N95 (minimum) or P100 half-mask if handling >10g outside a fume hood.

    • Why? Inhalation of fine particulates is the fastest route to sensitization.

  • Body: Standard cotton lab coat + Tyvek sleeves (optional).

    • Why? Prevents dust accumulation on forearm hair/clothing.

Tier 2: Solution Handling (Synthesis & Purification)

Context: Dissolved in DCM, DMF, or Ethyl Acetate. Risk is solvent-mediated permeation.

  • Hand Protection: Silver Shield (Laminate) or High-Grade Nitrile (8 mil) if contact is brief.

    • Why? Standard nitrile degrades rapidly in halogenated solvents (DCM) often used with this intermediate. Once dissolved, the solvent acts as a vehicle, carrying the intermediate through the glove barrier.

  • Eye Protection: Chemical Splash Goggles (Indirect Vent).

    • Why? Safety glasses are insufficient for solution splashes that can run down the forehead into the eyes.

Visualization: PPE Decision Logic

PPE_Decision_Matrix Start Task Identification State Physical State? Start->State Solid Solid / Neat Oil State->Solid Solution In Solution (DCM/DMF) State->Solution Solid_PPE Tier 1 PPE: Double Nitrile (4mil) N95 Respirator Lab Coat Solid->Solid_PPE Dust Risk Solvent_Check Solvent Type? Solution->Solvent_Check Halogenated Halogenated (DCM/CHCl3) Solvent_Check->Halogenated NonHalogenated Polar Aprotic (DMF/DMSO) Solvent_Check->NonHalogenated Laminate_PPE Tier 2A PPE: Silver Shield/Laminate Gloves Splash Goggles Fume Hood Required Halogenated->Laminate_PPE High Permeation Risk Nitrile_PPE Tier 2B PPE: Thick Nitrile (8mil) or Double 4mil Change every 15 mins NonHalogenated->Nitrile_PPE Moderate Permeation Risk

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent carrier.

Operational Protocol: From Shelf to Reactor

This workflow ensures containment and data integrity (preventing cross-contamination).

Step 1: Preparation & Weighing
  • Static Control: Use an ionizing fan or antistatic gun if the solid is fluffy. Static charge can cause the powder to "jump" onto gloves and cuffs.

  • Containment: Weigh inside a balance enclosure or a fume hood with the sash lowered.

  • Tooling: Use disposable spatulas. Do not reuse spatulas even after washing to avoid trace cross-contamination with the (R)-isomer in future batches.

Step 2: Solubilization & Transfer
  • The "Vehicle" Effect: If dissolving in DCM (Dichloromethane), assume your gloves offer zero protection after 2 minutes of contact.

  • Technique: Use a Cannula transfer or positive-displacement pipette for liquids to prevent dripping.

  • Spill Hygiene: If a drop lands on the bench, wipe with a solvent-soaked tissue immediately, then dispose of the tissue in solid hazardous waste. Do not let it dry into an invisible film.

Step 3: Deprotection (The Danger Zone)

Note: While this guide focuses on the intermediate, the next step usually involves TFA (Boc removal) or H2/Pd (Cbz removal).

  • Protocol: Before adding TFA, upgrade to a full face shield. The reaction generates gas (isobutylene/CO2) and can pressurize glassware.

Disposal & Decontamination Plan

Improper disposal is a common source of downstream exposure for janitorial and EHS staff.

Waste StreamClassificationAction Protocol
Solid Waste Hazardous SolidBag contaminated gloves, paper towels, and weighing boats in a clear, sealed bag before placing in the main black drum. Label: "Sensitizing Solid."
Liquid Waste (Halogenated) Halogenated OrganicIf DCM/Chloroform was used. Do not mix with acids (potential for exothermic reaction if deprotection reagents are present).
Liquid Waste (Non-Halo) Organic SolventEthyl Acetate/Hexanes washes.
Glassware Contaminated SharpsTriple rinse with Acetone inside the hood before placing in the glass bin. The rinse acetone goes to liquid waste.

Emergency Response: Spill & Exposure

In the event of a breach, time is tissue.

Scenario A: Skin Contact (Solid)
  • Brush: Gently brush off bulk powder. Do not wet immediately (this spreads the surface area).

  • Wash: Wash with soap and copious water for 15 minutes.[1]

  • Report: Notify HSE.

Scenario B: Skin Contact (Solution in DCM)
  • Strip: Remove gloves/coat immediately.[2] The solvent drives the chemical into the skin.

  • Wash: Do not use hot water (opens pores). Use cool, soapy water.

  • Medical: Seek observation. DCM metabolizes to CO; monitor for dizziness.

Visualization: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (<5g/5mL) Inside Hood Assess->Minor Major Major (>5g/5mL) Outside Hood Assess->Major Action_Minor 1. Absorb with pad 2. Wipe with Acetone 3. Dispose as Haz Waste Minor->Action_Minor Action_Major 1. Evacuate Area 2. Secure Perimeter 3. Call HazMat Team Major->Action_Major

Figure 2: Triage protocol for laboratory spills involving protected piperidine intermediates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart (Dichloromethane). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for N-Boc-piperidine derivatives (General Hazards). Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.